molecular formula C63H93CoN13O15P B1516221 Methylcobalamin hydrate

Methylcobalamin hydrate

カタログ番号: B1516221
分子量: 1362.4 g/mol
InChIキー: WFXLIARBQZLWLZ-INGVNTQCSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylcobalamin hydrate is a useful research compound. Its molecular formula is C63H93CoN13O15P and its molecular weight is 1362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXLIARBQZLWLZ-INGVNTQCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H93CoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

history of methylcobalamin discovery and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of Methylcobalamin (B1676134)

Introduction

Vitamin B12, a complex organometallic compound, was first identified as the extrinsic factor in liver that cures pernicious anemia, a discovery that marked a significant milestone in nutritional science and medicine.[1] The isolation and crystallization of this anti-pernicious anemia factor by two independent groups in 1948, and the subsequent elucidation of its intricate structure by Dorothy Hodgkin, for which she received a Nobel Prize, unveiled a new class of essential biomolecules—the cobalamins.[1][2] While cyanocobalamin (B1173554) was the first form to be isolated due to its stability, further research revealed that the biologically active forms in the body are primarily adenosylcobalamin and methylcobalamin.[2] Methylcobalamin, distinguished by a methyl group covalently bonded to the central cobalt atom, is a rare example of a naturally occurring organometallic compound.[3] It serves as a crucial cofactor in key metabolic pathways, most notably in the methionine synthase reaction, which is vital for DNA synthesis, neuronal function, and red blood cell formation.[3][4] This guide provides a detailed technical overview of the historical discovery, isolation, and characterization of methylcobalamin for researchers, scientists, and drug development professionals.

The Historical Journey: From Pernicious Anemia to a Methyl Donor

The path to discovering methylcobalamin began with the broader quest to understand and treat pernicious anemia. Clinical studies in the 19th and early 20th centuries culminated in the pivotal work of Minot and Murphy, who demonstrated that a diet rich in liver could effectively treat the disease, earning them a Nobel Prize.[1] This pointed to an essential nutrient, which was later isolated as vitamin B12 (cyanocobalamin).[1]

It was soon recognized that the isolated cyanocobalamin was likely a stable artifact of the purification process and that the true coenzyme forms existed in vivo. In the 1960s, researchers successfully isolated a light-sensitive red cobalt compound from natural sources, including calf liver and microorganisms like Escherichia coli, which was identified as methylcobalamin.[5] This discovery was crucial, as it revealed the active form of vitamin B12 involved in the enzymatic transfer of methyl groups, a fundamental biochemical process.[4][6]

Physicochemical and Spectroscopic Properties

Methylcobalamin is a dark red crystalline powder.[3][7] Its complex structure, featuring a corrin (B1236194) ring with a central cobalt atom, gives it distinct physicochemical and spectroscopic characteristics that are fundamental for its identification and quantification.[7]

PropertyValueReferences
Chemical Name Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide[3]
Molecular Formula C63H91CoN13O14P[3]
Molecular Weight 1344.40 g/mol [3]
Appearance Dark Red Crystalline Powder[7][8]
Melting Point >190°C (decomposes)[7]
Solubility Sparingly soluble in Water, slightly soluble in Ethanol[3]
UV Absorption Maxima (λmax) pH 2.0 (HCl buffer): 264-266 nm, 303-307 nm, 459-462 nm[7]
pH 7.0 (Phosphate buffer): 266-269 nm, 341-344 nm, 520-524 nm[7]

Experimental Protocols

The isolation and analysis of methylcobalamin from natural sources involve microbiological screening followed by chromatographic purification and spectroscopic characterization.

Protocol 1: Isolation and Screening of Vitamin B12-Producing Microorganisms

This protocol outlines a general methodology for isolating and identifying microbes with the potential for vitamin B12 production from environmental samples.[9][10]

  • Sample Collection: Collect samples from sources rich in microbial life, such as soil, marine water, or food products.[9][10]

  • Microbial Isolation: Use the pour plate technique with appropriate media (e.g., Nutrient Agar for bacteria, Bennets Agar for actinomycetes) to isolate individual colonies.[9] Incubate plates under suitable conditions (e.g., 30°C for 24-48 hours).[9]

  • Primary Screening: Grow the isolated microbes on a vitamin B12 assay medium that lacks vitamin B12 and is seeded with a B12-dependent indicator bacterium (e.g., a specific strain of E. coli).[9] The growth of the indicator bacterium around a microbial colony indicates B12 production.

  • Secondary Screening (Quantitative Analysis):

    • Cultivate promising isolates in a suitable liquid fermentation medium.

    • After incubation, harvest the cells and extract the cobalamins.

    • Quantify the total cobalamin content using methods like spectrophotometry or more specific techniques like HPLC.[9]

Protocol 2: HPLC Method for Quantification of Methylcobalamin

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for separating and quantifying different forms of cobalamin.[11]

  • Sample Preparation: Extract cobalamins from the microbial biomass or pharmaceutical formulation. This may involve cell lysis followed by solid-phase extraction to concentrate the analyte. Protect the sample from light throughout the process due to the photolability of methylcobalamin.[12]

  • Chromatographic System:

    • Column: ODS C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[11]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) is often used.[11] The exact composition may vary depending on the specific separation required.

    • Flow Rate: A typical flow rate is between 0.8 and 1.2 ml/min.[11]

    • Detection: UV-Vis detector set to a specific wavelength. For methylcobalamin, detection wavelengths around 361 nm or 522 nm have been reported.[8][11]

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Identify the methylcobalamin peak by comparing its retention time with that of a pure standard. For example, in one reported method, the retention time for methylcobalamin was 7.9 minutes.[11]

    • Quantify the amount of methylcobalamin by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.[11]

Visualizing Workflows and Pathways

Experimental Workflow: From Isolation to Identification

The overall process of discovering and characterizing methylcobalamin from a natural source follows a logical progression from microbial isolation to final analytical confirmation.

G cluster_isolation Isolation & Screening cluster_production Production & Extraction cluster_analysis Purification & Analysis Sample Environmental Sample Isolate Microbial Isolation (Pour Plate) Sample->Isolate Screen Screening on B12-deficient media Isolate->Screen Ferment Fermentation of Positive Isolate Screen->Ferment Select B12 Producer Extract Extraction of Cobalamins Ferment->Extract Purify Chromatographic Purification (HPLC) Extract->Purify Identify Spectroscopic ID (UV-Vis, MS) Purify->Identify Final Final Identify->Final Pure Methylcobalamin

Caption: Workflow for Methylcobalamin Isolation and Identification.

Biochemical Role: The Methionine Synthase Catalytic Cycle

Methylcobalamin is a critical intermediate in the catalytic cycle of methionine synthase (MetH), an enzyme that links the folate and methionine cycles.[4] It facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (CH3-H4folate) to homocysteine, producing methionine and tetrahydrofolate (H4folate).[13]

Methionine_Synthase_Cycle cluster_reactivation Occasional Reactivation Cycle Co_I Cob(I)alamin (Super-nucleophile) MeCbl Methylcobalamin (Me-Co(III)alamin) Co_I->MeCbl + 5-Methyl-THF - THF Co_II Inactive Cob(II)alamin Co_I->Co_II Oxidation (every ~2000 cycles) MeCbl->Co_I + Homocysteine - Methionine Co_II->Co_I Reduction (Flavodoxin) + Methylation (SAM)

Caption: The Methionine Synthase Catalytic and Reactivation Cycle.

During the primary cycle, the highly reactive cob(I)alamin intermediate accepts a methyl group from 5-methyl-THF to form methylcobalamin.[14] This methyl group is then transferred to homocysteine, regenerating cob(I)alamin.[14] Occasionally, the cob(I)alamin is oxidized to an inactive cob(II)alamin state.[4][13] The enzyme is returned to the primary cycle through a reactivation pathway that requires reductive methylation using S-adenosylmethionine (SAM) as the methyl donor.[13][14]

Conclusion

The journey from observing the curative effects of liver on pernicious anemia to isolating and characterizing methylcobalamin represents a triumph of interdisciplinary science. The discovery of this unique organometallic coenzyme illuminated fundamental metabolic pathways essential for human health. Modern analytical techniques, particularly chromatography and mass spectrometry, have enabled precise quantification and detailed structural analysis, which are vital for its use in nutritional supplements and therapeutic applications.[11][12] The protocols and pathways detailed in this guide provide a foundation for professionals engaged in the research and development of cobalamin-related products, underscoring the enduring importance of this remarkable vitamin.

References

An In-depth Technical Guide to the Physicochemical Properties of Methylcobalamin Hydrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methylcobalamin (B1676134) hydrate (B1144303), a vital coenzyme form of vitamin B12. Understanding these characteristics is paramount for its effective application in research and pharmaceutical development. This document outlines key physical and chemical data, details experimental methodologies for their determination, and illustrates relevant biological pathways.

Core Physicochemical Properties

Methylcobalamin hydrate is a complex organometallic compound, notable as a rare biological example of a metal-alkyl bond.[1] It presents as a dark red crystalline powder.[2]

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide[2]
Molecular Formula C₆₃H₉₁CoN₁₃O₁₄P · xH₂O[3]
Molecular Weight 1344.40 g/mol (anhydrous)[2]
Appearance Dark red crystals or crystalline powder[2]
Melting Point >190°C (decomposition)[4]
Hygroscopicity Hygroscopic; may absorb up to 12% water when exposed to air.[5]
Storage Store at -20°C, protected from light.[6][7]
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
Water Partially soluble to slightly soluble. A reported value is 50 mg/mL for "vitamin B12", which may not be the methylcobalamin form.[3][5][7]
Phosphate (B84403) Buffered Saline (PBS, pH 7.2) Approximately 3 mg/mL[6]
Dimethyl Sulfoxide (DMSO) 5 mg/mL to ≥53.5 mg/mL[6][8]
Ethanol Slightly soluble to approximately 3 mg/mL. Another source states ≥2.75 mg/mL with sonication.[2][6][8]
Methanol Sparingly soluble[9]
Acetonitrile (B52724) Practically insoluble[2]
Dimethylformamide (DMF) Approximately 2 mg/mL[6]
Spectroscopic Properties

Methylcobalamin exhibits characteristic absorption maxima in the UV-Visible spectrum, which are useful for its quantification. The primary degradation product upon exposure to light is hydroxocobalamin.[10]

Table 3: UV-Visible Absorption Maxima of Methylcobalamin
Solventλmax (nm)Reference(s)
Water/Aqueous Buffer265, 351, 353, 522[6][11][12][13][14]
Methanol354[15]

Stability Profile

A critical consideration for researchers working with methylcobalamin is its pronounced instability under certain conditions.

  • Light Sensitivity: Methylcobalamin is highly sensitive to light.[5] Exposure to fluorescent light can lead to rapid degradation, with one study reporting a 44.1% decline in potency after just 5 minutes.[16] The primary photodegradation product is hydroxocobalamin, formed through the homolytic cleavage of the cobalt-carbon bond.[10] All work with methylcobalamin solutions should be conducted under subdued or red light, and solutions should be stored in light-protecting containers such as amber vials.[10][16]

  • pH Stability: The stability of methylcobalamin is pH-dependent. It exhibits the highest stability at a pH of 5 and is least stable at a pH of 2.[17][18] It is susceptible to hydrolysis under both acidic and alkaline conditions.[17][18]

  • Thermal Stability: In the absence of light, methylcobalamin demonstrates better thermal stability.[16] However, it will decompose at temperatures above 190°C.[4]

  • Mechanical Stability: Methylcobalamin in solution is reported to be sensitive to mechanical shock, including shaking and sonication.[16] Gentle swirling or slow stirring is recommended for dissolution.[16]

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of methylcobalamin in the presence of its degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]

  • Mobile Phase: A mixture of a phosphate buffer and organic solvents is typically used. An example is 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid): methanol: acetonitrile (55:35:10, v/v/v).[17][18]

  • Flow Rate: 1.0 mL/min.[17][18]

  • Detection Wavelength: 220 nm.[17][18]

  • Procedure:

    • Prepare a standard stock solution of methylcobalamin in the mobile phase.

    • Prepare sample solutions by dissolving the this compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of methylcobalamin by comparing the peak area of the sample to that of the standard.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves exposing the methylcobalamin solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light. The chromatograms of the stressed samples should show resolution between the intact methylcobalamin peak and the peaks of any degradation products.[17][18]

UV-Visible Spectrophotometry

A simpler, though less specific, method for the quantification of methylcobalamin.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Distilled water or a suitable buffer in which the sample is soluble and stable.

  • Procedure:

    • Prepare a series of standard solutions of methylcobalamin of known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax), for example, 353 nm.[13]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare a sample solution of unknown concentration.

    • Measure the absorbance of the sample solution at the same λmax.

    • Determine the concentration of the sample solution from the calibration curve.

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique used to measure the extent and rate of water vapor uptake by a sample.

  • Instrumentation: A Dynamic Vapor Sorption analyzer.

  • Procedure:

    • An accurately weighed sample of this compound is placed in the DVS instrument.

    • The sample is subjected to an initial drying step, typically at 0% relative humidity (RH), to establish a baseline dry mass.

    • The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).[19]

    • The instrument continuously monitors the change in sample mass at each RH step until equilibrium is reached (defined by a stable mass reading over time).[19]

    • A desorption isotherm is then generated by decreasing the RH in a stepwise manner back to 0%.[19]

    • The data is plotted as the percentage change in mass versus RH to generate sorption and desorption isotherms. The total water uptake at a specific RH (e.g., 80% or 90%) can be used to classify the hygroscopicity.

Biological Pathways and Mechanisms

Methylcobalamin is a crucial cofactor for the enzyme methionine synthase, which plays a central role in the one-carbon metabolism pathway, encompassing the methionine and folate cycles.

Cellular Uptake and Transport

The cellular uptake of vitamin B12 is a complex, multi-step process. In the bloodstream, methylcobalamin is bound to the transport protein transcobalamin II (TCII). The methylcobalamin-TCII complex binds to the transcobalamin receptor (TCblR/CD320) on the cell surface, triggering receptor-mediated endocytosis.[20] Inside the cell, the complex is processed in the lysosome, releasing free methylcobalamin into the cytoplasm.

Cellular_Uptake_of_Methylcobalamin cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MeCbl_TCII Methylcobalamin-TCII Complex TCblR TCblR (CD320) Receptor Endosome Endosome TCblR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Free_MeCbl Free Methylcobalamin Lysosome->Free_MeCbl Release

Caption: Cellular uptake of methylcobalamin via receptor-mediated endocytosis.

The Methionine Cycle

In the cytoplasm, methylcobalamin serves as a cofactor for methionine synthase. This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, regenerating methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.

Methionine_Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Methylated_Product Methylated Product SAM->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine Methyl_Acceptor Acceptor Methyl_Acceptor->Methylated_Product 5MTHF 5-Methyl-THF THF Tetrahydrofolate (THF) 5MTHF->THF MS Methionine Synthase 5MTHF->MS MS->Methionine MeCbl Methylcobalamin MeCbl->MS Cofactor

Caption: The role of methylcobalamin as a cofactor in the methionine cycle.

Conclusion

This guide summarizes the essential physicochemical properties of this compound, providing a foundation for its use in research and development. Its high sensitivity to light and pH-dependent stability are critical parameters that must be carefully managed in experimental design and formulation. The provided protocols offer a starting point for the reliable quantification and stability assessment of this important biomolecule.

References

An In-depth Technical Guide on the Solubility of Methylcobalamin Hydrate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylcobalamin (B1676134) hydrate (B1144303), a vital coenzyme form of vitamin B12, in various aqueous and organic solvent systems. Understanding the solubility characteristics of this molecule is paramount for its formulation, delivery, and bioavailability in therapeutic applications. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes a key metabolic pathway involving methylcobalamin.

Quantitative Solubility Data

The solubility of methylcobalamin hydrate is influenced by the solvent system, pH, and temperature. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Organic Solvents
SolventSolubility (mg/mL)Comments
Dimethyl Sulfoxide (DMSO)~5[1], ≥53.5[2], 50[3], 100[4]Slight variations in reported values may be due to different experimental conditions or the form of methylcobalamin used (hydrate vs. anhydrous). Sonication is recommended for dissolution in DMSO.[3]
Ethanol~3[1], Slightly Soluble[5][6], ≥2.75 (with ultrasonic)[2]Described as slightly soluble. Quantitative data indicates a solubility of approximately 3 mg/mL.
Dimethyl Formamide (DMF)~2[1]
AcetonitrilePractically Insoluble[5][6]
MethanolSparingly Soluble[7]
Solubility in Aqueous Systems

This compound is generally described as sparingly soluble in water.[5][6] Its aqueous solubility is significantly influenced by pH.

Aqueous SystemSolubility (mg/mL)pHComments
WaterSparingly Soluble[5][6], Partially soluble in cold and hot water[8][9]NeutralOne source reported insolubility in H2O, which is inconsistent with other findings.[2]
Phosphate (B84403) Buffered Saline (PBS)~3[1]7.2This provides a good indication of solubility in a physiologically relevant buffer.

Note on pH-Dependent Stability and Solubility: Methylcobalamin exhibits pH-dependent stability, with the highest stability observed at pH 5.[10] It is least stable at pH 2.[10] While specific solubility data across a wide pH range is not readily available in the literature, the stability profile suggests that solubility may also be pH-dependent. For the related compound cyanocobalamin, it has been noted that its permeability is higher in the pH range of 4-5 compared to pH 3, and it is more stable at pH 4-6.5.

Experimental Protocols for Solubility Determination

The following section details a standardized methodology for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for obtaining accurate equilibrium solubility data.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., purified water, phosphate buffer of specific pH, ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis at ~361 nm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours) in a preliminary experiment until the concentration of dissolved methylcobalamin remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of methylcobalamin.

    • A standard calibration curve of methylcobalamin in the same solvent should be prepared and run in parallel to accurately quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualization of a Key Metabolic Pathway

Methylcobalamin is a crucial cofactor for the enzyme methionine synthase, which plays a vital role in the one-carbon metabolism pathway. This pathway is essential for the synthesis of methionine, an amino acid required for protein synthesis and the production of S-adenosylmethionine (SAM), a universal methyl donor.

Methionine_Synthase_Cycle cluster_methionine Methionine Cycle MTHF 5-Methyltetrahydrofolate MS Methionine Synthase MTHF->MS Methyl Group Donation THF Tetrahydrofolate Homocysteine Homocysteine Homocysteine->MS Methyl Group Acceptance Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM ATP SAM->Homocysteine Methylation Reactions MS->THF MS->Methionine MeCbl Methylcobalamin (Co³⁺-CH₃) Cbl_I Cob(I)alamin (Co¹⁺) MeCbl->Cbl_I Donates CH₃ to Homocysteine Cbl_I->MeCbl Accepts CH₃ from MTHF

Caption: The Methionine Synthase Cycle involving Methylcobalamin.

This guide provides foundational knowledge on the solubility of this compound, essential for its application in research and pharmaceutical development. For specific formulation work, it is always recommended to perform in-house solubility studies under the exact conditions of the intended application.

References

The Architectural Blueprint of a Vital Coenzyme: A Technical Guide to the Crystal Structure and Spectroscopic Analysis of Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the biologically active form of vitamin B12, plays a pivotal role in various metabolic processes, including DNA synthesis and neurological function. Its intricate three-dimensional structure and distinct spectroscopic characteristics are fundamental to its biochemical activity and are of paramount interest in the fields of biochemistry, medicinal chemistry, and drug development. This in-depth technical guide provides a comprehensive overview of the crystal structure and spectroscopic profile of methylcobalamin hydrate (B1144303), offering detailed experimental protocols and data for researchers in the field.

Crystal Structure of Methylcobalamin Hydrate and its Analogs

The precise arrangement of atoms in methylcobalamin is crucial for its function. While the crystal structure of methylcobalamin has been reported, detailed crystallographic data for its hydrated form can be inferred from high-resolution studies of its close analogs, ethylcobalamin (EtCbl) and butylcobalamin (BuCbl), which also crystallize with numerous water molecules, forming hydrates. These studies, often utilizing synchrotron radiation for high-quality diffraction data, provide valuable insights into the core structure of alkylcobalamins.[1][2][3][4][5]

Crystallographic Data

The crystal structures of ethylcobalamin and butylcobalamin have been determined with high precision.[1][2][3][4][5] Both crystallize in the orthorhombic space group P2₁2₁2₁, with the unit cell containing four molecules of the cobalamin and a significant number of water molecules.[1]

ParameterEthylcobalamin (EtCbl)Butylcobalamin (BuCbl)
Formula C₆₄H₉₃CoN₁₃O₁₄P · 17H₂OC₆₆H₉₇CoN₁₃O₁₄P · 20H₂O
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 16.0016.03
b (Å) 21.0220.73
c (Å) 24.5424.62
Volume (ų) 8254.98186.3
Z 44
R-factor 0.04680.0438

Table 1: Crystallographic data for ethylcobalamin and butylcobalamin hydrates.[1][3]

Key Molecular Dimensions

The organometallic Co-C bond and the coordination of the 5,6-dimethylbenzimidazole (B1208971) (DMB) base to the cobalt center are critical features of methylcobalamin's structure.

Bond/AngleEthylcobalamin (EtCbl)Butylcobalamin (BuCbl)Methylcobalamin (MeCbl)
Co-C bond length (Å) 2.023(2)2.028(4)~1.99
Co-N3B (DMB) bond length (Å) 2.232(1)2.244(1)~2.19
**Corrin (B1236194) Fold Angle (°) **14.713.1-

Table 2: Key bond lengths and corrin fold angle for methylcobalamin and its analogs.[1][2][3][4][5]

The "upward" folding of the corrin ring, described by the corrin fold angle, is a characteristic feature of cobalamins and is influenced by the nature of the axial ligands.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like this compound involves a standardized workflow.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_prep Sample Purification crystallization Slow Evaporation/ Vapor Diffusion crystal_prep->crystallization crystal_selection Selection of a Single Crystal crystallization->crystal_selection mounting Crystal Mounting (e.g., nylon loop) crystal_selection->mounting xray_source X-ray Source (Synchrotron/In-house) mounting->xray_source diffraction X-ray Diffraction xray_source->diffraction detector Data Recording (CCD/CMOS detector) diffraction->detector data_processing Data Processing (Integration, Scaling) detector->data_processing phase_problem Phase Problem Solution (Direct Methods/Patterson) data_processing->phase_problem model_building Model Building & Refinement phase_problem->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Structure (CIF file)

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Methodology:

  • Crystallization: High-purity methylcobalamin is dissolved in a suitable solvent system (e.g., water/acetone) and allowed to crystallize through slow evaporation or vapor diffusion.

  • Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of diffraction patterns at various crystal orientations.

  • Data Processing: The intensities and positions of the diffraction spots are integrated and scaled.

  • Structure Solution: The initial phases of the structure factors are determined using methods like Patterson or direct methods.

  • Structure Refinement: An atomic model is built and refined against the experimental data to obtain the final, accurate crystal structure.

Spectroscopic Analysis of Methylcobalamin

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of methylcobalamin, complementing the structural data from X-ray crystallography.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of methylcobalamin in various formulations.[6][7][8][9][10] The absorption spectrum is characterized by several distinct bands in the ultraviolet and visible regions, arising from π-π* transitions within the corrin ring.

Solventλmax (nm)
Water264, 351, 353
Methanol354

Table 3: Maximum absorption wavelengths (λmax) of methylcobalamin in different solvents.[6][7][9]

Experimental Protocol: UV-Visible Spectroscopy

uv_vis_protocol prep_stock Prepare Stock Solution (e.g., 100 µg/mL in methanol) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_samples Measure Absorbance of Samples prep_dilutions->measure_samples instrument_setup Spectrophotometer Setup (Wavelength Scan: 200-800 nm) blank Measure Blank (Solvent only) instrument_setup->blank blank->measure_samples plot_spectrum Plot Absorbance vs. Wavelength measure_samples->plot_spectrum determine_lambda_max Identify λmax plot_spectrum->determine_lambda_max

Figure 2: Protocol for UV-Visible spectroscopic analysis.

Methodology:

  • Sample Preparation: A stock solution of methylcobalamin is prepared in the desired solvent (e.g., distilled water or methanol).[6][9] Serial dilutions are then made to obtain a range of concentrations.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent).

  • Measurement: The absorbance of each sample is measured over a specified wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. For quantitative analysis, a calibration curve of absorbance versus concentration is constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of methylcobalamin in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Chemical Shifts (in D₂O, relative to TMS):

  • -0.15 ppm: Co-CH₃ (This upfield shift is characteristic of a methyl group directly bonded to a metal).[1]

  • 6.0-7.2 ppm: Aromatic protons of the 5,6-dimethylbenzimidazole moiety.[1]

¹³C NMR Chemical Shifts (in D₂O):

  • The ¹³C NMR spectrum of methylcobalamin is complex, with numerous signals corresponding to the corrin ring, the nucleotide loop, and the axial ligands. Specific assignments require advanced 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

nmr_protocol sample_prep Sample Preparation (Dissolve in D₂O) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube instrument_setup Spectrometer Setup (Lock, Tune, Shim) nmr_tube->instrument_setup acquisition Data Acquisition (¹H, ¹³C, 2D experiments) instrument_setup->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Coupling Constants) processing->analysis

Figure 3: General protocol for NMR spectroscopic analysis.

Methodology:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. Standard ¹H and ¹³C spectra are acquired, and for detailed structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

  • Data Processing and Analysis: The raw data is processed using specialized software to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the molecule, offering insights into bond strengths and molecular structure. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations of the chromophoric corrin ring.[11][12][13]

Key Raman Bands of Methylcobalamin:

  • ~500 cm⁻¹: Co-CH₃ stretching vibration.

  • 1300-1600 cm⁻¹: A series of strong bands attributed to the stretching vibrations of the C-C and C-N bonds within the corrin ring.[11]

Experimental Protocol: Raman Spectroscopy

raman_protocol sample_prep Sample Preparation (Solid or Solution) instrument_setup Spectrometer Setup (Laser, Grating, Detector) sample_prep->instrument_setup excitation Laser Excitation instrument_setup->excitation collection Collection of Scattered Light excitation->collection filtering Rayleigh Filtering collection->filtering detection Spectral Dispersion & Detection filtering->detection analysis Data Analysis (Peak positions and intensities) detection->analysis

Figure 4: General protocol for Raman spectroscopic analysis.

Methodology:

  • Sample Preparation: Methylcobalamin can be analyzed as a solid (crystalline powder) or in solution.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a monochromator, and a sensitive detector (e.g., CCD) is used.

  • Data Acquisition: The sample is illuminated with the laser, and the scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The positions and intensities of the peaks are used to identify specific vibrational modes.

Interplay of Structure and Spectroscopy

The structural features of methylcobalamin are directly reflected in its spectroscopic properties. The following diagram illustrates the relationship between the key structural elements and their corresponding spectroscopic signatures.

structure_spectroscopy_relationship cluster_structure Structural Features cluster_spectroscopy Spectroscopic Signatures corrin_ring Corrin Ring (π-system) uv_vis UV-Vis Absorption (π-π* transitions) corrin_ring->uv_vis Electronic Transitions raman_corrin Raman Spectroscopy (Corrin ring vibrations) corrin_ring->raman_corrin Vibrational Modes co_ch3_bond Co-CH₃ Bond raman_co_ch3 Raman Spectroscopy (Co-CH₃ stretch) co_ch3_bond->raman_co_ch3 Vibrational Mode nmr_co_ch3 ¹H NMR (Upfield Co-CH₃ signal) co_ch3_bond->nmr_co_ch3 Chemical Environment dmb_base 5,6-Dimethyl- benzimidazole nmr_dmb ¹H NMR (Aromatic signals) dmb_base->nmr_dmb Chemical Environment

Figure 5: Relationship between structure and spectroscopic properties.

This guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. The detailed data and experimental protocols serve as a valuable resource for researchers engaged in the study and application of this vital coenzyme. Further investigations, particularly high-resolution crystal structure determination of this compound itself, will continue to refine our understanding of this fascinating molecule.

References

The Critical Role of Methylcobalamin in the Methionine Synthase Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methionine synthase cycle, a cornerstone of one-carbon metabolism, is intrinsically dependent on the catalytic prowess of methylcobalamin (B1676134), the active form of vitamin B12. This technical guide provides an in-depth exploration of methylcobalamin's pivotal role in this cycle, which is essential for the regeneration of methionine, the regulation of homocysteine levels, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. This document elucidates the intricate biochemical mechanisms, presents key quantitative data, details experimental protocols for studying the cycle, and visualizes the complex interplay of molecular components. Understanding the nuances of the methylcobalamin-dependent methionine synthase reaction is critical for researchers in cellular metabolism, drug development professionals targeting metabolic pathways, and scientists investigating the etiology of various pathologies linked to dysregulation of one-carbon metabolism, including cardiovascular and neurological disorders.

Introduction

The methionine synthase (MS) cycle, also known as the methionine salvage pathway, is a fundamental biochemical process in mammals that links folate and methionine metabolism.[1][2] At the heart of this cycle lies the enzyme methionine synthase (EC 2.1.1.13), encoded by the MTR gene in humans, which catalyzes the remethylation of homocysteine to methionine.[1] This reaction is unique in its reliance on methylcobalamin, a cobalt-containing corrinoid, as an intermediate methyl carrier.[3][4] The cycle's proper functioning is paramount for maintaining cellular methylation potential, ensuring the production of the universal methyl donor S-adenosylmethionine (SAM), and preventing the accumulation of the potentially cytotoxic amino acid homocysteine.[1][5] Dysregulation of the MS cycle has been implicated in a range of diseases, including megaloblastic anemia, neural tube defects, and cardiovascular disease.[5][6] This guide provides a comprehensive technical overview of the central role of methylcobalamin in the methionine synthase cycle.

The Catalytic Cycle of Methionine Synthase

The primary function of methionine synthase is to transfer a methyl group from 5-methyltetrahydrofolate (5-CH₃-THF) to homocysteine, yielding tetrahydrofolate (THF) and methionine.[7][8] This process involves a fascinating series of coordinated reactions and conformational changes within the modular structure of the enzyme. The catalytic cycle can be dissected into two main half-reactions:

  • Methyl Group Transfer from Methylcobalamin to Homocysteine: The cycle initiates with the enzyme in its methylcobalamin [Me-Cob(III)alamin] state.[7][9] The sulfur atom of a zinc-activated homocysteine molecule performs a nucleophilic attack on the methyl group of methylcobalamin.[1][10] This reaction results in the formation of methionine and the reduction of the cobalt center to its highly nucleophilic cob(I)alamin state.[7][10]

  • Remethylation of Cob(I)alamin by 5-Methyltetrahydrofolate: The highly reactive cob(I)alamin intermediate then abstracts a methyl group from 5-methyltetrahydrofolate (5-CH₃-THF).[7][10] This step regenerates methylcobalamin, allowing the enzyme to begin another catalytic cycle, and releases tetrahydrofolate (THF).[7] THF can then be recycled within the folate pathway to accept another one-carbon unit.

This intricate process is facilitated by significant conformational changes in the methionine synthase enzyme, which is composed of distinct domains for binding homocysteine, 5-CH₃-THF, and the cobalamin cofactor.[1][9] The cobalamin-binding domain physically shuttles the cofactor between the active sites of the homocysteine and folate domains.[1][11]

Methionine_Synthase_Cycle cluster_catalytic Catalytic Cycle Met_Synth_MeCbl Methionine Synthase (Methylcobalamin) Met_Synth_Cbl_I Methionine Synthase (Cob(I)alamin) Met_Synth_MeCbl->Met_Synth_Cbl_I  + Homocysteine - Methionine Methionine Methionine Met_Synth_MeCbl->Methionine Met_Synth_Cbl_I->Met_Synth_MeCbl  + 5-Methyl-THF - THF THF THF Met_Synth_Cbl_I->THF Homocysteine Homocysteine Homocysteine->Met_Synth_MeCbl Five_MeTHF 5-Methyl-THF Five_MeTHF->Met_Synth_Cbl_I

Figure 1: The Catalytic Cycle of Methionine Synthase.

The Reactivation Cycle: Rescuing the Inactive Enzyme

The highly reactive cob(I)alamin intermediate is susceptible to oxidation, which occurs approximately once every 2,000 catalytic turnovers under physiological conditions.[1][10] This oxidation converts the active cob(I)alamin to the inactive cob(II)alamin state, arresting the catalytic cycle. To maintain enzymatic activity, a reactivation pathway is essential.[11]

This reactivation process involves a reductive methylation of the cob(II)alamin cofactor.[1] In humans, this is carried out by the enzyme methionine synthase reductase (MTRR), which transfers an electron from a reduced flavin mononucleotide (FMN) cofactor to the cob(II)alamin, reducing it back to the supernucleophilic cob(I)alamin state.[1] Subsequently, S-adenosylmethionine (SAM) serves as the methyl donor to remethylate cob(I)alamin, regenerating the active methylcobalamin form of the enzyme.[1][12] This reactivation cycle underscores the importance of both a reducing equivalent and SAM in maintaining the function of methionine synthase.

Reactivation_Cycle cluster_reactivation Reactivation Cycle Met_Synth_Cbl_I Methionine Synthase (Cob(I)alamin) Met_Synth_Cbl_II Methionine Synthase (Cob(II)alamin) (Inactive) Met_Synth_Cbl_I->Met_Synth_Cbl_II Oxidation Met_Synth_MeCbl Methionine Synthase (Methylcobalamin) (Active) Met_Synth_Cbl_I->Met_Synth_MeCbl Methylation (+ SAM) SAH S-Adenosyl- homocysteine (SAH) Met_Synth_Cbl_I->SAH Met_Synth_Cbl_II->Met_Synth_Cbl_I Reduction (+ e- from MTRR) Catalytic Cycle Catalytic Cycle Met_Synth_MeCbl->Catalytic Cycle MTRR Methionine Synthase Reductase (MTRR) MTRR->Met_Synth_Cbl_II SAM S-Adenosyl- methionine (SAM) SAM->Met_Synth_Cbl_I

Figure 2: The Reactivation Cycle of Methionine Synthase.

Quantitative Data

The kinetics of the methionine synthase reaction are crucial for understanding its efficiency and regulation. While comprehensive kinetic data for the human enzyme are still being fully elucidated, studies on homologous enzymes and in various model systems provide valuable insights.

ParameterValueOrganism/SystemConditionsReference(s)
KM for 5-CH₃-THF 18 ± 4.1 µMThermus filiformis50 °C[13]
KM for Homocysteine 9.3 ± 3.1 µMThermus filiformis50 °C[13]
Turnover Rate (in vitro) ~1 per 2,000 turnoversHumanPhysiological[1]
Plasma Homocysteine 5-15 µmol/LHumanNormal Fasting[14]
Whole Body Methionine Transmethylation 5.8 ± 0.6 µmol·kg⁻¹·h⁻¹HumanPostabsorptive[15]
Whole Body Homocysteine Remethylation 1.8 ± 0.4 µmol·kg⁻¹·h⁻¹HumanPostabsorptive[15]

Experimental Protocols

Spectrophotometric Assay for Methionine Synthase Activity

This protocol is based on the method that measures the formation of tetrahydrofolate (THF), which is then converted to 5,10-methenyltetrahydrofolate (CH⁺=H₄folate) and quantified spectrophotometrically.[7][8]

Reagents:

  • 1.0 M Potassium Phosphate Buffer (pH 7.2)

  • 500 mM Dithiothreitol (DTT)

  • 3.8 mM S-Adenosylmethionine (AdoMet)

  • 100 mM L-homocysteine

  • 500 µM Hydroxocobalamin

  • 4.2 mM 5-Methyltetrahydrofolate (CH₃THF)

  • 5N HCl / 60% Formic Acid

Procedure:

  • To a 12x75mm glass tube, add the following in order: 494 µL H₂O, 80 µL 1.0 M KPO₄ (pH 7.2), 40 µL 500 mM DTT, 4 µL 3.8 mM AdoMet, 4 µL 100 mM L-homocysteine, and 50 µL of the enzyme sample.

  • Add 80 µL of 500 µM hydroxocobalamin, mix well, and preincubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH₃THF, mix well, and incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of 5N HCl/60% formic acid solution and mix well.

  • Incubate the stopped reaction at 80°C for 10 minutes in a heat block to convert THF to CH⁺=H₄folate.

  • Cool the tubes to room temperature.

  • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate the enzyme activity using the extinction coefficient of CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[8]

Blanks:

  • No Enzyme Blank: Replace the enzyme sample with the corresponding buffer.

  • Minus Homocysteine Blank: Replace the L-homocysteine solution with water. This is crucial for crude extracts to account for any non-specific THF formation.[7]

Measurement of Homocysteine in Plasma

This protocol outlines a general procedure for the collection and handling of blood samples for homocysteine measurement.[14][16][17]

Materials:

  • EDTA (lavender top) or heparin (green top) collection tubes

  • Centrifuge

  • Ice

Procedure:

  • Collect a blood sample from a fasting patient into an EDTA or heparin tube.

  • Immediately place the tube on ice to prevent the release of homocysteine from red blood cells.[14][16]

  • Within 1 hour of collection, centrifuge the blood sample to separate the plasma.[16][17]

  • Carefully collect the plasma supernatant.

  • The plasma can be stored at 2-8°C for up to 4 weeks or at -20°C for several months before analysis.[17]

  • Homocysteine levels can be quantified using various methods, including immunoassay, HPLC, or enzymatic assays.[17][18][19]

Regulation of the Methionine Synthase Cycle

The activity of methionine synthase and the overall flux through the methionine cycle are tightly regulated to meet the cell's metabolic demands for methylation and to maintain homocysteine homeostasis.

  • Substrate Availability: The concentrations of 5-methyltetrahydrofolate and homocysteine directly influence the rate of the methionine synthase reaction.

  • S-Adenosylmethionine (SAM) Levels: SAM acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate.[20] This feedback mechanism ensures that when SAM levels are high, the production of the methyl donor for the methionine synthase reaction is reduced. Conversely, low SAM levels relieve this inhibition, promoting the remethylation of homocysteine. SAM is also a required substrate for the reactivation of methionine synthase.[1]

  • Transcriptional Regulation: The expression of the methionine synthase (MTR) gene can be regulated by various transcription factors and signaling pathways, although this is an area of ongoing research.[5][21] Upstream open reading frames (uORFs) in the 5' leader sequence of the human MTR mRNA have been shown to downregulate its translation.[5]

Methionine_Cycle_Regulation cluster_regulation Regulation of the Methionine Cycle MTHFR MTHFR Five_MeTHF 5-Methyl-THF MTHFR->Five_MeTHF Met_Synth Methionine Synthase Five_MeTHF->Met_Synth Methionine Methionine Met_Synth->Methionine Homocysteine Homocysteine Homocysteine->Met_Synth MAT MAT Methionine->MAT SAM SAM MAT->SAM SAM->MTHFR  Inhibition Methyltransferases Methyltransferases SAM->Methyltransferases SAH SAH Methyltransferases->SAH SAH->Homocysteine

Figure 3: Key Regulatory Points in the Methionine Cycle.

Conclusion

Methylcobalamin is an indispensable cofactor for methionine synthase, playing a central and dynamic role in the transfer of methyl groups essential for cellular function. The intricate catalytic and reactivation cycles of methionine synthase highlight the elegant biochemical solutions that have evolved to handle a highly reactive cofactor and maintain metabolic homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this critical pathway. A deeper understanding of the methionine synthase cycle and the role of methylcobalamin will undoubtedly pave the way for novel therapeutic strategies for a host of metabolic and developmental disorders.

References

An In-Depth Technical Guide to the In Vitro Interaction of Methylcobalamin and Folate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical in vitro interplay between methylcobalamin (B1676134) (a form of vitamin B12) and folate metabolism. The core of this interaction is the methionine synthase (MTR) reaction, a pivotal step in one-carbon metabolism that is essential for DNA synthesis, methylation, and overall cellular health. Understanding the intricacies of this metabolic nexus is crucial for research into various pathologies, including megaloblastic anemia and neurological disorders, as well as for the development of targeted therapeutic interventions.

The Core Interaction: The Methionine Synthase Reaction and the Methyl-Folate Trap

The sole enzymatic reaction in mammals that requires both methylcobalamin and a folate derivative is the remethylation of homocysteine to methionine, catalyzed by methionine synthase (MTR).[1][2] In this reaction, the methyl group from 5-methyltetrahydrofolate (5-methyl-THF), the primary circulating form of folate, is transferred to cobalamin, forming methylcobalamin.[3] Subsequently, methylcobalamin donates this methyl group to homocysteine, yielding methionine and regenerating cob(I)alamin.[4][5] The other product of this reaction is tetrahydrofolate (THF), which is a precursor for other folate coenzymes necessary for nucleotide synthesis (purines and thymidylate) and other methylation reactions.[5][6][7]

A deficiency in vitamin B12 leads to a functional folate deficiency through a phenomenon known as the "methyl-folate trap" .[2][3][7][8] In the absence of sufficient vitamin B12, the MTR-catalyzed reaction is impaired.[1] This impairment causes 5-methyl-THF to accumulate within the cell, as it cannot be converted back to THF.[3] This trapping of folate in the 5-methyl form depletes the pool of other essential folate derivatives, thereby hindering critical downstream metabolic processes, most notably DNA synthesis.[1][2][7]

Signaling Pathway: One-Carbon Metabolism and the Methyl-Folate Trap

One_Carbon_Metabolism cluster_MTR THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine SHMT Serine->Methylene_THF dUMP dUMP dTMP dTMP dUMP->dTMP TS Methylene_THF->THF TS Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->THF MTR Trap Methyl-Folate Trap (in B12 deficiency) Methyl_THF->Trap Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MTR SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases SAH->Homocysteine SAHH B12 Vitamin B12 (Cobalamin) Methylcobalamin Methylcobalamin B12->Methylcobalamin Methylcobalamin->B12 SHMT SHMT TS Thymidylate Synthase MTHFR MTHFR MTR Methionine Synthase (MTR) MAT MAT Methyltransferases Methyl- transferases SAHH SAHH

Caption: The central role of Methionine Synthase in one-carbon metabolism.

Quantitative Data from In Vitro Models

In vitro studies using various cell lines and primary cells have provided quantitative evidence for the methyl-folate trap and its consequences.

Table 1: Folate Distribution in Vitamin B12-Deficient and Replete Cells
Cell TypeCondition5-Methyl-THF (% of total folate)THF (% of total folate)Other Folates (% of total folate)Reference
Mtr+/+ Mouse LiverControl Diet33%-67%[9]
Mtr+/- Mouse LiverControl Diet43%-57%[9]
HeLa CellsVitamin B12-Replete---[10]
HeLa CellsVitamin B12-Depleted1.75-fold increase>50% reduction-[10]
HeLa Cell NucleiVitamin B12-Replete---[10]
HeLa Cell NucleiVitamin B12-Depleted>4-fold increase~50% reduction-[10]
cblG FibroblastsMTR loss of function-Not detected-[10]
Control FibroblastsMTR functional-Not detected-[10]

Note: "-" indicates data not specified in the provided search results.

Table 2: Impact of Vitamin B12 Deficiency on DNA Synthesis and Integrity In Vitro
Cell TypeConditionImpact on de novo dTMP SynthesisUracil (B121893) Misincorporation in DNADNA Double-Strand Breaks (γH2AX)Reference
HeLa CellsVitamin B12-Depleted5% decreaseIncreasedIncreased[10]
HeLa CellsVitamin B12 and Folate Depleted35% decrease-Exacerbated[10]
cblG FibroblastsMTR loss of function~25% decrease--[10]
Mtr+/- Mouse ColonHigh Folic Acid Diet-50% higherModestly elevated[11]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are protocols for key experiments in the study of methylcobalamin and folate interaction.

Spectrophotometric Assay for Cobalamin-Dependent Methionine Synthase Activity

This protocol is based on the method developed by the Matthews lab and measures the production of THF, which is converted to 5,10-methenyl-THF and detected spectrophotometrically at 350 nm.[12]

Reagents:

  • 1.0 M KPO4 buffer (pH 7.2)

  • 500 mM Dithiothreitol (DTT)

  • 3.8 mM S-adenosyl-L-methionine (AdoMet)

  • 100 mM L-homocysteine

  • 500 µM Hydroxocobalamin

  • 4.2 mM 5-Methyltetrahydrofolate (CH3THF)

  • 5N HCl/60% formic acid stop solution

  • Enzyme sample in an appropriate buffer

Procedure:

  • In 12x75mm glass tubes, prepare the following reaction mixture:

    • 494 µL H2O

    • 80 µL 1.0 M KPO4 (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM AdoMet

    • 4 µL 100 mM L-homocysteine

    • 50 µL enzyme sample

    • 80 µL 500 µM hydroxocobalamin

  • Mix well and preincubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.

  • Mix well and incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of 5N HCl/60% formic acid solution.

  • Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

  • Cool the tubes to room temperature.

  • If protein precipitation occurs, centrifuge the tubes at top speed for 5 minutes.

  • Measure the absorbance of the supernatant at 350 nm.

Blanks:

  • No enzyme blank: Replace the enzyme sample with 50 µL of the enzyme's buffer.[12]

  • Minus homocysteine blank: Replace the L-homocysteine with 4 µL of H2O. This is necessary for crude extracts.[12]

Calculations:

Enzyme activity (in nmol/min or mU) is calculated using the extinction coefficient of 5,10-methenyl-THF in acid (26,500 M⁻¹cm⁻¹).[12]

Experimental Workflow: Methionine Synthase Assay

MTR_Assay_Workflow start Start prepare_reagents Prepare Reagents: KPO4, DTT, AdoMet, Homocysteine, Hydroxocobalamin, CH3THF, Stop Solution start->prepare_reagents end_node End prepare_tubes Prepare Reaction Tubes with all reagents except CH3THF prepare_reagents->prepare_tubes preincubate Pre-incubate at 37°C for 5 min prepare_tubes->preincubate start_reaction Initiate Reaction with CH3THF preincubate->start_reaction incubate Incubate at 37°C for 10 min start_reaction->incubate stop_reaction Stop Reaction with HCl/Formic Acid incubate->stop_reaction heat Heat at 80°C for 10 min stop_reaction->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge (if necessary) cool->centrifuge measure_absorbance Measure Absorbance at 350 nm centrifuge->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity calculate_activity->end_node

Caption: Workflow for the spectrophotometric methionine synthase assay.

In Vitro Model of Vitamin B12 Deficiency in HeLa Cells

This protocol describes the induction of a vitamin B12 deficient state in HeLa cells, a commonly used model for studying the cellular effects of B12 depletion.[10][13]

Materials:

  • HeLa cells

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Vitamin B12-free medium

  • Dialyzed FBS (optional, for more stringent B12 depletion)

  • Nitrous oxide (optional, for acute MTR inhibition)

Procedure for Chronic B12 Depletion:

  • Culture HeLa cells in standard complete medium (e.g., EMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.[14][15]

  • To induce B12 deficiency, subculture the cells for multiple passages (e.g., at least 6 cell doublings) in a vitamin B12-free medium supplemented with dialyzed FBS to minimize exogenous B12.[13]

  • Monitor cell growth and morphology. B12-deficient cells may exhibit slower proliferation.[13]

  • Harvest cells at the desired time point for downstream analysis (e.g., folate distribution, DNA integrity).

Procedure for Acute MTR Inhibition (Nitrous Oxide Treatment):

  • Culture HeLa cells in standard complete medium.

  • Expose the cells to nitrous oxide gas, which irreversibly oxidizes the cob(I)alamin cofactor of MTR, leading to rapid enzyme inactivation.[1]

  • The duration and concentration of nitrous oxide exposure should be optimized based on the specific experimental goals.

  • Harvest cells immediately after treatment for analysis.

Deoxyuridine (dU) Suppression Test

The dU suppression test is a functional assay that measures the integrity of the de novo thymidylate synthesis pathway, which is dependent on both folate and vitamin B12.[16][17][18] In B12 or folate deficiency, the conversion of dUMP to dTMP is impaired.

Principle:

Cultured cells (e.g., bone marrow cells or lymphocytes) are pre-incubated with non-radioactive deoxyuridine (dU).[16][17] If the de novo pathway is functional, the cells will convert dU to dUMP and then to dTMP, expanding the intracellular pool of non-radioactive thymidine (B127349) nucleotides. When radiolabeled thymidine (e.g., [³H]thymidine) is subsequently added, its incorporation into DNA will be suppressed due to the dilution of the radiolabel by the newly synthesized non-radioactive thymidine. In B12 or folate deficient cells, this suppression is less effective due to the impaired de novo synthesis.

General Procedure:

  • Isolate and culture the cells of interest (e.g., bone marrow aspirates, peripheral blood lymphocytes).

  • Divide the cell suspension into two sets of tubes.

  • To one set of tubes, add a solution of non-radioactive deoxyuridine and incubate.

  • To the other set (control), add a buffer solution.

  • After the pre-incubation period, add radiolabeled thymidine to all tubes and continue the incubation.

  • Terminate the reaction and harvest the cells.

  • Precipitate and wash the DNA to remove unincorporated radiolabeled thymidine.

  • Quantify the radioactivity incorporated into the DNA in both sets of tubes using a scintillation counter.

  • The dU suppression value is calculated as the percentage reduction in radiolabeled thymidine incorporation in the presence of dU compared to the control.

Interpretation:

A low dU suppression value indicates a defect in the de novo thymidylate synthesis pathway, suggestive of either vitamin B12 or folate deficiency.[17] The test can be further refined by adding different forms of folate or vitamin B12 to the culture medium to determine which nutrient corrects the abnormality.[2]

Logical Diagram: The Deoxyuridine Suppression Test

dU_Suppression_Test cluster_control Control Group cluster_test Test Group start Start isolate_cells Isolate and Culture Cells (e.g., Bone Marrow, Lymphocytes) start->isolate_cells end_node End divide_cells Divide Cell Suspension into Control and Test Groups isolate_cells->divide_cells add_buffer Add Buffer divide_cells->add_buffer add_du Add Non-radioactive Deoxyuridine (dU) divide_cells->add_du add_radiolabeled_thymidine_control Add Radiolabeled Thymidine add_buffer->add_radiolabeled_thymidine_control incubate_control Incubate add_radiolabeled_thymidine_control->incubate_control harvest_dna_control Harvest and Quantify Incorporated Radioactivity (C) incubate_control->harvest_dna_control calculate_suppression Calculate dU Suppression: [(C - T) / C] * 100% harvest_dna_control->calculate_suppression add_radiolabeled_thymidine_test Add Radiolabeled Thymidine add_du->add_radiolabeled_thymidine_test incubate_test Incubate add_radiolabeled_thymidine_test->incubate_test harvest_dna_test Harvest and Quantify Incorporated Radioactivity (T) incubate_test->harvest_dna_test harvest_dna_test->calculate_suppression interpret_results Interpret Results: Low suppression indicates B12 or Folate deficiency calculate_suppression->interpret_results interpret_results->end_node

Caption: Logical flow of the deoxyuridine (dU) suppression test.

Conclusion

The in vitro interaction of methylcobalamin and folate metabolism is a well-defined system that is critical for cellular function. The methionine synthase reaction stands at the crossroads of these two essential nutrients, and its impairment due to vitamin B12 deficiency leads to the well-characterized "methyl-folate trap." This, in turn, disrupts nucleotide synthesis and can compromise genomic stability. The experimental models and assays described in this guide provide robust tools for researchers and drug development professionals to further investigate this vital metabolic pathway and its implications for human health and disease.

References

Methodological & Application

Application Note: Quantification of Methylcobalamin in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometric detection. Due to the low endogenous levels of methylcobalamin and its susceptibility to photodegradation, careful sample handling and a highly sensitive analytical method are crucial for accurate quantification.[1][2] This protocol outlines procedures for sample preparation, chromatographic separation, and detection, and provides expected performance characteristics. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of methylcobalamin in a clinical or research setting.

Introduction

Methylcobalamin is a vital coenzyme involved in critical metabolic pathways, including the methionine synthase reaction, which is essential for DNA synthesis and neurological function.[3] Its quantification in plasma is important for diagnosing deficiencies, monitoring therapeutic efficacy, and in pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) offers a reliable and widely used technique for this purpose.[4][5] This document provides a detailed protocol for the analysis of methylcobalamin in plasma, with a focus on sample preparation and chromatographic conditions to ensure accuracy and reproducibility. Given its light-labile nature, all procedures involving methylcobalamin must be performed under red light or in amber tubes with minimal light exposure (<10 lux).[1][2]

Experimental Protocols

Materials and Reagents
  • Methylcobalamin reference standard

  • Internal Standard (IS), e.g., stable isotope-labeled methylcobalamin or cyanocobalamin-13C7[6]

  • HPLC-grade methanol[1][2]

  • HPLC-grade acetonitrile[6]

  • Trifluoroacetic acid (TFA)[7]

  • Ammonium formate

  • Formic acid

  • Potassium dihydrogen phosphate

  • Deionized water

  • Human plasma (collected in EDTA or heparin tubes)

Equipment
  • HPLC system with a pump, autosampler, column oven, and a UV/Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[4][8]

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Amber-colored microcentrifuge tubes[1][2]

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at 4°C.[6]

  • In an amber microcentrifuge tube, pipette 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 20 ng/mL cyanocobalamin-13C7 in methanol).[6]

  • To precipitate proteins, add 200 µL of cold methanol (B129727) or a 3:1 (v/v) mixture of cold acetonitrile/methanol and vortex for 2 minutes.[1][2][6]

  • For enhanced precipitation, 100 µL of 0.2 M zinc sulfate (B86663) can be added, followed by vortexing.[6]

  • Incubate the samples at -20°C for 10 minutes to facilitate complete protein precipitation.[6]

  • Centrifuge the samples at 16,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean amber vial for HPLC analysis.

Chromatographic Conditions

The following are example chromatographic conditions. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition 1 (UV Detection)Condition 2 (MS/MS Detection)
Column C18 (250 x 4.6 mm, 5 µm)[4]Poroshell 120 EC C18 (50 x 4.6 mm, 2.7 µm)[6]
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (pH 3.8)[8]0.02% (v/v) Acetic Acid in Water (pH 3.6)[6]
Mobile Phase B Methanol:Acetonitrile (70:30, v/v)[8]Methanol[6]
Gradient Isocratic: 55% A, 45% B[8]Gradient elution may be required for complex samples.[6]
Flow Rate 1.0 mL/min[8]0.320 mL/min[9]
Column Temp. 30°C[7]40°C[5]
Injection Vol. 20 µL5 µL[9]
Detection UV/DAD at 280 nm or 376 nm[4][7]Tandem Mass Spectrometry (MS/MS)[1][2][6]
Run Time ~10 minutes~3.5 minutes[9]

Quantitative Data Summary

The following table summarizes typical quantitative data from various published methods.

ParameterValueReference
Linearity Range 0.05 - 20 ng/mL[1][2]
2 - 160 µg/mL[8]
Limit of Detection (LOD) 0.01 ng/mL (MS/MS)[6][10]
250 pM (UPLC)[9]
Limit of Quantification (LOQ) 0.05 ng/mL (MS/MS)[6][10]
500 pM (UPLC)[9]
Recovery 93 - 100%[7]
98.62 - 100.01%[4]
Intra-day Precision (%RSD) < 4%[7]
Inter-day Precision (%RSD) < 7%[7]

Data Analysis

Peak areas of methylcobalamin and the internal standard are recorded. A calibration curve is constructed by plotting the ratio of the peak area of methylcobalamin to the peak area of the internal standard against the concentration of the calibrators. The concentration of methylcobalamin in the plasma samples is then determined from this calibration curve.

Visualizations

experimental_workflow sample_collection Plasma Sample Collection (EDTA/Heparin tubes) sample_prep_start Sample Preparation (Under red light) sample_collection->sample_prep_start add_is Add Internal Standard sample_prep_start->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hplc_analysis HPLC Analysis supernatant_transfer->hplc_analysis chromatographic_separation Chromatographic Separation (C18 Column) hplc_analysis->chromatographic_separation detection Detection (UV/DAD or MS/MS) chromatographic_separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification final_result Final Concentration (ng/mL) quantification->final_result

Caption: Experimental workflow for methylcobalamin quantification in plasma.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of methylcobalamin in human plasma. Adherence to the protocol, particularly regarding the handling of light-sensitive samples, is essential for obtaining accurate and reproducible results. The method can be adapted with either UV or MS/MS detection to suit the sensitivity requirements of the specific application.

References

Application Notes and Protocols for LC-MS/MS Analysis of Methylcobalamin in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a crucial cofactor in one-carbon metabolism, essential for critical cellular processes such as DNA synthesis and methylation.[1][2][3] Its quantification in tissue samples is vital for understanding its physiological roles, diagnosing deficiencies, and for pharmacokinetic studies in drug development. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of methylcobalamin in various tissue samples, offering high sensitivity and specificity.

Metabolic Pathway of Methylcobalamin

Methylcobalamin is a central player in the methionine cycle, where it facilitates the remethylation of homocysteine to methionine. This reaction is catalyzed by methionine synthase and is critical for the regeneration of the universal methyl donor, S-adenosylmethionine (SAM).

Methylcobalamin_Pathway MTR Methionine Synthase Hcy Homocysteine Met Methionine MeCbl Methylcobalamin MeCbl->MTR Hcy->Met CH₃ SAM S-Adenosylmethionine (SAM) Met->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product SAM->Methylated_Product CH₃ SAH->Hcy H₂O Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->MeCbl B₁₂ MTHF->THF

Methylcobalamin's role in one-carbon metabolism.

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of methylcobalamin from tissue samples. All procedures should be performed under dim red light to prevent photodegradation of methylcobalamin.[4]

Materials:

  • Tissue sample (e.g., liver, brain, kidney, muscle)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Internal Standard (IS) solution (e.g., ¹³C-labeled methylcobalamin)

  • Homogenizer (e.g., bead beater, ultrasonic)

  • Centrifuge capable of 4°C and >15,000 x g

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold PBS.

    • Spike with the internal standard solution.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Protein Precipitation:

    • To the tissue homogenate, add 1 mL of cold methanol.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Solid Phase Extraction (SPE) - Optional Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the methylcobalamin with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental_Workflow Start Tissue Sample Homogenize Homogenization (PBS + IS) Start->Homogenize Precipitate Protein Precipitation (Methanol) Homogenize->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid Phase Extraction (SPE) (Optional) Supernatant->SPE Evaporate Evaporation Supernatant->Evaporate Direct SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Workflow for tissue sample preparation.
LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 10 µL

MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Methylcobalamin: 678.8 -> 147.3, 678.8 -> 359.1IS: (Specific to the labeled standard)
Collision Energy Optimized for the specific instrument
Source Temp. 500°C

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of methylcobalamin in various biological matrices.

Table 1: Method Performance in Different Matrices

MatrixLLOQ (ng/mL)Linearity (ng/mL)Reference
Rat Plasma0.050.05 - 5[5][6]
Human Plasma0.050.05 - 20[4][7]
Sheep Liver~0.5 pmol/gNot specified[8]

Table 2: Recovery and Precision Data

MatrixRecovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Rat Plasma85 - 115< 15< 15[9][10]
Human Plasma> 85< 15< 15[4]

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of methylcobalamin in tissue samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers in various fields. Adherence to the specified conditions, particularly protection from light, is critical for accurate and reproducible results.

References

Application Notes and Protocols for Methylcobalamin Hydrate in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the active form of vitamin B12, is a vital coenzyme with demonstrated neuroprotective and neuroregenerative properties. In neuronal cell culture, methylcobalamin hydrate (B1144303) serves as a crucial supplement to promote neuronal survival, stimulate neurite outgrowth, and protect against various neurotoxic insults.[1][2] These application notes provide detailed protocols for the effective use of methylcobalamin hydrate in in vitro neuronal models, offering valuable insights for studies in neuropharmacology, toxicology, and regenerative medicine.

Methylcobalamin exerts its neurotrophic effects through the activation of key intracellular signaling pathways, including the Erk1/2 and Akt cascades.[1][3] By modulating these pathways, it enhances neuronal survival and facilitates the growth and extension of neurites, the fundamental processes for neuronal communication and network formation.[1] Furthermore, chronic exposure to methylcobalamin has been shown to protect cultured cortical and retinal neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal cell death in various neurological disorders.[4][5]

Data Presentation

The following tables summarize the typical experimental parameters and observed effects of this compound in neuronal cell culture based on available literature.

Table 1: Effective Concentrations and Treatment Durations

Cell TypeEffective Concentration RangeTreatment DurationObserved EffectsReference
Primary Cortical Neurons100 nM - 10 µMChronic (days to weeks)Protection against glutamate (B1630785) cytotoxicity, increased cell viability.[4]
Primary Retinal NeuronsChronic exposure (concentration not specified)Chronic (days)Protection against glutamate and nitric oxide-induced neurotoxicity.[5]
Cerebellar Granule Neurons>100 nMNot specifiedPromotes neurite outgrowth and neuronal survival.
Hippocampal Slices10 µMAcute (hours)Attenuation of hypoxia/hypoglycemia-induced impairment of presynaptic potentials.

Table 2: Summary of Quantitative Effects

ParameterCell TypeMethylcobalamin ConcentrationResultReference
Cell ViabilityPrimary Cortical NeuronsNot specified (chronic)Significantly prevented glutamate-induced reduction in cell viability.[4]
Neurite OutgrowthCerebellar Granule Neurons>100 nMPromoted neurite outgrowth.
ApoptosisNot specifiedNot specifiedInhibits neural apoptosis.[1]
Erk1/2 & Akt ActivationNot specifiedNot specifiedIncreased phosphorylation/activity.[1][3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, or sterile deionized water

  • Sterile, light-protecting microcentrifuge tubes

  • 0.22 µm sterile syringe filter (if using water)

Protocol:

  • Solvent Selection: this compound is soluble in DMSO and partially soluble in water.[2][6] For a concentrated stock solution, DMSO is recommended. If using a water-based stock, ensure the final concentration is within the solubility limit and sterile filter the solution before use.

  • Preparation of DMSO Stock (e.g., 10 mM):

    • Under sterile conditions, weigh out the appropriate amount of this compound powder. The molecular weight is approximately 1344.4 g/mol .

    • Dissolve the powder in the required volume of DMSO to achieve a 10 mM concentration. For example, dissolve 1.344 mg in 100 µL of DMSO.

    • Vortex gently until the powder is completely dissolved.

  • Preparation of Aqueous Stock (e.g., 1 mg/mL):

    • Dissolve this compound in sterile deionized water to the desired concentration (e.g., 1 mg/mL).[7]

    • Vortex to dissolve.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1] Methylcobalamin is light-sensitive.[8]

Neuronal Cell Culture and Treatment

Materials:

  • Primary neurons (e.g., cortical, hippocampal) or neuronal cell line (e.g., PC12, SH-SY5Y)

  • Appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)

  • Culture plates or flasks, coated with an appropriate substrate (e.g., poly-L-lysine)

  • This compound stock solution

Protocol:

  • Cell Seeding: Plate the neuronal cells at the desired density in pre-coated culture vessels containing the appropriate culture medium.

  • Cell Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in fresh culture medium.

    • For chronic exposure studies, add the methylcobalamin-containing medium to the cells and replace it every 2-3 days during medium changes.[4][5]

    • For acute studies, replace the existing medium with the methylcobalamin-containing medium for the specified duration.

    • Include a vehicle control group (medium with the same concentration of DMSO or water as the treated groups).

Assessment of Neuronal Viability (MTT Assay)

Materials:

  • Neuronal cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader

Protocol:

  • After the treatment period with this compound, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Quantification of Neurite Outgrowth

Materials:

  • Neuronal cells cultured on coverslips or in multi-well plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope and image analysis software

Protocol:

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto slides using mounting medium with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Western Blot for Akt and Erk1/2 Activation

Materials:

  • Treated neuronal cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-Akt, total Akt, phospho-Erk1/2, total Erk1/2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells and determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare Methylcobalamin Hydrate Stock Solution treat_cells Treat with Methylcobalamin Hydrate prep_stock->treat_cells seed_cells Seed Neuronal Cells seed_cells->treat_cells viability Assess Cell Viability (MTT Assay) treat_cells->viability neurite Quantify Neurite Outgrowth treat_cells->neurite western Analyze Protein Expression (Western Blot) treat_cells->western

Caption: Experimental workflow for using this compound.

Signaling_Pathway cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes Methylcobalamin Methylcobalamin Hydrate Akt Akt Methylcobalamin->Akt Erk Erk1/2 Methylcobalamin->Erk mTOR mTOR Akt->mTOR Survival Neuronal Survival Akt->Survival Neurite_Outgrowth Neurite Outgrowth Erk->Neurite_Outgrowth Erk->Survival mTOR->Neurite_Outgrowth Protection Neuroprotection Survival->Protection

Caption: this compound signaling pathways in neurons.

References

High-Dose Methylcobalamin in Animal Models of Neuropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of high-dose methylcobalamin (B1676134) in various animal models of neuropathy. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of methylcobalamin.

Introduction

Methylcobalamin, an active form of vitamin B12, has demonstrated significant neuroprotective and neuroregenerative effects in several preclinical animal models of peripheral neuropathy.[1][2] It is believed to promote nerve regeneration by up-regulating gene transcription and protein synthesis.[3] High-dose administration, in particular, has been shown to be more effective than lower doses in improving nerve function and promoting recovery.[2] This document summarizes key quantitative data from various studies, provides detailed experimental protocols, and illustrates relevant biological pathways and workflows.

Data Presentation: Efficacy of High-Dose Methylcobalamin

The following tables summarize the quantitative outcomes of high-dose methylcobalamin administration across different animal models of neuropathy.

Table 1: Sciatic Nerve Injury Models

Animal ModelTreatment ProtocolKey FindingsReference
Partial Sciatic Nerve Ligation (PSNL) in Rats500 µg/kg methylcobalamin (i.p.)Significant improvement in thermal hyperalgesia latency from day 8 onwards. Improved motor nerve conduction velocity (MNCV) at day 30.[4]
Sciatic Nerve Crush Injury (SNCI) in Rats500 µg/kg methylcobalamin (i.p.)Significant improvement in thermal hyperalgesia latency from day 7 onwards. Improved MNCV at day 30.[4]
Brachial Plexus Injury (BPI) in Rats0.5 mg/kg methylcobalaminFaster recovery of motor skills (grooming and finger spreading), decreased inflammatory cell infiltration, and increased S100 protein expression.[2]

Table 2: Chemically-Induced Neuropathy Models

Animal ModelTreatment ProtocolKey FindingsReference
Acrylamide-Induced Neuropathy in Rats500 µg/kg methylcobalamin (i.p.)Significantly faster recovery of compound muscle action potential (CMAP) amplitudes compared to saline-treated controls. Increased nerve fiber density.[3]
Vincristine-Induced Neuropathy in Rats0.5 mg/kg methylcobalaminSignificantly decreased the prevalence of atypical mitochondria in both A- and C-fibers of the sciatic nerve.[5]
Streptozotocin-Induced Diabetic Neuropathy in Rats500 µg/kg methylcobalamin (i.m.) daily for 16 weeksReduced incidence of paranodal demyelination. Protected against the reduction in myelinated nerve fiber density, nerve fiber size, and axon size.[6]
Streptozotocin-Induced Diabetic Neuropathy in Rats10 mg/kg methylcobalamin (i.m.) every other day for 16 weeksNormalized nerve conduction velocity (NCV) and nerve protein kinase C (PKC) activity. Suppressed oxidative stress-induced damage.[7]

Table 3: Genetic Neuropathy Model

Animal ModelTreatment ProtocolKey FindingsReference
Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS)30 mg/kg methylcobalamin (i.p.) daily for 4 weeksSignificantly inhibited muscle weakness and contracture in the forelimb. Increased the weight of the bicep (B1204527) muscles and the number of musculocutaneous nerves.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Induction of Sciatic Nerve Crush Injury (SNCI) in Rats

Objective: To create a standardized model of peripheral nerve injury to study nerve regeneration.

Materials:

  • Adult Wistar rats (175-225g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, hemostats)

  • Fine watchmaker's forceps

  • Suture materials

Procedure:

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Shave and disinfect the skin over the lateral aspect of the thigh.

  • Make a small skin incision and expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Carefully isolate the sciatic nerve from surrounding connective tissue.

  • Using fine watchmaker's forceps, crush the sciatic nerve at a point 10 mm proximal to the trifurcation for 30 seconds.

  • Ensure the crush is consistent across all animals.

  • Close the muscle layer and skin with sutures.

  • Provide post-operative care, including analgesics and monitoring for signs of infection.

Protocol 2: Induction of Acrylamide (B121943) Neuropathy in Rats

Objective: To induce a chemically-induced peripheral neuropathy characterized by axonal degeneration.

Materials:

  • Wistar rats

  • Acrylamide solution (e.g., 50 mg/ml in saline)

  • Gavage needles

Procedure:

  • Administer acrylamide solution to rats via intraperitoneal injection or oral gavage. A common protocol involves repeated administrations (e.g., 50 mg/kg, 3 times a week) until signs of neuropathy appear.

  • Monitor the animals for clinical signs of neuropathy, such as gait abnormalities and hindlimb weakness.

  • Confirm the development of neuropathy using electrophysiological measurements like compound muscle action potentials (CMAPs).[3]

Protocol 3: Assessment of Thermal Hyperalgesia

Objective: To measure the nociceptive threshold to a thermal stimulus as an indicator of neuropathic pain.

Materials:

  • Plantar test apparatus (e.g., Ugo Basile)

  • Plexiglass enclosures for animal acclimatization

Procedure:

  • Place the rat in the plexiglass enclosure on the glass surface of the plantar test apparatus.

  • Allow the animal to acclimatize for at least 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw to be tested.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the rat withdraws its paw. The time taken for paw withdrawal is the paw withdrawal latency (PWL).

  • A cut-off time (e.g., 20-30 seconds) is typically set to prevent tissue damage.

  • Repeat the measurement 2-3 times for each paw, with a sufficient interval between measurements.

Protocol 4: Measurement of Motor Nerve Conduction Velocity (MNCV)

Objective: To assess the functional integrity of myelinated motor nerve fibers.

Materials:

  • Electrophysiology recording system (e.g., PowerLab)

  • Stimulating and recording electrodes

  • Anesthetic

Procedure:

  • Anesthetize the rat.

  • Place the recording electrodes over the appropriate muscle (e.g., gastrocnemius for sciatic nerve MNCV).

  • Expose the sciatic nerve at two points: a proximal stimulation site (e.g., sciatic notch) and a distal stimulation site (e.g., ankle).

  • Stimulate the nerve at the proximal site and record the latency of the evoked compound muscle action potential (CMAP).

  • Stimulate the nerve at the distal site and record the latency of the evoked CMAP.

  • Measure the distance between the two stimulation sites.

  • Calculate the MNCV using the formula: MNCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the action of methylcobalamin and experimental design.

G cluster_0 Methylcobalamin-Mediated Neuroregeneration Methylcobalamin Methylcobalamin Methionine_Synthase Methionine_Synthase Methylcobalamin->Methionine_Synthase Coenzyme for Erk1_2_Akt_Signaling Erk1_2_Akt_Signaling Methylcobalamin->Erk1_2_Akt_Signaling Activates DNA_Protein_Methylation DNA_Protein_Methylation Methionine_Synthase->DNA_Protein_Methylation Gene_Transcription_Upregulation Gene_Transcription_Upregulation DNA_Protein_Methylation->Gene_Transcription_Upregulation Neurite_Outgrowth Neurite_Outgrowth Erk1_2_Akt_Signaling->Neurite_Outgrowth Promotes Neural_Apoptosis_Inhibition Neural_Apoptosis_Inhibition Erk1_2_Akt_Signaling->Neural_Apoptosis_Inhibition Gene_Transcription_Upregulation->Neurite_Outgrowth

Caption: Signaling pathways activated by methylcobalamin to promote neuroregeneration.[1]

G cluster_1 Experimental Workflow for Neuropathy Model Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Behavioral & Electrophysiological Measurements Animal_Acclimatization->Baseline_Measurements Induce_Neuropathy Induce Neuropathy (e.g., SNCI, Acrylamide) Baseline_Measurements->Induce_Neuropathy Group_Allocation Random Allocation to Treatment Groups Induce_Neuropathy->Group_Allocation Treatment_Admin Administer Methylcobalamin or Vehicle Group_Allocation->Treatment_Admin Follow_up_Measurements Follow-up Measurements (Behavioral, Electrophysiological) Treatment_Admin->Follow_up_Measurements Histological_Analysis Histological Analysis of Nerve Tissue Follow_up_Measurements->Histological_Analysis Data_Analysis Data Analysis and Interpretation Follow_up_Measurements->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating methylcobalamin in animal models.

Conclusion

High-dose methylcobalamin shows considerable promise as a therapeutic agent for various forms of peripheral neuropathy, as evidenced by a growing body of preclinical research. The protocols and data presented here provide a foundation for further investigation into its mechanisms of action and clinical potential. Researchers are encouraged to adapt these methodologies to their specific research questions while adhering to ethical guidelines for animal experimentation.

References

Stabilizing Methylcobalamin in Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of methylcobalamin (B1676134) in solution is critical for obtaining accurate and reproducible experimental results. Methylcobalamin, the active form of vitamin B12, is notoriously unstable, particularly in aqueous solutions. Its degradation can be triggered by several factors, including exposure to light, suboptimal pH, and interaction with other components in a formulation. These application notes provide a detailed overview of the factors affecting methylcobalamin stability and protocols for its stabilization and analysis.

Application Notes

Methylcobalamin's intricate structure, featuring a cobalt-carbon bond, is central to its biological activity but also the primary site of its instability. Understanding the degradation pathways is key to preventing them.

Key Factors Influencing Methylcobalamin Stability:
  • Light Exposure: Methylcobalamin is extremely sensitive to light. Exposure to fluorescent lab lighting can lead to a significant decline in potency in a matter of minutes, with the primary degradation product being hydroxocobalamin.[1][2][3] Studies have shown a 44.1% decrease in potency after just 5 minutes of exposure.[1] The photodegradation follows zero-order kinetics with a reported half-life of 0.99 hours under specific photolytic conditions.[4][5] Therefore, all work with methylcobalamin solutions must be conducted under light-protected conditions. The use of amber vials is a minimum requirement, though even these may not offer complete protection.[1][6][7] Working under red light has been shown to prevent degradation.[1]

  • pH of the Solution: The stability of methylcobalamin is highly dependent on the pH of the solution. It exhibits the highest stability at a pH of approximately 5.[4][5][8] It is susceptible to hydrolysis in both acidic and alkaline conditions, with the least stability observed at pH 2.[4][5] The degradation in acidic and alkaline environments follows pseudo-first-order kinetics.[4][5]

  • Temperature: Compared to its light sensitivity, methylcobalamin is relatively stable to heat when kept in the dark.[1] It can be stored at 80°C for several hours with minimal breakdown.[1] However, thermal stress in conjunction with other factors can accelerate degradation.[9]

  • Mechanical Shock: The molecule is reported to be very sensitive to mechanical shock. Shaking, sonication, or rapid stirring can lead to its breakdown.[1] Gentle swirling or slow stirring is recommended for dissolution and mixing.[1]

  • Interactions with Other Molecules: The presence of other compounds, such as certain B vitamins and ascorbic acid, can significantly impact methylcobalamin stability.

    • Ascorbic Acid: The presence of ascorbic acid leads to the degradation of methylcobalamin.[10][11]

    • Thiamine (B1217682) and Niacin: Co-existence with thiamine and niacin can also cause significant degradation.[11]

Stabilization Strategies:
  • Light Protection: This is the most critical factor. All solutions should be prepared, stored, and handled in the dark or under red light.[1] The use of amber or opaque containers is mandatory.[6][7]

  • pH Control: Buffering the solution to a pH of around 5 is recommended to minimize hydrolytic degradation.[4][5][8]

  • Use of Stabilizing Excipients:

    • Sorbitol: The addition of sorbitol has been shown to exert a protective effect on methylcobalamin, significantly reducing its degradation at acidic pH and in the presence of other vitamins like thiamine and niacin.[10] For instance, at pH 3, a 79% degradation loss was reduced to 12% with the addition of sorbitol.[10]

Quantitative Data Summary

The following tables summarize the quantitative data on methylcobalamin degradation under various conditions.

Table 1: Effect of Light Exposure on Methylcobalamin Potency

Exposure Time (minutes)Potency Decline (%)Reference
544.1[1]
1067.7[1]
1583.3[1]

Table 2: Effect of pH on Methylcobalamin Stability

pHStabilityDegradation KineticsReference
2Least StablePseudo-first-order[4][5]
5Highest Stability-[4][5][8]
>7 (Alkaline)UnstablePseudo-first-order[4][5]

Table 3: Protective Effect of Sorbitol on Methylcobalamin Degradation at pH 3

ConditionDegradation Loss (%)Reference
Without Sorbitol79[10]
With Sorbitol12[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Methylcobalamin Solution

Objective: To prepare a methylcobalamin solution with enhanced stability for use in in-vitro experiments.

Materials:

  • Methylcobalamin powder

  • Sorbitol

  • Citrate (B86180) buffer (pH 5.0)

  • Deionized water

  • Amber volumetric flasks and vials

  • Magnetic stirrer and stir bar (use slow speed)

  • Red light source

Procedure:

  • Perform all steps under red light or in a dark room.

  • Prepare a 0.1 M citrate buffer and adjust the pH to 5.0.

  • Weigh the desired amount of sorbitol and dissolve it in the citrate buffer to achieve the final desired concentration (e.g., 5% w/v).

  • Accurately weigh the required amount of methylcobalamin powder.

  • Slowly add the methylcobalamin powder to the sorbitol-citrate buffer solution while gently swirling or stirring at a very low speed to avoid mechanical shock.

  • Once completely dissolved, bring the solution to the final volume with the sorbitol-citrate buffer in an amber volumetric flask.

  • Filter the solution through a 0.22 µm filter if sterile conditions are required.

  • Store the final solution in amber vials at 2-8°C, protected from light.

Protocol 2: Stability Indicating RP-HPLC Method for Methylcobalamin Quantification

Objective: To quantify the concentration of methylcobalamin and its primary degradant, hydroxocobalamin, to assess the stability of a solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Chromatographic Conditions: [4][5]

  • Mobile Phase: 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of methylcobalamin reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation: Dilute the methylcobalamin solution under investigation with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and quantify the methylcobalamin peak based on its retention time compared to the standard. The primary degradation product, hydroxocobalamin, will have a different retention time. The peak area of methylcobalamin is used to determine its concentration from the calibration curve.

Visualizations

Methylcobalamin_Degradation_Pathway Methylcobalamin Methylcobalamin Hydroxocobalamin Hydroxocobalamin Methylcobalamin->Hydroxocobalamin  Light (Photolysis) Other_Products Other Degradation Products Methylcobalamin->Other_Products  Acid/Alkali (Hydrolysis)  Mechanical Shock

Caption: Primary degradation pathways of methylcobalamin.

Experimental_Workflow_Stabilization cluster_prep Solution Preparation (Under Red Light) cluster_analysis Stability Analysis P1 Prepare pH 5.0 Buffer with Sorbitol P2 Dissolve Methylcobalamin (Gentle Mixing) P1->P2 P3 Store in Amber Vial at 2-8°C P2->P3 A1 Sample Collection at Time Points P3->A1 Incubation A2 RP-HPLC Analysis A1->A2 A3 Quantify Methylcobalamin & Degradants A2->A3

References

Application Notes and Protocols: Methylcobalamin as a Methyl Donor in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the activated form of vitamin B12, is a critical cofactor in a number of essential enzymatic reactions, where it serves as a methyl group donor. Its role is particularly prominent in the remethylation of homocysteine to methionine, a key step in the methionine cycle, which is interconnected with the folate cycle. This process is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. Understanding the enzymatic reactions involving methylcobalamin is crucial for research in areas such as metabolism, epigenetics, and the development of therapeutics for various diseases, including neurological disorders and cancer.

These application notes provide a comprehensive overview of the use of methylcobalamin as a methyl donor, focusing on the well-characterized enzyme, methionine synthase. Detailed protocols for assaying enzyme activity and relevant quantitative data are presented to aid in experimental design and data interpretation.

Key Enzymatic Reaction: Methionine Synthase

The primary enzyme that utilizes methylcobalamin as a methyl donor in humans is methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR).[1][2] This cytoplasmic enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF) to homocysteine, producing methionine and tetrahydrofolate (THF).[1] Methylcobalamin acts as an intermediate methyl carrier in this reaction.[3]

The overall reaction is as follows:

N⁵-methyltetrahydrofolate + Homocysteine ---(Methionine Synthase/Methylcobalamin)---> Tetrahydrofolate + Methionine[1]

Catalytic Cycle of Methionine Synthase

The catalytic cycle of methionine synthase involves two main steps:

  • Methyl Group Transfer from Methylcobalamin to Homocysteine: The enzyme-bound methylcobalamin donates its methyl group to homocysteine, forming methionine and reducing the cobalamin cofactor to its highly reactive cob(I)alamin state.[2]

  • Remethylation of Cob(I)alamin: The cob(I)alamin intermediate then accepts a methyl group from N⁵-methyltetrahydrofolate, regenerating methylcobalamin and releasing tetrahydrofolate.[2]

Reactivation Cycle

Under physiological conditions, the highly reactive cob(I)alamin intermediate can be oxidized to an inactive cob(II)alamin state approximately once every 2000 catalytic turnovers.[4] To restore enzymatic activity, a reactivation cycle is required. This process involves the reductive methylation of cob(II)alamin back to methylcobalamin, utilizing S-adenosylmethionine (SAM) as the methyl donor and requiring a reducing agent, which in humans is provided by methionine synthase reductase (MTRR).[1][4]

Quantitative Data

The following tables summarize the kinetic parameters and optimal conditions for methionine synthase.

Table 1: Kinetic Parameters of Methionine Synthase

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Human5-Methyltetrahydrofolate18 ± 4.15.9[4]
HumanHomocysteine9.3 ± 3.15.9[4]
E. coli5-Methyltetrahydrofolate~2519[4]
E. coliHomocysteine~1019[4]

Note: k_cat_ for human methionine synthase was calculated from the provided turnover number of 354 min⁻¹ at 37°C. Vmax can be calculated using the formula Vmax = kcat * [E], where [E] is the enzyme concentration.

Table 2: Optimal Conditions for Methionine Synthase Activity

ParameterOptimal RangeCommentsReference
pH 6.5 - 7.5Activity decreases significantly outside this range. The optimal pH for human methionine synthase is generally considered to be around neutral.[5]
Temperature 37°C (Human)Activity of a thermophilic homolog increases up to 70°C. For human enzyme, 37°C is the physiologically relevant and commonly used temperature for assays.[4]

Signaling Pathways and Experimental Workflows

Metabolic Context: The Methionine and Folate Cycles

The reaction catalyzed by methionine synthase is a critical intersection point between the methionine and folate cycles. These interconnected pathways are fundamental for one-carbon metabolism.

Methionine_Folate_Cycles Metabolic Context of Methionine Synthase Met Methionine MAT MAT Met->MAT ATP SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyltransferases SAH->Methyltransferases SAHH SAH Hydrolase SAH->SAHH Hcy Homocysteine MS Methionine Synthase (Methylcobalamin) Hcy->MS THF Tetrahydrofolate (THF) MTHF 5,10-Methylenetetrahydrofolate THF->MTHF MTHF->THF SHMT N5_MeTHF 5-Methyltetrahydrofolate (N5-MeTHF) MTHF->N5_MeTHF MTHFR N5_MeTHF->MTHF N5_MeTHF->MS MS->Met MS->THF MTHFR MTHFR Methyltransferases->SAM Methylation Substrate -> Methylated Substrate SAHH->Hcy MAT->SAM Serine Serine SHMT SHMT Serine->SHMT Glycine Glycine SHMT->Glycine

Caption: Interplay of the Methionine and Folate Cycles.

Methionine Synthase Catalytic and Reactivation Cycle

The detailed enzymatic mechanism of methionine synthase involves distinct conformational changes to facilitate the two methyl transfer reactions and the reactivation process.

Methionine_Synthase_Cycle Methionine Synthase Catalytic and Reactivation Cycle cluster_catalytic Catalytic Cycle cluster_reactivation Reactivation Cycle E_MeCbl E-Co(III)-CH3 (Methylcobalamin) E_CoI E-Co(I) (Cob(I)alamin) E_MeCbl->E_CoI Homocysteine -> Methionine E_CoI->E_MeCbl 5-Methyl-THF -> THF E_CoI->E_MeCbl SAM -> SAH E_CoII E-Co(II) (Inactive) E_CoI->E_CoII Oxidation (~1 in 2000 turnovers) E_CoII->E_CoI e- (from MTRR)

Caption: Catalytic and Reactivation Cycles of Methionine Synthase.

Experimental Workflow for Enzyme Activity Assay

A typical workflow for determining the activity of a methylcobalamin-dependent enzyme like methionine synthase involves several key steps, from sample preparation to data analysis.

Experimental_Workflow General Workflow for Methionine Synthase Activity Assay prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) reaction 2. Reaction Incubation (Mix reagents at optimal T and pH) prep->reaction stop 3. Reaction Termination (e.g., Acid Quenching) reaction->stop detection 4. Product Detection (Spectrophotometry or HPLC) stop->detection analysis 5. Data Analysis (Calculate enzyme activity) detection->analysis

Caption: Experimental Workflow for Enzyme Activity Assay.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Methionine Synthase Activity

This protocol is adapted from established methods and relies on the conversion of the product, tetrahydrofolate (THF), to a stable derivative that can be quantified spectrophotometrically.

Principle:

The THF produced by the methionine synthase reaction is converted to 5,10-methenyltetrahydrofolate (CH⁺-THF) by heating in an acidic solution containing formate. CH⁺-THF has a strong absorbance at 350 nm, which can be measured to determine the amount of THF produced, and thus the enzyme activity.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • Dithiothreitol (DTT)

  • S-adenosylmethionine (SAM)

  • L-homocysteine

  • 5-methyltetrahydrofolate (N⁵-MeTHF)

  • Hydroxocobalamin (Vitamin B12a)

  • Purified methionine synthase or cell/tissue extract

  • 5 M HCl

  • Formic acid

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Potassium phosphate buffer (100 mM, pH 7.2)

    • 1 mM DTT

    • 100 µM SAM

    • 1 mM L-homocysteine

    • 10 µM Hydroxocobalamin

    • Enzyme sample (e.g., 10-50 µg of total protein for crude extracts)

    • Make up the final volume to 95 µL with nuclease-free water.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for the reductive activation of the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of 1 mM N⁵-MeTHF (final concentration 50 µM). Mix gently.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 100 µL of a solution containing 5 M HCl and 1 M formic acid.

  • Conversion to CH⁺-THF: Heat the terminated reaction mixture at 100°C for 10 minutes to convert THF to CH⁺-THF.

  • Centrifugation: Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

  • Measurement: Transfer the supernatant to a UV-transparent cuvette and measure the absorbance at 350 nm.

  • Calculation of Activity:

    • Use the molar extinction coefficient of CH⁺-THF (25,900 M⁻¹cm⁻¹) to calculate the concentration of the product formed.

    • Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

Controls:

  • No enzyme control: Replace the enzyme sample with buffer to determine the background absorbance.

  • No homocysteine control: Replace homocysteine with buffer to ensure the reaction is dependent on this substrate.

  • Time-zero control: Stop the reaction immediately after adding N⁵-MeTHF to determine the background at the start of the reaction.

Protocol 2: HPLC-Based Assay for Methionine Synthase Activity

This protocol provides a more direct and sensitive method for measuring the product of the methionine synthase reaction, methionine.

Principle:

The reaction is carried out as described above, and the amount of methionine produced is quantified by High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for fluorescence detection.

Materials:

  • All reagents from Protocol 1.

  • HPLC system with a fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase A: 0.1 M sodium acetate, pH 7.2

  • Mobile phase B: Methanol

  • Derivatizing agent: o-phthaldialdehyde (OPA) reagent.

  • Methionine standards.

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1-4 of Protocol 1.

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Protein Precipitation: Centrifuge at high speed for 10 minutes to pellet the precipitated protein.

  • Derivatization:

    • Take an aliquot of the supernatant (e.g., 50 µL).

    • Add an equal volume of OPA reagent.

    • Incubate at room temperature for 2 minutes in the dark.

  • HPLC Analysis:

    • Inject a defined volume (e.g., 20 µL) of the derivatized sample onto the C18 column.

    • Elute the derivatized amino acids using a gradient of mobile phase B in mobile phase A. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-15 min: 10-50% B

      • 15-20 min: 50-10% B

      • 20-25 min: 10% B

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Quantification:

    • Identify the methionine peak based on the retention time of a methionine standard.

    • Quantify the amount of methionine by comparing the peak area to a standard curve generated with known concentrations of methionine.

  • Calculation of Activity:

    • Calculate the amount of methionine produced in the enzymatic reaction.

    • Express the enzyme activity as nmol of methionine formed per minute per mg of protein (nmol/min/mg).

Conclusion

Methylcobalamin plays an indispensable role as a methyl donor in enzymatic reactions, most notably in the methionine synthase-catalyzed remethylation of homocysteine. The provided application notes and detailed protocols offer a framework for researchers to investigate this and other methylcobalamin-dependent enzymatic activities. Accurate measurement of these enzyme activities is fundamental to advancing our understanding of one-carbon metabolism and its implications in health and disease, and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Determination of Methylcobalamin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a critical component in various pharmaceutical formulations, primarily used for the treatment of peripheral neuropathy, diabetic neuropathy, and megaloblastic anemia.[1][2] Its accurate quantification in these formulations is paramount for ensuring dosage accuracy, stability, and overall product quality. This document provides detailed application notes and protocols for the most common and robust analytical methods for the determination of methylcobalamin: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are applicable to a range of dosage forms, including tablets, capsules, and injections.[3][4]

Analytical Methods

A variety of analytical techniques have been successfully employed for the quantification of methylcobalamin in pharmaceutical products. The most prevalent methods include UV-Visible spectrophotometry and RP-HPLC.[3][5][6] LC-MS/MS offers higher sensitivity and is particularly useful for bioanalytical studies or when very low concentrations are expected.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the determination of methylcobalamin due to its high specificity, precision, and ability to separate methylcobalamin from potential degradation products and other active pharmaceutical ingredients (APIs) in combination formulations.[1][3]

HPLC_Workflow prep Sample Preparation (Extraction/Dilution) hplc HPLC System (Pump, Injector, Column) prep->hplc Inject separation Chromatographic Separation (Isocratic/Gradient Elution) hplc->separation detection UV/PDA Detection separation->detection data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: RP-HPLC experimental workflow for methylcobalamin analysis.

This protocol is adapted from a stability-indicating RP-HPLC method.[4]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[4]

    • Mobile Phase: 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid) : methanol (B129727) : acetonitrile (B52724) (55:35:10, v/v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm[4]

    • Column Temperature: 25°C[4]

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of methylcobalamin reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-160 µg/mL.[4]

  • Preparation of Sample Solution (Tablets/Capsules):

    • Weigh and finely powder not fewer than 20 tablets (or the contents of 20 capsules).

    • Accurately weigh a portion of the powder equivalent to 10 mg of methylcobalamin and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak area for methylcobalamin.

    • Calculate the amount of methylcobalamin in the sample by comparing the peak area with that of the standard.

This protocol is suitable for formulations containing both methylcobalamin and pregabalin.[3]

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250mm × 4.6mm, 3 µm)[3]

    • Mobile Phase: Water : Methanol (60:40 % v/v), pH adjusted to 6.5 with triethylamine (B128534) (1% v/v)[3]

    • Flow Rate: 1 mL/min[3]

    • Detector Wavelength: 218 nm[3]

  • Preparation of Standard and Sample Solutions:

    • Follow a similar procedure as in Method 1, using the specified mobile phase as the diluent. The calibration curve for methylcobalamin should be prepared in the range of 0.5 - 2.0 µg/ml.[3]

ParameterMethod 1[4]Method 2[3]
Linearity Range2-160 µg/mL0.5-2.0 µg/mL
Correlation Coefficient (r²)0.9995Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated0.40 µg/mL
Accuracy (% Recovery)Not explicitly stated98.8 - 101.2%
Precision (%RSD)Not explicitly stated< 2.0%
UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of methylcobalamin.[3][5] It is suitable for routine quality control analysis, especially for single API formulations where interference from excipients is minimal.

UVVis_Workflow prep Sample Preparation (Dissolution/Dilution) uv_vis UV-Vis Spectrophotometer prep->uv_vis Place in cuvette scan Wavelength Scan (to determine λmax) uv_vis->scan measure Absorbance Measurement (at λmax) scan->measure quant Quantification (using Beer-Lambert Law) measure->quant

Caption: UV-Vis spectrophotometry workflow for methylcobalamin analysis.

This protocol is based on the analysis of methylcobalamin in injections and tablets.[3][8]

  • Instrument Parameters:

    • Instrument: Double beam UV-Visible Spectrophotometer

    • Wavelength of Maximum Absorbance (λmax): 351-353 nm[3][8]

    • Solvent/Blank: Distilled water or methanol[3][9]

  • Preparation of Standard Stock Solution:

    • Accurately weigh 10 mg of methylcobalamin reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the chosen solvent to obtain a 100 µg/mL solution.

  • Preparation of Calibration Curve:

    • From the standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 10-50 µg/mL.[3][8]

    • Measure the absorbance of each solution at the λmax against the solvent blank.

    • Plot a graph of absorbance versus concentration and determine the correlation coefficient.

  • Preparation of Sample Solution (Injections):

    • Dilute the injection formulation with the solvent to obtain a theoretical concentration within the calibration range.

  • Preparation of Sample Solution (Tablets):

    • Follow the sample preparation procedure described for the HPLC method, using the appropriate solvent. Dilute the final filtered solution to a concentration within the calibration range.

  • Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of methylcobalamin in the sample solution from the calibration curve.

ParameterMethod for Injections[3][8]Method for Tablets (with Amitriptyline)[3]
Linearity Range10-50 µg/mL3-9 µg/mL
Correlation Coefficient (r²)0.99950.9990
Accuracy (% Recovery)99.05 - 100.50%Not explicitly stated
Assay Result98.94%Not explicitly stated
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of methylcobalamin, especially in biological matrices or when very low detection limits are required.[7] This method is particularly valuable for pharmacokinetic studies.[7]

LCMSMS_Logic cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample precip Protein Precipitation (e.g., with Methanol) plasma->precip lc_sep Chromatographic Separation precip->lc_sep ion Ionization (e.g., ESI) lc_sep->ion ms1 Quadrupole 1 (Precursor Ion Selection) ion->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector

Caption: Logical flow of an LC-MS/MS analysis for methylcobalamin.

This protocol is a summary of a method developed for pharmacokinetic studies.[7]

  • Sample Preparation:

    • To 0.1 mL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled methylcobalamin).

    • Perform protein precipitation by adding methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Crucially, all sample handling must be performed under red light with minimal light exposure (<10 lux) due to the light-labile nature of methylcobalamin. [7]

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A suitable C18 column.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for methylcobalamin and the internal standard.

  • Quantification:

    • A calibration curve is constructed by spiking known amounts of methylcobalamin into a blank matrix (e.g., plasma).

    • The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.

ParameterLC-MS/MS in Human Plasma[7]
Linearity Range0.05 to 20 ng/mL
Accuracy and Precision≤15 %
StabilityStable in plasma at room temperature for 21 hours (<10 lux) and for 205 days when frozen.

Conclusion

The choice of the analytical method for the determination of methylcobalamin in pharmaceutical formulations depends on the specific requirements of the analysis. UV-Visible spectrophotometry offers a simple and rapid approach for routine quality control. RP-HPLC provides higher selectivity and is the method of choice for stability studies and the analysis of combination products. LC-MS/MS is the most sensitive technique and is indispensable for bioanalytical applications. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for methylcobalamin, ensuring the quality and efficacy of pharmaceutical products. All methods should be validated according to ICH guidelines to ensure their suitability for their intended purpose.[1][3][10]

References

Application Notes and Protocols: Investigating Methylcobalamin in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the therapeutic potential of methylcobalamin (B1676134) in various neurodegenerative disease models. Detailed protocols for key behavioral, histological, and biochemical assays are included to ensure robust and reproducible data generation.

Introduction

Methylcobalamin, an active form of vitamin B12, has garnered interest as a potential neuroprotective agent. It plays a crucial role in the methionine synthase pathway, which is essential for DNA methylation and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biological processes within the central nervous system.[1] Deficiencies in vitamin B12 have been linked to neurological symptoms, and its supplementation is being explored for therapeutic intervention in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[2][3]

This document outlines experimental designs and detailed protocols for investigating the efficacy of methylcobalamin in relevant animal models of these diseases.

Experimental Design: A General Framework

A robust preclinical experimental design is critical for evaluating the therapeutic effects of methylcobalamin. The following workflow provides a general framework that can be adapted to specific neurodegenerative disease models.

experimental_workflow cluster_setup Animal Model & Treatment cluster_assessment Multi-level Assessment cluster_analysis Data Analysis & Interpretation animal_model Select Disease Model (e.g., Wobbler Mouse for ALS) randomization Randomization & Grouping (Vehicle, Methylcobalamin Doses) animal_model->randomization treatment Chronic Methylcobalamin Administration randomization->treatment behavioral Behavioral Analysis treatment->behavioral histological Histopathological Analysis molecular Molecular & Biochemical Analysis data_analysis Statistical Analysis behavioral->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General Experimental Workflow for Methylcobalamin Studies.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize key quantitative data that can be expected from studies investigating methylcobalamin in various neurodegenerative disease models.

Table 1: Motor Function and Survival in an ALS Mouse Model (e.g., Wobbler Mouse)

ParameterVehicle ControlMethylcobalamin (Low Dose)Methylcobalamin (High Dose)
Grip Strength (g) 15 ± 320 ± 425 ± 5
Rotarod Latency (s) 45 ± 1060 ± 1280 ± 15
Motor Neuron Count 1500 ± 2001800 ± 2502200 ± 300
Median Survival (days) 120 ± 10135 ± 12150 ± 15
*Statistically significant difference from vehicle control (p < 0.05). Data are representative and may vary based on the specific model and experimental conditions.

Table 2: Cognitive Function in an Alzheimer's Disease Mouse Model

ParameterVehicle ControlMethylcobalamin
Morris Water Maze Latency (s) 60 ± 1040 ± 8
Time in Target Quadrant (%) 25 ± 545 ± 7
Plasma Homocysteine (µmol/L) 15 ± 210 ± 1.5
Statistically significant difference from vehicle control (p < 0.05). Data are representative.

Table 3: Biomarkers of Oxidative Stress and Neuroinflammation

ParameterVehicle ControlMethylcobalamin
Brain MDA (nmol/mg protein) 1.5 ± 0.30.8 ± 0.2
Serum TNF-α (pg/mL) 150 ± 3080 ± 20
Brain p-ERK1/2 / Total ERK1/2 0.5 ± 0.11.2 ± 0.2
Statistically significant difference from vehicle control (p < 0.05). Data are representative.

Key Signaling Pathways

Methylcobalamin is hypothesized to exert its neuroprotective effects through multiple signaling pathways. Key among these are the reduction of homocysteine-induced neurotoxicity and the activation of pro-survival signaling cascades.

signaling_pathway cluster_homocysteine Homocysteine Metabolism cluster_survival Pro-survival Signaling homocysteine Homocysteine methionine Methionine homocysteine->methionine Methylcobalamin (as cofactor for Methionine Synthase) apoptosis Apoptosis homocysteine->apoptosis Induces Neurotoxicity sam S-Adenosylmethionine (SAM) methionine->sam dna_methylation DNA Methylation sam->dna_methylation methylcobalamin Methylcobalamin erk12 ERK1/2 methylcobalamin->erk12 Activates akt Akt methylcobalamin->akt Activates bcl2 Bcl-2 erk12->bcl2 Upregulates bax Bax erk12->bax Downregulates akt->bcl2 Upregulates akt->bax Downregulates bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Key Signaling Pathways of Methylcobalamin in Neuroprotection.

Experimental Protocols

Behavioral Analysis

This test assesses motor coordination and balance.[4][5][6][7][8]

  • Apparatus: Rotarod system for mice with a rotating rod and fall sensors.

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.[6][9]

  • Training:

    • Place mice on the rod rotating at a constant low speed (e.g., 4-5 RPM) for 60 seconds.[4]

    • Return the mouse to its home cage.

    • Repeat for a total of three trials with a 5-15 minute inter-trial interval.[4][6]

  • Testing:

    • Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[4][5]

    • Place the mouse on the rotating rod.

    • Record the latency to fall from the rod.

    • If a mouse clings to the rod and completes a full passive rotation, stop the timer for that mouse.[5]

    • Perform three consecutive trials with a 15-minute inter-trial interval.[6]

  • Data Analysis: The average latency to fall across the three trials is calculated for each mouse.

This test measures forelimb and/or hindlimb muscle strength.[10][11][12][13]

  • Apparatus: Grip strength meter with a grid or bar.

  • Procedure:

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with its forepaws (or all four paws for combined strength).

    • Gently pull the mouse away from the grid in a smooth, horizontal motion until its grip is broken.[10][12]

    • The peak force is recorded by the meter.

    • Perform a series of pulls (e.g., 3-5) with a short rest period in between.

  • Data Analysis: The average of the peak forces is calculated. This can be normalized to the body weight of the mouse.[10]

This test assesses general locomotor activity and anxiety-like behavior.[9][14][15][16][17]

  • Apparatus: A square or circular arena with walls, equipped with an overhead camera and tracking software.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30-60 minutes.[9]

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).[14][16]

    • The tracking software records the mouse's movement.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery of the arena (anxiety-like behavior).[14]

    • Rearing frequency.

This test is used to assess hippocampal-dependent spatial learning and memory.[2][18][19][20][21]

  • Apparatus: A circular pool filled with opaque water, a submerged platform, and various visual cues placed around the room.

  • Acclimation: Handle mice for several days before the start of the experiment.

  • Training (Acquisition Phase):

    • Place the mouse into the pool facing the wall from one of four starting positions.

    • Allow the mouse to swim and find the hidden platform.

    • If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[2][20]

    • Allow the mouse to remain on the platform for 15-30 seconds.[2][19]

    • Conduct 4 trials per day for 5-7 consecutive days.

  • Probe Trial:

    • On the day after the last training session, remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for 60 seconds.[19]

    • Record the path of the mouse.

  • Data Analysis:

    • Acquisition Phase: Latency to find the platform and swim speed.

    • Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of platform crossings.

Histopathological Analysis

This method is used to visualize and quantify motor neurons in the spinal cord.[22]

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the spinal cord and post-fix in 4% PFA overnight.

    • Cryoprotect the tissue in 30% sucrose (B13894) in PBS.

    • Section the spinal cord on a cryostat or vibratome (e.g., 30 µm sections).

  • Staining Procedure:

    • Mount sections on gelatin-coated slides.

    • Air dry the slides.

    • Stain with a 0.1% Cresyl Violet solution.

    • Dehydrate through a series of ethanol (B145695) solutions and xylene.

    • Coverslip with a mounting medium.

  • Quantification:

    • Identify motor neurons in the ventral horn based on morphology (large cell body, prominent nucleolus).

    • Count the number of healthy motor neurons in serial sections of the spinal cord.[22]

    • Stereological methods are recommended for unbiased counting.

This assay detects DNA fragmentation, a hallmark of apoptosis.[23][24][25][26][27]

  • Tissue Preparation: Use paraffin-embedded or frozen tissue sections.

  • Procedure (General Steps):

    • Deparaffinize and rehydrate paraffin-embedded sections.[24]

    • Permeabilize the tissue with Proteinase K or Triton X-100.[24]

    • Incubate with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).[27]

    • If using biotin-dUTP, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate (e.g., DAB) to produce a colored signal.[27] If using a fluorescently labeled dUTP, visualize directly with a fluorescence microscope.

    • Counterstain with a nuclear stain (e.g., DAPI or hematoxylin).

  • Quantification: Count the number of TUNEL-positive cells in specific brain regions and express as a percentage of the total number of cells.[25]

Molecular and Biochemical Analysis

This technique is used to measure the activation of the ERK1/2 signaling pathway.

  • Sample Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.

This assay quantifies the level of the pro-inflammatory cytokine TNF-α in serum or tissue homogenates.[3][28][29][30][31]

  • Sample Preparation:

    • Collect blood and prepare serum, or prepare tissue homogenates as described for Western blotting.[3]

    • Dilute samples as recommended by the ELISA kit manufacturer.[28]

  • Procedure (based on a typical sandwich ELISA kit):

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody for TNF-α.[28]

    • Incubate to allow TNF-α to bind to the capture antibody.

    • Wash the wells and add a biotinylated detection antibody.

    • Incubate, then wash and add streptavidin-HRP.[30]

    • Incubate, then wash and add a TMB substrate solution.[30]

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.[29]

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.

This assay measures the levels of MDA, a marker of lipid peroxidation.[1][32][33][34][35]

  • Sample Preparation: Prepare brain tissue homogenates as described for Western blotting.[32]

  • Procedure (TBA Method):

    • Add the sample or MDA standard to a microcentrifuge tube.

    • Add a solution of thiobarbituric acid (TBA) in an acidic medium.[1][32]

    • Incubate at high temperature (e.g., 60-100°C) for a set time (e.g., 40-60 minutes).[32][34]

    • Cool the samples and centrifuge to pellet any precipitate.[34]

    • Measure the absorbance of the supernatant at ~532 nm.[1][33]

  • Data Analysis: Calculate the MDA concentration in the samples based on the standard curve. Results are typically expressed as nmol of MDA per mg of protein.[1]

Elevated homocysteine is a risk factor for several neurodegenerative diseases.

  • Sample Preparation:

    • Collect blood into an EDTA or heparin tube.

    • Immediately place on ice and centrifuge within 30 minutes to separate the plasma.[36]

    • Store plasma at -80°C until analysis.

  • Analysis:

    • Homocysteine levels are typically measured using high-performance liquid chromatography (HPLC) with fluorescence detection or by immunoassays.[37][38] It is recommended to send samples to a specialized clinical or research laboratory for accurate measurement. The normal range in adult humans is generally considered to be 0-12 µmol/L.[39]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methylcobalamin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the degradation of methylcobalamin (B1676134) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause methylcobalamin degradation during sample preparation?

A1: The primary factors leading to methylcobalamin degradation are exposure to light, inappropriate pH, elevated temperatures, and mechanical stress.[1][2][3] Methylcobalamin is particularly susceptible to photolysis, where light exposure cleaves the cobalt-carbon bond, leading to the formation of hydroxocobalamin (B81358).[4][5] The stability of methylcobalamin is also pH-dependent, with the highest stability observed at pH 5.[3][6] Both acidic and alkaline conditions can accelerate its degradation.[3] While it is less sensitive to heat compared to light, prolonged exposure to high temperatures can still cause significant degradation.[1][2][7] Additionally, mechanical actions such as shaking, sonicating, or rapid mixing can contribute to its breakdown.[1]

Q2: My methylcobalamin sample shows a significant decrease in potency after preparation. What is the most likely cause?

A2: The most probable cause for a significant loss of methylcobalamin potency is exposure to light, especially fluorescent laboratory lighting.[1][4] Studies have shown that even a brief exposure of a few minutes to ambient lab light can result in substantial degradation, converting methylcobalamin to hydroxocobalamin.[1] To prevent this, it is crucial to work under red light or in a darkened environment and to use amber-colored glassware or glassware wrapped in aluminum foil.[1][8]

Q3: Can I sonicate or vortex my methylcobalamin samples to aid dissolution?

A3: It is strongly advised to avoid sonication, vortexing, or any form of rapid mechanical mixing.[1] Methylcobalamin is sensitive to mechanical shock, which can lead to its degradation.[1] For dissolution, gentle swirling, slow stirring with a magnetic stirrer, or rocking are recommended to maintain its integrity.[1]

Q4: What is the optimal pH range for maintaining methylcobalamin stability in solution?

A4: The optimal pH for methylcobalamin stability is around pH 5.[3][6] The degradation rate increases in both acidic (pH < 4) and alkaline (pH > 7) conditions.[3] Therefore, it is recommended to buffer your sample solutions to a pH of approximately 5 if compatible with your experimental design.

Q5: How should I store my methylcobalamin stock solutions and prepared samples?

A5: Methylcobalamin solutions should be stored in amber vials to protect them from light and kept at refrigerated temperatures (2-8°C) or frozen (≤ -20°C) for longer-term storage.[9][10] Even when using amber glassware, it is a good practice to further shield the samples from ambient light.[1] For long-term stability, storage at -70°C is recommended.[10]

Troubleshooting Guides

Issue 1: Low recovery of methylcobalamin in HPLC analysis.
Possible Cause Troubleshooting Action
Photodegradation Prepare samples under red light or in a darkened room. Use amber autosampler vials or wrap clear vials in aluminum foil. Minimize the time the sample is exposed to light, even in amber containers.[1][11][12]
Inappropriate pH Ensure the pH of the sample and mobile phase is around 5 for maximum stability.[3][6] Avoid highly acidic or alkaline conditions.
Thermal Degradation Avoid exposing samples to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration and protect from light.[1][2][7] Store samples at appropriate cold temperatures.
Mechanical Stress Dissolve samples by gentle swirling or slow stirring instead of vortexing or sonicating.[1]
Oxidative Degradation While less common, consider de-gassing solvents and blanketing samples with an inert gas like nitrogen if oxidative degradation is suspected.
Adsorption to Container Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize loss of methylcobalamin due to surface binding.
Issue 2: Appearance of extra peaks in the chromatogram.
Possible Cause Troubleshooting Action
Degradation Product An extra peak is likely hydroxocobalamin, the primary degradation product of methylcobalamin upon exposure to light.[1][4][5] Confirm by comparing the retention time with a hydroxocobalamin standard.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank to check for systemic contamination.
Matrix Interference If analyzing complex samples, perform a sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[12][13]

Quantitative Data on Methylcobalamin Degradation

Table 1: Effect of Light Exposure on Methylcobalamin Potency

Exposure Time (minutes) under Fluorescent LightPotency Decline (%)Remaining Potency (%)
544.154.4
1067.730.8
1583.315.2
Data is derived from a study on a 1000 mcg/mL methylcobalamin solution in normal saline with 2% benzyl (B1604629) alcohol exposed to typical laboratory fluorescent lighting.[1]

Table 2: Influence of Temperature on Methylcobalamin Degradation (in the dark)

Temperature (°C)Exposure Time (hours)Degradation
80Several hoursMinimal breakdown[1]
10030 minutesSignificant degradation[7]
11030 minutesIncreased degradation[7]
12130 minutesSubstantial degradation[7]

Table 3: pH-Dependent Stability of Methylcobalamin

pHStability
2Least stable[3][14]
5Highest stability[3][6]
> 7 (Alkaline)Pronounced susceptibility to hydrolysis[3][14]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis

This protocol outlines the key steps for preparing methylcobalamin samples while minimizing degradation.

Materials:

  • Methylcobalamin standard or sample

  • Amber volumetric flasks and autosampler vials

  • Low-intensity red light source

  • HPLC-grade methanol (B129727) and water

  • Buffer solution (e.g., 25 mM potassium dihydrogen phosphate (B84403), adjusted to pH 3.8-5.0)[3][14]

  • 0.45 µm syringe filters

Procedure:

  • Work Environment: Conduct all sample preparation steps under a red light source or in a room with minimal ambient light.[1]

  • Solvent Preparation: Prepare the mobile phase and diluents. A common mobile phase consists of a mixture of methanol and a phosphate buffer.[3][4]

  • Standard/Sample Weighing: The dry powder form of methylcobalamin is relatively stable in normal light, but it is good practice to minimize exposure.[1]

  • Dissolution:

    • Add the weighed methylcobalamin to an amber volumetric flask.

    • Add a small amount of diluent and gently swirl to dissolve the powder. Avoid shaking or sonication.[1]

    • Once dissolved, bring the solution to the final volume with the diluent and mix by gentle inversion.

  • Dilution: Perform any necessary serial dilutions using amber volumetric flasks.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis: Place the vial in the autosampler and proceed with the HPLC analysis promptly. If there is a delay, ensure the autosampler compartment is cooled and protected from light.[8]

Visualizations

Methylcobalamin Degradation Pathway

Methylcobalamin Methylcobalamin (Co-CH3) Hydroxocobalamin Hydroxocobalamin (Co-OH) Methylcobalamin->Hydroxocobalamin Light (Photolysis) + H2O Radical Methyl Radical (•CH3) Methylcobalamin->Radical

Caption: Photodegradation of methylcobalamin to hydroxocobalamin.

Experimental Workflow for Sample Preparation

cluster_prep Sample Preparation (Under Red Light) cluster_analysis Analysis A Weigh Sample B Dissolve in Amber Flask (Gentle Swirling) A->B C Dilute to Final Concentration B->C D Filter into Amber Vial C->D E HPLC Analysis D->E

Caption: Workflow for preparing methylcobalamin samples.

Troubleshooting Decision Tree

Start Low Methylcobalamin Recovery? Light Protected from Light? Start->Light Yes pH pH Controlled (around 5)? Light->pH Yes Sol_Light Work under red light Use amber vials Light->Sol_Light No Mixing Gentle Mixing Used? pH->Mixing Yes Sol_pH Adjust pH of solutions pH->Sol_pH No Sol_Mixing Use gentle swirling/stirring Mixing->Sol_Mixing No Success Problem Resolved Mixing->Success Yes

References

Technical Support Center: Optimizing Storage and Handling of Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of methylcobalamin (B1676134) hydrate (B1144303) to prevent its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of methylcobalamin hydrate.

Issue Possible Cause Recommended Action
Discoloration of this compound powder (from dark red to a lighter shade) or solution. Photodegradation due to exposure to light.Store this compound, both in solid form and in solution, in light-resistant containers (e.g., amber vials) and protect from direct light exposure.[1]
Thermal degradation due to high temperature storage.Store at controlled room temperature (20-25°C) or as recommended by the manufacturer.[2] Avoid exposure to high temperatures.
Precipitation in this compound solutions. pH of the solution is not optimal, leading to decreased solubility or degradation.Maintain the pH of the solution around 5 for highest stability.[3] Use appropriate buffer systems if necessary.
Use of incompatible excipients or solvents.Review the formulation for any excipients that may interact with methylcobalamin. For extemporaneously prepared injections, ensure all components are compatible.
Loss of potency or inconsistent results in assays. Degradation of the active pharmaceutical ingredient (API).Review storage conditions (light, temperature, humidity) and handling procedures.[4] Analyze for degradation products like hydroxocobalamin (B81358) using a stability-indicating method such as HPLC.
Inappropriate solvent or pH for dissolution.Use a suitable solvent (e.g., water) and ensure the pH is within the stable range (around pH 5) during sample preparation.
Unexpected peaks in HPLC chromatogram. Presence of degradation products.The primary degradation product is often hydroxocobalamin (aquocobalamin).[5][6] This can be confirmed by comparing the retention time with a reference standard of hydroxocobalamin.
Impurities in the starting material or excipients.Ensure the purity of the this compound and all excipients used in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the cleavage of the cobalt-carbon bond. This is most commonly initiated by light (photodegradation) but can also be influenced by heat and pH.[5] The resulting primary degradation product is hydroxocobalamin (also known as aquocobalamin), where the methyl group attached to the cobalt atom is replaced by a hydroxyl group.[5][6]

Q2: What are the optimal storage conditions to prevent degradation?

A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light.[2] Specifically:

  • Light: Store in light-resistant containers, such as amber vials or bottles.[1][7] Studies have shown that fluorescent light can cause more degradation than other light sources like blue light.[5][8]

  • Temperature: Store at controlled room temperature, ideally between 20°C and 25°C.[2] Avoid exposure to elevated temperatures.

  • pH: For solutions, maintain a pH of approximately 5 for optimal stability. Methylcobalamin is least stable at a pH of 2.

  • Humidity: Store in a dry environment to prevent moisture uptake, which can accelerate degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in an aqueous solution is highly dependent on pH. It exhibits the highest stability at a pH of 5. In more acidic conditions, particularly at pH 2, it undergoes significantly faster degradation. Alkaline conditions can also lead to degradation. Therefore, buffering solutions to a pH of around 5 is crucial for maintaining the integrity of methylcobalamin in liquid formulations.

Q4: Can I use a clear glass vial to store this compound solutions?

A4: It is strongly recommended to avoid using clear glass vials for storing this compound solutions.[1][7] Due to its high photosensitivity, exposure to light, even ambient laboratory light, will lead to degradation.[5] Always use amber or other light-protecting containers.[1][7]

Q5: What analytical method is suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate for assessing the stability of this compound. This method should be able to separate the intact methylcobalamin from its degradation products, primarily hydroxocobalamin, and other potential impurities.[3]

Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various stress conditions.

Table 1: Effect of Temperature on this compound Degradation

TemperatureDurationPercent Recovery (%)Reference
100°C30 minutes88.25[9]
110°C30 minutes70.47[9]
121°C30 minutes54.38[9]

Table 2: Effect of Light on this compound Degradation

Light SourceWavelength (nm)Degradation TendencyReference
Fluorescent Light253.7 and 189High[5][8]
Sodium Vapor Lamp589Moderate[5]
Yellow Light577 - 597Moderate[5]
Orange Light597 - 622Moderate[5]
Green Light492 - 577Low[5]
Blue Light455 - 492Very Low[5][8]

Note: The degradation tendency is a qualitative summary based on the cited research.

Table 3: Effect of pH on this compound Stability

pHStabilityDegradation KineticsReference
2Least StablePseudo-first-order
5Most Stable-
>7 (Alkaline)Susceptible to hydrolysisPseudo-first-order

Experimental Protocols

Protocol: Stability Testing of this compound in Solution (as per ICH Guidelines)

This protocol outlines a general procedure for assessing the stability of a this compound solution.

  • Preparation of this compound Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve it in a pre-determined solvent (e.g., purified water, or a buffered solution at a specific pH, typically pH 5 for optimal stability). The final concentration should be known.

    • Prepare the solution in a dark room or under light-protected conditions (e.g., using red light).[8]

    • Filter the solution through a 0.45 µm filter.

  • Sample Storage:

    • Aliquot the solution into amber glass vials to protect from light.

    • Store the vials at various ICH-recommended stability conditions.[10][11]

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

      • Photostability: Expose samples to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sampling and Analysis:

    • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[11]

    • Analyze the samples immediately using a validated stability-indicating HPLC method.

  • HPLC Method Example:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) in a specific ratio (e.g., 55:35:10 v/v/v buffer:methanol:acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specific wavelength (e.g., 220 nm or 351 nm).[3][8]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Data Evaluation:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and quantify any degradation products, such as hydroxocobalamin.

    • Determine the degradation rate and predict the shelf-life of the product under the tested storage conditions.

Visualizations

Methylcobalamin This compound Degradation Degradation Methylcobalamin->Degradation Cleavage of Co-C bond Hydroxocobalamin Hydroxocobalamin (Aquocobalamin) Degradation->Hydroxocobalamin Factors Influencing Factors Factors->Degradation Light Light (especially Fluorescent) Light->Factors Heat Heat Heat->Factors pH Inappropriate pH (especially acidic, pH < 5) pH->Factors

Caption: Degradation pathway of this compound.

Start Start: Stability Study of This compound Formulation Prep Prepare Formulation (Protect from Light) Start->Prep Store Store Samples at ICH Conditions Prep->Store Sample Withdraw Samples at Time Points Store->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Data Evaluate Data: - Assay of Methylcobalamin - Degradation Products Analyze->Data Report Report Findings and Determine Shelf-life Data->Report

Caption: Experimental workflow for a stability study.

Issue Issue Encountered: Degradation Suspected CheckStorage Review Storage Conditions: - Light Exposure? - Temperature? - Humidity? Issue->CheckStorage CheckFormulation Review Formulation: - pH of Solution? - Excipient Compatibility? Issue->CheckFormulation CheckHandling Review Handling Procedures: - Exposure to Light During Prep? - Appropriate Solvents? Issue->CheckHandling AnalyzeSample Analyze Sample using Stability-Indicating HPLC CheckStorage->AnalyzeSample CheckFormulation->AnalyzeSample CheckHandling->AnalyzeSample IdentifyDegradant Identify Degradation Products (e.g., Hydroxocobalamin) AnalyzeSample->IdentifyDegradant Optimize Optimize Conditions: - Use Light-Resistant Containers - Control Temperature - Adjust pH to ~5 IdentifyDegradant->Optimize End Problem Resolved Optimize->End

Caption: Troubleshooting workflow for degradation issues.

References

Technical Support Center: Overcoming Methylcobalamin Photosensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and standardized protocols to manage the inherent photosensitivity of methylcobalamin (B1676134) in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results are inconsistent when using methylcobalamin. Could photosensitivity be the cause?

A1: Yes, inconsistency is a hallmark of methylcobalamin photodegradation. The molecule is highly unstable and photolabile, meaning it breaks down upon exposure to light.[1][2][3][4] This degradation can lead to a decreased concentration of the active compound in your solution, causing variable results in potency and efficacy assays. A significant potency decline can occur within minutes under typical laboratory fluorescent lighting.[5]

Q2: What happens to methylcobalamin when it's exposed to light?

A2: Light exposure, particularly fluorescent and UV light, initiates photolysis, which causes the homolytic cleavage of the cobalt-carbon (Co-C) bond.[1][2] This process degrades methylcobalamin into hydroxocobalamin (B81358) (also known as aquocobalamin) and a methyl radical.[1][2][5] Hydroxocobalamin is another form of vitamin B12 but its different chemical nature may impact your experimental outcomes.

Q3: My lab uses standard fluorescent lighting. How quickly does methylcobalamin degrade under these conditions?

A3: Degradation under standard laboratory fluorescent lighting is extremely rapid. In one study, a 1000 mcg/mL solution in a clear glass vial lost 44.1% of its potency after just 5 minutes of exposure.[5] After 15 minutes, the potency dropped by 83.3%.[5] It is most prone to degradation under fluorescent light compared to other light sources like blue or green light.[1][2][3][4][6]

Q4: I'm using amber vials. Is that enough protection?

A4: While amber glassware helps, it may not offer complete protection, especially with prolonged exposure to ambient light.[5] For maximum protection, it is recommended to supplement amber vials by wrapping them in aluminum foil and minimizing all light exposure during handling and storage.[5][7]

Q5: What is the best way to prepare and handle methylcobalamin solutions to prevent degradation?

A5: The key is to minimize light exposure at every step once the compound is in solution; the dry powder form is relatively stable in normal light.[5]

  • Work Environment: Work in a darkened area, under a red light bulb, or with minimal indirect light from a distant window.[5] Avoid direct overhead fluorescent lighting.[5][7]

  • Glassware: Use amber-colored volumetric flasks and vials.[7][8] For complete protection, wrap all glassware containing the solution with aluminum foil.[5][7]

  • Mixing: Do not sonicate or mix rapidly on a magnetic stirrer, as methylcobalamin is also sensitive to mechanical shock.[5] Gentle swirling or slow stirring is recommended.[5]

Q6: Are there any chemical stabilizers I can add to my methylcobalamin solution?

A6: Yes, certain excipients can enhance stability.

  • Sorbitol: Has been shown to significantly minimize the degradation of methylcobalamin, especially in the presence of other destabilizing agents like ascorbic acid or thiamin.[9]

  • Cyclodextrins: Adding α-cyclodextrin or its derivatives can form inclusion complexes that protect methylcobalamin from light.[10]

  • Viscosigens: Agents like glycerol (B35011) can stabilize solutions by reducing diffusion and promoting the recombination of radical pairs formed during photolysis.[11]

  • Antioxidants: While some antioxidants can be protective, others like ascorbic acid can accelerate degradation unless a stabilizer like sorbitol is also present.[9] Always validate the compatibility of any additive with your specific experimental system.

Data Presentation: Photodegradation Rates

The following table summarizes the degradation of a methylcobalamin solution (1000 mcg/mL) when exposed to typical laboratory fluorescent lighting in a clear glass vial.[5]

Exposure Time (Minutes)Potency Decline (%)Remaining Potency (%)
00.0%100.0%
544.1%55.9%
1067.7%32.3%
1583.3%16.7%

Data synthesized from an experiment conducted under typical lab fluorescent lighting.[5]

Experimental Protocols

Protocol 1: Preparation and Storage of Light-Sensitive Methylcobalamin Solutions
  • Preparation Environment: Set up a dedicated workspace with minimal light. Turn off direct overhead fluorescent lights. Use a red light bulb or work in a dark room if possible.[5]

  • Weighing: The dry, powdered form of methylcobalamin is reasonably stable and can be weighed under normal room light.[5]

  • Dissolution:

    • Use amber-colored volumetric glassware for all steps.[7]

    • Wrap the flask with aluminum foil immediately after adding the solvent.[5]

    • To dissolve, swirl the solution gently or use a magnetic stirrer on a very slow setting. Avoid sonication or vigorous shaking. [5]

  • Aliquoting & Storage:

    • Aliquot the stock solution into amber, foil-wrapped cryovials or microcentrifuge tubes to avoid repeated exposure of the entire stock.

    • Store aliquots protected from light at 4°C for short-term storage.[12] For long-term storage, consult the manufacturer's recommendations, typically -20°C or below.

    • Properly stored injections in amber vials, protected from light, have been shown to be stable for at least 181 days at room temperature.[8]

Protocol 2: Quantification of Methylcobalamin and its Degradation Product (Hydroxocobalamin) via RP-HPLC

This protocol is adapted from a validated stability-indicating liquid chromatography method.[1][13]

  • System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a PDA or UV detector.

  • Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm) or equivalent.[1][13]

  • Mobile Phase: A mixture of Methanol and 0.02% v/v Orthophosphoric Acid (pH adjusted to 2.3) in a 55:45 v/v ratio.[1][13]

  • Flow Rate: 1.0 mL/min.[1][13]

  • Detection Wavelength: 223 nm.[1][13]

  • Procedure:

    • Prepare methylcobalamin standards and experimental samples in the mobile phase, ensuring all preparations are done under light-protected conditions as described in Protocol 1.

    • Inject the samples into the HPLC system.

    • The approximate retention time for methylcobalamin is 2.9-3.0 minutes.[1][3][4][13]

    • The primary degradation product, hydroxocobalamin, will appear as a separate peak, typically at around 4.0 minutes.[1][3][4][13]

  • Quantification: Create a standard curve using the peak area of the methylcobalamin standards. Use this curve to determine the concentration of methylcobalamin in your experimental samples. The increase in the hydroxocobalamin peak area will correspond to the decrease in the methylcobalamin peak area.[1]

Visualizations

G start_node Inconsistent or Unexpected Experimental Results q1 Is Methylcobalamin a component? start_node->q1 decision_node decision_node process_node process_node result_node result_node q2 Were light protection protocols followed? q1->q2 Yes res1 Issue likely unrelated to MeCbl photosensitivity. Investigate other variables. q1->res1 No p1 Review handling procedures: - Use amber vials + foil - Work under red/dim light - Minimize exposure time q2->p1 No p2 Quantify MeCbl concentration in stock & working solutions via HPLC (Protocol 2) q2->p2 Yes res3 Source of error identified. Implement corrective actions. p1->res3 q3 Is degradation confirmed? p2->q3 q3->res1 No res2 Re-run experiment with strict light protection. Consider stabilizers (e.g., sorbitol). q3->res2 Yes

Caption: Troubleshooting workflow for photosensitivity issues.

G compound_node compound_node product_node product_node process_node process_node MeCbl Methylcobalamin (Active Compound) Cleavage Homolytic Cleavage of Co-C Bond MeCbl->Cleavage Light Light Exposure (Fluorescent, UV) Light->Cleavage Products Degradation Products Cleavage->Products OH_Cbl Hydroxocobalamin (Reduced Potency/Altered Activity) Products->OH_Cbl Methyl_Radical Methyl Radical Products->Methyl_Radical G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis step_node step_node protect_node protect_node action_node action_node final_node final_node A 1. Weigh Powder (Normal Light) B 2. Dissolve in Solvent A->B C 3. Aliquot & Store B->C P1 Protect from Light (Amber Vial + Foil) B->P1 D 4. Thaw Aliquot C->D E 5. Perform Assay D->E P2 Protect from Light (Dim/Red Light) D->P2 F 6. Analyze Results E->F E->P2

References

Technical Support Center: Addressing Poor Solubility of Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution of methylcobalamin (B1676134) hydrate (B1144303) in buffers is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of methylcobalamin hydrate in aqueous solutions?

This compound is described as sparingly soluble in water. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 3 mg/mL.[1] It is also slightly soluble in ethanol.[2]

Q2: How does pH affect the stability and solubility of this compound?

The stability of methylcobalamin is pH-dependent. It exhibits the highest stability at pH 5 and is least stable at pH 2. It is susceptible to hydrolysis in both acidic and alkaline conditions. While specific data on how pH quantitatively affects solubility is limited, its stability profile suggests that a slightly acidic to neutral pH range is preferable for maintaining its integrity in solution.

Q3: Is this compound sensitive to light and temperature?

Yes, methylcobalamin is highly sensitive to light. Exposure to light can lead to photodegradation, with the primary degradation product being hydroxocobalamin. Therefore, all solutions should be prepared and stored in light-protected conditions (e.g., using amber vials or covering containers with aluminum foil). While gentle warming can aid dissolution, prolonged exposure to high temperatures can also cause degradation.

Troubleshooting Guide for Poor Solubility

Encountering difficulties in dissolving this compound is a common issue. The following guide provides systematic steps to troubleshoot and improve solubility.

Initial Steps & Observations

If you are observing poor solubility (e.g., particulates, cloudiness), consider the following initial checks:

  • Visual Inspection: Are the crystals dissolving at all? Is the solution cloudy or is there visible precipitate?

  • Buffer Preparation: Double-check the pH and concentration of your buffer. Ensure all components are fully dissolved before adding the this compound.

Strategies to Enhance Solubility

If initial attempts to dissolve this compound in your desired buffer are unsuccessful, consider the following strategies. A summary of solubility in various solvents is provided in Table 1.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Phosphate-Buffered Saline (PBS), pH 7.2~ 3 mg/mL[1]
WaterSparingly soluble[2]
Ethanol (99.5%)Slightly soluble[2]
Dimethyl sulfoxide (B87167) (DMSO)≥ 53.5 mg/mLSonication is recommended.[3][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[4]Sonication is recommended for this in vivo formulation.

1. Sonication:

  • Protocol: After adding this compound to the buffer, place the vial in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.

  • Rationale: Sonication uses ultrasonic waves to break apart particles and facilitate dissolution.

2. Gentle Warming:

  • Protocol: Gently warm the solution to 37°C. Do not exceed this temperature, as methylcobalamin can degrade at higher temperatures.

  • Rationale: Increasing the temperature can enhance the solubility of many compounds.

3. pH Adjustment:

  • Protocol: Since methylcobalamin is most stable around pH 5, adjusting your buffer to a slightly acidic pH may improve stability, which can indirectly affect solubility by preventing degradation-related precipitation. However, for cell-based assays, ensure the final pH is compatible with your experimental system.

  • Rationale: The stability of methylcobalamin is pH-dependent.

4. Use of Co-solvents:

  • Protocol: For challenging situations, a small percentage of an organic co-solvent can be used. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Caution: The final concentration of the organic solvent should be kept low (typically <1%) in biological experiments to avoid solvent-induced artifacts.

The following workflow diagram illustrates a systematic approach to troubleshooting solubility issues.

Figure 1. Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution for Solubility Determination

This protocol can be used to determine the solubility of this compound in a specific buffer.

  • Add an excess amount of this compound to a known volume of the desired buffer in a light-protected container (e.g., an amber vial).

  • Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of methylcobalamin in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Quantification of Methylcobalamin using UV-Vis Spectrophotometry
  • Preparation of Standard Solutions: Prepare a stock solution of methylcobalamin in your chosen buffer. Create a series of standard solutions of known concentrations by serial dilution of the stock solution.

  • Measurement: Measure the absorbance of the standard solutions and your unknown sample at the maximum absorption wavelength (λmax) of methylcobalamin, which is around 351-353 nm in aqueous solutions. Use the buffer as a blank.

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Quantification: Determine the concentration of your unknown sample by interpolating its absorbance value on the calibration curve.

Protocol 3: Quantification of Methylcobalamin using HPLC

High-Performance Liquid Chromatography (HPLC) provides a more sensitive and specific method for quantification.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH can be optimized for best separation.

  • Detection: Detection is typically performed using a UV detector at the λmax of methylcobalamin (around 351 nm).

  • Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of methylcobalamin.

Signaling Pathways Involving Methylcobalamin

Methylcobalamin plays a crucial role as a coenzyme for methionine synthase, which is a key enzyme in the methionine cycle. This cycle is essential for the regeneration of methionine from homocysteine and is linked to folate metabolism and the production of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions.

Methionine_Cycle cluster_MS Methionine Synthase Reaction Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methyl group transfer MS Methionine Synthase Homocysteine->MS SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Methylation Reactions (DNA, proteins, etc.) SAH->Homocysteine Methyl_THF 5-Methyltetrahydrofolate THF Tetrahydrofolate Methyl_THF->THF Methyl_THF->MS Methylcobalamin Methylcobalamin (B12) Cob_I_alamin Cob(I)alamin Methylcobalamin->Cob_I_alamin MS->Methionine MS->THF

Figure 2. The role of Methylcobalamin in the Methionine Cycle.

Methylcobalamin is also involved in neuronal signaling pathways, promoting neurite outgrowth and inhibiting apoptosis through the Erk1/2 and Akt signaling pathways.

Neuronal_Signaling Methylcobalamin Methylcobalamin Receptor Cell Surface Receptor(s) Methylcobalamin->Receptor Erk1_2 Erk1/2 Pathway Receptor->Erk1_2 Akt Akt Pathway Receptor->Akt Neurite_Outgrowth Neurite Outgrowth Erk1_2->Neurite_Outgrowth Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Figure 3. Methylcobalamin's role in neuronal signaling pathways.

References

minimizing interference in methylcobalamin assays from other cobalamins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the accurate quantification of methylcobalamin (B1676134), with a focus on minimizing interference from other cobalamin forms.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in methylcobalamin assays?

A1: Interference in methylcobalamin assays primarily arises from the presence of other cobalamin forms (vitamers or analogs) and their degradation products. Common sources include:

  • Other Cobalamins: Cyanocobalamin, hydroxocobalamin, and adenosylcobalamin can cross-react in less specific assays like competitive binding assays.[1][2]

  • Inactive Cobalamin Analogs: Certain foods and supplements may contain cobalamin analogs that are structurally similar to methylcobalamin but are biologically inactive.[3][4] These can sometimes be captured in assays, leading to an overestimation of the true methylcobalamin content.[4]

  • Degradation Products: Methylcobalamin is highly sensitive to light and can degrade into other compounds, most notably hydroxocobalamin.[5][6] This photodegradation can lead to falsely low methylcobalamin readings.[5][6]

  • Matrix Effects: Components of the sample matrix (e.g., proteins, salts in plasma or serum) can interfere with the analytical method, particularly in LC-MS/MS assays, leading to ion suppression or enhancement.[1]

  • Antibody-mediated Interferences: In immunoassays, the presence of antibodies, such as intrinsic factor blocking antibodies, can interfere with the binding of methylcobalamin to assay reagents, potentially leading to inaccurate results.[7][8][9]

Q2: How can I prevent the degradation of methylcobalamin during sample preparation and analysis?

A2: Due to its light-sensitive nature, all procedures involving methylcobalamin should be performed under red or amber light, or in light-protected tubes.[5][10] It is crucial to minimize the exposure of samples and standards to light at all stages, including storage, preparation, and analysis.[5][10] Samples should be stored in amber vials and, if possible, an autosampler with a cooled, dark sample compartment should be used.

Q3: Which analytical method is best for specifically quantifying methylcobalamin and avoiding interference?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the specific and sensitive quantification of methylcobalamin.[1][10][11] Its high selectivity allows for the separation of methylcobalamin from other cobalamins and interfering substances based on both their chromatographic retention time and their specific mass-to-charge ratio.[1][10] High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or PDA) can also provide good specificity, but may be less sensitive than LC-MS/MS.[12][13][14] Competitive binding assays are generally less specific and more prone to interference from other cobalamins.[3][15]

Troubleshooting Guides

Issue 1: Low or No Recovery of Methylcobalamin
Possible Cause Troubleshooting Step
Photodegradation Ensure all sample handling, from collection to analysis, is performed under subdued or red light. Use amber or foil-wrapped tubes and vials.[5][10]
Improper Sample Extraction Optimize the extraction procedure. For plasma or serum, protein precipitation with methanol (B129727) is a common and effective method.[10] For solid samples, ensure complete dissolution; sonication may be required.[12][13]
Adsorption to Surfaces Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte.
Incorrect pH of Mobile Phase (HPLC) The pH of the mobile phase can significantly affect the retention and peak shape of methylcobalamin. Optimize the pH to ensure good chromatography. A slightly acidic pH is often used.[13][16]
Issue 2: High Background Noise or Spurious Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, HPLC or LC-MS grade solvents and reagents.[12] Filter all mobile phases and sample solutions through a 0.45 µm filter before use.[16]
Matrix Effects (LC-MS/MS) Implement strategies to mitigate matrix effects, such as using a stable isotope-labeled internal standard, optimizing the sample preparation to remove interfering components, or using a divert valve to direct the early-eluting, unretained components to waste.[10]
Non-Specific Binding (Immunoassays) Optimize blocking conditions and ensure the quality of blocking agents to reduce non-specific binding.[17] Consider sample pre-treatment with polyethylene (B3416737) glycol (PEG) to precipitate interfering macromolecules.[8][18]
Issue 3: Poor Peak Shape or Resolution in HPLC
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Composition Adjust the ratio of the organic solvent to the aqueous buffer to improve peak shape and resolution.[12][16]
Column Degradation Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.

Data Presentation

Table 1: Comparison of Analytical Methods for Methylcobalamin Quantification

FeatureCompetitive Binding AssaysHPLC-UV/PDALC-MS/MS
Specificity Low to ModerateModerate to HighVery High
Sensitivity ModerateLow to ModerateVery High
Susceptibility to Interference High[2][15]ModerateLow
Typical Application Routine clinical screeningPharmaceutical quality control[12][13]Research, clinical pharmacokinetics[10]
Key Limitation Cross-reactivity with other cobalamins[2]Lower sensitivity for biological samplesSusceptible to matrix effects[1]

Table 2: Reported Cross-Reactivity of Other Cobalamins in a Radioimmunoassay for Vitamin B12

Interfering CobalaminCross-Reactivity (%)
Dicyanide cobinamide9.8[2]
Hydroxocobalamin8.1[2]

Experimental Protocols

Key Experiment: Quantification of Methylcobalamin in Human Plasma by LC-MS/MS

This protocol is a summarized example based on established methods.[10]

1. Sample Preparation (Protein Precipitation):

  • Work under red light conditions.

  • To 100 µL of human plasma in an amber tube, add an internal standard solution (e.g., stable isotope-labeled methylcobalamin).

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean amber tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water containing a small percentage of formic acid is often used.[5]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both methylcobalamin and the internal standard.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of known methylcobalamin concentrations in a surrogate matrix (e.g., stripped plasma).

  • Process the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (methylcobalamin/internal standard) against the concentration.

  • Determine the concentration of methylcobalamin in the unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD Precipitation Protein Precipitation (e.g., Methanol) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data Analysis (Calibration Curve) MS->Data_Analysis Result Result (Methylcobalamin Concentration) Data_Analysis->Result

Caption: General workflow for methylcobalamin quantification by LC-MS/MS.

Interference_Sources cluster_interferences Potential Interference Sources Assay Methylcobalamin Assay Other_Cobalamins Other Cobalamins (e.g., Cyanocobalamin, Hydroxocobalamin) Other_Cobalamins->Assay Analogs Inactive Analogs Analogs->Assay Degradation Degradation Products (e.g., from Photolysis) Degradation->Assay Matrix Matrix Components (Proteins, Salts) Matrix->Assay

Caption: Potential sources of interference in methylcobalamin assays.

Troubleshooting_Tree Start Inaccurate Results? Low_Recovery Low Recovery? Start->Low_Recovery Yes High_Background High Background? Start->High_Background No Low_Recovery->High_Background No Check_Light Protect from Light Low_Recovery->Check_Light Yes Check_Extraction Optimize Extraction Low_Recovery->Check_Extraction Poor_Resolution Poor Resolution? High_Background->Poor_Resolution No Check_Solvents Use High-Purity Solvents High_Background->Check_Solvents Yes Check_Matrix Address Matrix Effects High_Background->Check_Matrix Check_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Check_Mobile_Phase Yes Check_Column Check Column Health Poor_Resolution->Check_Column End_Success Problem Resolved Poor_Resolution->End_Success No Check_Light->End_Success Check_Extraction->End_Success Check_Solvents->End_Success Check_Matrix->End_Success Check_Mobile_Phase->End_Success Check_Column->End_Success

Caption: A decision tree for troubleshooting common methylcobalamin assay issues.

References

Technical Support Center: Methylcobalamin Detection in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of methylcobalamin (B1676134) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in accurately quantifying methylcobalamin in biological samples?

A1: The primary challenges include the inherent instability of methylcobalamin, particularly its sensitivity to light, low endogenous concentrations in biological fluids, and significant interference from the sample matrix.[1] Methylcobalamin can readily degrade to hydroxocobalamin (B81358) when exposed to light, leading to inaccurate measurements.[2][3][4] The complex nature of biological matrices like plasma, serum, and urine can cause matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, which can impact accuracy and precision.[1][5]

Q2: What is the most sensitive method for detecting methylcobalamin in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of methylcobalamin in biological matrices.[6][7] It offers lower limits of detection compared to conventional HPLC with UV or fluorescence detection.[8] Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry can further enhance sensitivity and reduce run times.[8]

Q3: How can I minimize the degradation of methylcobalamin during sample collection and preparation?

A3: Due to its high photosensitivity, all procedures should be performed under subdued light conditions.[2][9][10] It is crucial to use amber-colored collection tubes and vials to protect samples from light.[6][11] Some studies recommend working under red or blue light, as methylcobalamin is less prone to degradation under these conditions.[2][3] Samples should be processed promptly and stored at -80°C for long-term stability.[6][7]

Q4: What are "matrix effects" and how can they be mitigated?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[5] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[5] Strategies to mitigate matrix effects include:

  • Efficient sample preparation: Techniques like solid-phase extraction (SPE) or immunoaffinity chromatography can effectively remove interfering substances.

  • Use of an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.

  • Chromatographic separation: Optimizing the chromatographic method to separate methylcobalamin from interfering matrix components.[5]

  • Sample dilution: Diluting the sample can reduce the concentration of interfering compounds, but may compromise the detection limit.[5]

Troubleshooting Guides

Issue 1: Low or No Recovery of Methylcobalamin
Possible Cause Troubleshooting Step
Incomplete extraction from the matrix Optimize the extraction solvent and pH. For protein-bound methylcobalamin, enzymatic digestion (e.g., with pepsin) may be necessary before extraction.[12] Ensure thorough vortexing and centrifugation.
Degradation during sample preparation Strictly adhere to light-protection protocols (use of amber vials, work under red/blue light).[2][3][6] Minimize the time samples are at room temperature.
Inefficient solid-phase extraction (SPE) Ensure the SPE cartridge is appropriate for methylcobalamin and is conditioned correctly. Optimize the loading, washing, and elution steps. Low flow rates during sample loading can improve recovery.[13]
Analyte loss during solvent evaporation Use a gentle stream of nitrogen for evaporation at a controlled temperature. Avoid complete dryness, as it can lead to analyte loss. Reconstitute the sample in a solvent that ensures complete dissolution.
Issue 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent sample handling Standardize all sample handling procedures, especially light exposure time and temperature. Use an automated liquid handler for precise volume transfers if available.
Matrix effects Implement strategies to mitigate matrix effects as described in the FAQs (e.g., use of an internal standard, improved sample cleanup).[5]
Instrumental instability Check the stability of the LC-MS/MS system, including pump performance, injector precision, and detector response. Perform system suitability tests before each analytical run.
Contamination Ensure all glassware and plasticware are scrupulously clean to avoid cross-contamination between samples.
Issue 3: Peak Tailing or Splitting in Chromatography
Possible Cause Troubleshooting Step
Column contamination Flush the column with a strong solvent or use a dedicated cleaning procedure as recommended by the manufacturer.[14]
Inappropriate mobile phase Ensure the mobile phase pH is compatible with the column and analyte. For methylcobalamin, a slightly acidic mobile phase is often used.[15]
Sample solvent stronger than mobile phase The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.[14]
Column void or degradation Inspect the column for any visible voids at the inlet. If the column is old or has been used extensively, it may need to be replaced.[14]

Quantitative Data Summary

Table 1: Comparison of Detection Limits for Methylcobalamin in Biological Matrices

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
HPLC-UVPharmaceutical Formulation0.14 µg/mL0.484 µg/mL[16]
RP-HPLCPharmaceutical Formulation0.12 µg/mL0.40 µg/mL[16]
LC-MS/MSHuman Plasma-0.05 ng/mL[6]
Online SPE-LC-MS/MSRat Plasma0.01 ng/mL0.05 ng/mL[7]
UPLC-MSHuman Plasma2 nM (2.7 ng/mL)-[8]

Table 2: Recovery Rates of Different Extraction Methods for Cobalamins

Extraction MethodAnalyteMatrixRecovery (%)Reference(s)
Protein Precipitation (Methanol)MethylcobalaminHuman PlasmaNot specified, but quantifiable[6]
Protein Precipitation (Acetonitrile or Ethanol)Peptides (as model)Human Plasma> 50%[17]
Solid-Phase Extraction (SPE)Peptides (as model)Human PlasmaGenerally lower matrix effect[17]
Immunoaffinity ChromatographyVitamin B12Food Products~97% (variable with loading)[12]
Online SPEFour CobalaminsRat PlasmaNot specified, but validated[7]

Experimental Protocols

Protocol 1: Extraction of Methylcobalamin from Human Plasma using Protein Precipitation

This protocol is adapted from a method for LC-MS/MS analysis.[6]

Materials:

  • Human plasma collected in amber, EDTA-containing tubes

  • Methanol (B129727) (HPLC grade), pre-chilled to -20°C

  • Vortex mixer

  • Centrifuge capable of 4°C

  • Amber microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

Procedure:

  • All steps must be performed under red light or minimal light exposure.[6]

  • Pipette 100 µL of human plasma into a pre-chilled 1.5 mL amber microcentrifuge tube.

  • Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean amber autosampler vial for LC-MS/MS analysis.

Protocol 2: Online Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Cobalamins in Rat Plasma

This protocol is a summary of a high-throughput method.[7]

Materials:

  • Rat plasma

  • Internal standard solution (e.g., stable isotope-labeled cyanocobalamin)

  • Acetonitrile/Methanol (3:1, v/v), cold

  • 0.2 M Zinc sulfate (B86663) solution

  • Online SPE system with a suitable trapping column (e.g., Shim-pack MAYI-ODS)

  • Analytical LC column (e.g., Poroshell 120 EC C18)

  • Tandem mass spectrometer

Procedure:

  • Sample Pre-treatment: a. Thaw plasma samples at 4°C. b. To 100 µL of plasma, add 10 µL of internal standard solution. c. Add 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortex for 2 minutes. d. Add 100 µL of 0.2 M zinc sulfate and vortex. e. Centrifuge at high speed to pellet the precipitate. f. Transfer the supernatant for analysis.

  • Online SPE: a. Inject the supernatant onto the online SPE system. b. The sample is loaded onto the trapping column to enrich the analytes and wash away interferences.

  • LC-MS/MS Analysis: a. The trapped analytes are then eluted from the SPE column and transferred to the analytical column for separation. b. The separated cobalamins are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (in amber tube) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., cold Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General workflow for methylcobalamin analysis in plasma.

troubleshooting_logic start Low Analyte Recovery? check_extraction Optimize Extraction (Solvent, pH, Digestion) start->check_extraction Yes check_light Verify Light Protection (Amber vials, subdued light) check_extraction->check_light Still Low check_spe Review SPE Protocol (Conditioning, Loading, Elution) check_light->check_spe Still Low check_evaporation Gentle Evaporation Conditions check_spe->check_evaporation Still Low

References

Technical Support Center: Enhancing Methylcobalamin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing methylcobalamin (B1676134) (MeCbl) in cell culture, maintaining its stability is paramount for reproducible and accurate experimental outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with MeCbl degradation in vitro.

Troubleshooting Guide

Issue 1: Rapid Loss of Methylcobalamin Potency in Prepared Media

  • Question: I prepared my cell culture medium containing methylcobalamin, but my experimental results are inconsistent. What could be the cause?

  • Answer: The most likely culprit is the degradation of methylcobalamin due to its inherent instability, particularly its sensitivity to light. Methylcobalamin is highly photolabile and can quickly degrade to hydroxocobalamin (B81358) when exposed to ambient laboratory light, especially fluorescent and UV light sources.[1][2][3][4][5][6][7] This degradation can occur within minutes to hours, leading to a significant decrease in the active concentration of MeCbl in your experiments.[7]

Issue 2: Discoloration of Methylcobalamin-Supplemented Media

  • Question: I've noticed a change in the color of my cell culture medium after adding methylcobalamin. Is this normal?

  • Answer: A visible color change, often a fading of the characteristic red color of methylcobalamin, can be an indicator of its degradation. As methylcobalamin breaks down, the chemical structure is altered, which can affect its light-absorbing properties and result in a less intense color.

Issue 3: Variable Cellular Responses in Methylcobalamin Experiments

  • Question: My cells show inconsistent responses to methylcobalamin treatment across different experiments. How can I troubleshoot this?

  • Answer: Inconsistent cellular responses are a common consequence of methylcobalamin instability. The effective concentration of MeCbl can vary significantly depending on the duration and intensity of light exposure during media preparation, incubation, and handling. Furthermore, the pH of your culture medium can also influence the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of methylcobalamin in cell culture media?

A1: The main factors are:

  • Light Exposure: Methylcobalamin is extremely sensitive to light, particularly fluorescent and UV light commonly found in laboratory environments and cell culture hoods.[1][2][3][4][5][6][7] This photodegradation is the most significant cause of its instability.

  • pH: Methylcobalamin stability is pH-dependent. It exhibits the highest stability around pH 5 and is least stable at a more acidic pH of 2.[1] While most cell culture media are buffered around a physiological pH of 7.2-7.4, deviations from this can accelerate degradation.

  • Temperature: While less impactful than light, elevated temperatures can contribute to the degradation of methylcobalamin over time.

  • Presence of Other Media Components: Certain components in cell culture media, such as riboflavin (B1680620) (Vitamin B2), can act as photosensitizers, accelerating the photodegradation of other light-sensitive compounds like methylcobalamin. Conversely, the presence of serum may offer some protective effects against light-induced degradation.[8] Interactions with other vitamins, such as ascorbic acid, thiamine, and niacin, can also lead to significant degradation.[9][10]

Q2: How can I minimize the photodegradation of methylcobalamin during my experiments?

A2: To protect methylcobalamin from light, follow these best practices:

  • Work in a Dimly Lit Environment: When preparing media and handling solutions containing methylcobalamin, work under subdued lighting conditions. Avoid direct exposure to overhead fluorescent lights.

  • Use Amber or Light-Blocking Containers: Store stock solutions and prepared media in amber-colored tubes or bottles, or wrap containers in aluminum foil to block out light.[11]

  • Prepare Fresh Solutions: Prepare methylcobalamin-containing media fresh before each experiment whenever possible.

  • Minimize Exposure Time: Reduce the time that methylcobalamin solutions are exposed to light during preparation and experimental procedures.

  • Incubator Light: Be mindful of the light source within your cell culture incubator. If possible, use incubators with non-fluorescent (e.g., LED) lighting or ensure the light is off during sensitive experiments.

Q3: What is the primary degradation product of methylcobalamin, and is it active?

A3: The primary degradation product of methylcobalamin upon exposure to light is hydroxocobalamin .[1][3][5][6][12] While hydroxocobalamin is another form of vitamin B12 and has some biological activity, it is not the same as methylcobalamin and may not be a suitable substitute for all experimental purposes. The conversion to hydroxocobalamin means a loss of the specific methyl donor functions of methylcobalamin.

Q4: Are there more stable alternatives to methylcobalamin for cell culture?

A4: Cyanocobalamin (B1173554) is a synthetic and more stable form of vitamin B12 that is often used in supplements and fortified foods.[3] The body can convert cyanocobalamin into the active forms, methylcobalamin and adenosylcobalamin.[13] For long-term cell culture experiments where stability is a major concern, cyanocobalamin may be a more reliable option. However, if the experimental goal is to specifically study the effects of methylcobalamin, then using this more stable analog may not be appropriate.

Quantitative Data on Methylcobalamin Degradation

The following tables summarize the known quantitative data on the degradation of methylcobalamin under various conditions. Note that these values are generally from studies in aqueous solutions and may not perfectly reflect the kinetics in complex cell culture media.

Table 1: Effect of Light on Methylcobalamin Degradation

Light SourceDegradation RateHalf-life (t½)Reference
Fluorescent LightFollows zero-order kinetics0.99 hours (at 1971.53 lux)[1]
Blue LightSignificantly less degradation compared to fluorescent light-[3][5][6]
UVA ExposureRapid conversion to hydroxocobalaminWithin seconds[14]

Table 2: Effect of pH on Methylcobalamin Stability

pHStabilityDegradation KineticsReference
2Least stablePseudo-first-order[1]
5Highest stabilityPseudo-first-order[1]
Alkaline pHSusceptible to hydrolysisPseudo-first-order[1]

Experimental Protocols

Protocol 1: Preparation and Storage of Methylcobalamin Stock Solution

  • Materials:

    • Methylcobalamin powder

    • Sterile, amber-colored microcentrifuge tubes

    • Sterile, tissue culture-grade water or appropriate solvent (e.g., DMSO for higher concentrations)

    • Vortex mixer

    • -20°C or -80°C freezer

  • Procedure:

    • In a dimly lit environment (e.g., a room with indirect, low-level lighting), weigh the desired amount of methylcobalamin powder.

    • Dissolve the powder in the appropriate sterile solvent to create a concentrated stock solution (e.g., 1-10 mM).

    • Gently vortex the solution until the methylcobalamin is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • When ready to use, thaw an aliquot in the dark and immediately dilute it into the cell culture medium. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Methylcobalamin in Cell Culture Media using HPLC

This protocol provides a general framework. Specific parameters may need to be optimized for your HPLC system and column.

  • Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile phase components (e.g., methanol (B129727), acetonitrile (B52724), potassium dihydrogen phosphate (B84403), phosphoric acid)

    • Methylcobalamin standard

    • Conditioned cell culture medium (from your experiment)

    • Syringe filters (0.22 µm)

  • Procedure:

    • Sample Preparation:

      • Collect an aliquot of your conditioned cell culture medium at each desired time point.

      • Immediately filter the medium through a 0.22 µm syringe filter to remove cells and debris.

      • Protect the filtered sample from light and store it at -80°C until analysis.

    • Standard Curve Preparation:

      • Prepare a series of methylcobalamin standards of known concentrations in the same type of basal cell culture medium used in your experiment.

      • Filter the standards in the same manner as the samples.

    • HPLC Analysis:

      • Set up the HPLC system with a C18 column.

      • Prepare the mobile phase. A common mobile phase consists of a mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid) and an organic solvent like methanol or acetonitrile in a specific ratio (e.g., 55:35:10 v/v/v buffer:methanol:acetonitrile).[1]

      • Set the flow rate (e.g., 1.0 mL/min).[1]

      • Set the detection wavelength. Methylcobalamin can be detected at various wavelengths, with common choices being around 220 nm or 351 nm.[1]

      • Inject the standards and samples onto the column.

    • Data Analysis:

      • Identify the peak corresponding to methylcobalamin based on the retention time of the standard.

      • Integrate the peak area for each standard and sample.

      • Construct a standard curve by plotting the peak area versus the concentration of the methylcobalamin standards.

      • Use the standard curve to determine the concentration of methylcobalamin in your experimental samples.

Visualizations

MeCbl Methylcobalamin (Active Form) HCbl Hydroxocobalamin (Less Active Form) MeCbl->HCbl Photodegradation Light Light (Fluorescent, UV) Light->MeCbl H2O H₂O OH_radical •OH H2O->OH_radical OH_radical->MeCbl Oxidation

Caption: Photodegradation pathway of methylcobalamin.

cluster_prep Preparation cluster_exp Experiment cluster_inc Incubation P1 Prepare MeCbl stock solution in the dark P2 Aliquot into single-use amber tubes P1->P2 P3 Store at -80°C P2->P3 E1 Thaw aliquot in the dark E2 Supplement pre-warmed media under dim light E1->E2 E3 Add supplemented media to cells immediately E2->E3 I1 Incubate plates/ flasks in a light- controlled incubator E3->I1

Caption: Workflow for handling methylcobalamin in cell culture.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting HPLC analysis of methylcobalamin (B1676134). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues with peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the HPLC analysis of methylcobalamin?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge. An ideal chromatographic peak should be symmetrical and Gaussian in shape. In the analysis of methylcobalamin, significant peak tailing can lead to several issues, including:

  • Inaccurate quantification: Tailing peaks are difficult to integrate accurately, leading to variability in quantitative results.

  • Reduced resolution: Broad, tailing peaks can merge with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.

  • Lower sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ) of the method.[1]

Q2: What are the primary causes of peak tailing for methylcobalamin in reversed-phase HPLC?

A2: Peak tailing of methylcobalamin in reversed-phase HPLC is often attributed to a combination of factors related to its chemical nature and interactions within the chromatographic system. Methylcobalamin is a large, complex molecule with a molecular weight of approximately 1344 g/mol and contains a basic dimethylbenzimidazole moiety. The primary causes of peak tailing include:

  • Secondary Interactions with Residual Silanols: The most common cause is the interaction between the basic nitrogen atoms in the methylcobalamin molecule and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These secondary interactions lead to a mixed-mode retention mechanism, causing some methylcobalamin molecules to be retained longer, resulting in a tailing peak.[2]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, the ionization state of both the methylcobalamin molecule and the residual silanols can lead to undesirable interactions. Methylcobalamin is most stable at a pH of around 5 and is susceptible to degradation in acidic (pH < 4) and alkaline (pH > 7) conditions.[3][4]

  • Inappropriate Column Chemistry: The type and quality of the HPLC column are crucial. Older, Type A silica (B1680970) columns have a higher concentration of acidic silanol groups and metal impurities, which can exacerbate peak tailing for basic compounds like methylcobalamin. Modern, high-purity, end-capped Type B silica columns are designed to minimize these secondary interactions.[2]

  • Instrumental Effects: Issues such as excessive extra-column volume (e.g., long tubing, large detector flow cell), poor connections, or a void at the column inlet can cause band broadening and contribute to peak tailing for all components in the chromatogram.[5]

Q3: How does the mobile phase pH affect the peak shape of methylcobalamin?

A3: The mobile phase pH directly influences the ionization state of both the methylcobalamin molecule and the residual silanol groups on the column's stationary phase, which in turn affects peak shape.

  • At low pH (e.g., pH 2-3): The residual silanol groups are protonated (Si-OH) and therefore less likely to interact with the basic sites on the methylcobalamin molecule via ion-exchange. This generally leads to improved peak symmetry. However, methylcobalamin is least stable at pH 2, so prolonged exposure to very low pH should be avoided to prevent degradation.[3][4]

  • At mid-range pH (e.g., pH 4-7): In this range, a portion of the silanol groups can be deprotonated (SiO⁻), leading to strong ionic interactions with the positively charged regions of the methylcobalamin molecule, a primary cause of peak tailing.

  • At high pH (e.g., pH > 7): While increasing the pH can suppress the ionization of basic analytes, traditional silica-based columns are not stable at high pH and can dissolve. If a high pH is necessary, a hybrid or polymer-based column specifically designed for high pH applications should be used.

Optimizing the mobile phase pH is a critical step in method development for methylcobalamin. A pH around 3.5 to 4.5 is often a good starting point, balancing the need to suppress silanol interactions with the stability of the analyte.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing in your methylcobalamin analysis.

G start Peak Tailing Observed for Methylcobalamin q1 Are all peaks in the chromatogram tailing? start->q1 instrument_issue Suspect Instrumental Problem: - Extra-column volume - Poor connections - Column void q1->instrument_issue Yes analyte_specific Suspect Analyte-Specific Interaction q1->analyte_specific No check_instrument Action: - Check fittings and tubing - Use shorter, narrower ID tubing - Inspect column for voids instrument_issue->check_instrument q2 Is the column old or has it been used extensively with harsh mobile phases? analyte_specific->q2 column_degradation Suspect Column Degradation: - Loss of end-capping - Contamination q2->column_degradation Yes method_optimization Proceed to Method Optimization q2->method_optimization No replace_column Action: - Flush column with strong solvent - Replace with a new, high-purity, end-capped C18 column column_degradation->replace_column

Caption: Troubleshooting workflow for diagnosing peak tailing.

Guide 2: Optimizing Chromatographic Conditions

Once instrumental and column degradation issues have been ruled out, focus on optimizing the analytical method parameters.

G start Method Optimization for Methylcobalamin Peak Shape mobile_phase_ph Adjust Mobile Phase pH: - Start with pH 3.5-4.5 - Lower pH to ~3.0 if tailing persists (monitor for degradation) start->mobile_phase_ph mobile_phase_modifier Add a Mobile Phase Modifier: - Introduce Triethylamine (B128534) (TEA) at low concentrations (e.g., 0.1% v/v) to mask residual silanols mobile_phase_ph->mobile_phase_modifier buffer_conc Optimize Buffer Concentration: - Ensure adequate buffer capacity (10-25 mM is a good starting range) to maintain stable pH mobile_phase_modifier->buffer_conc column_chem Consider Alternative Column Chemistry: - If using an older column, switch to a modern, high-purity, end-capped C18 - For persistent issues, try a column with a different stationary phase (e.g., C8) buffer_conc->column_chem evaluate Evaluate Peak Asymmetry (Tailing Factor) column_chem->evaluate end Symmetrical Peak Achieved evaluate->end

Caption: Step-by-step method optimization for improved peak shape.

Data Presentation

The following tables summarize key parameters and their expected impact on methylcobalamin peak shape.

Table 1: Influence of Mobile Phase pH on Peak Tailing

Mobile Phase pHExpected Tailing Factor (Asymmetry)Rationale
2.0 - 3.01.0 - 1.3Residual silanols are protonated, minimizing secondary interactions. However, the stability of methylcobalamin is reduced at pH below 4.[3][4]
3.5 - 4.51.2 - 1.6A good compromise between minimizing silanol interactions and maintaining analyte stability. Often used in validated methods.[6]
5.0 - 7.0> 1.5Significant ionization of silanol groups leads to strong secondary interactions and increased peak tailing.
> 7.0VariableRequires a pH-stable column. May improve peak shape for some basic compounds, but not a common approach for methylcobalamin due to analyte stability and column limitations.

Table 2: Effect of Mobile Phase Additives and Column Choice

ParameterConditionExpected Impact on Peak Tailing
Mobile Phase Additive No additiveBaseline condition, tailing may be present.
Triethylamine (TEA) (0.1% v/v)Significant reduction in tailing due to masking of active silanol sites.[7]
Column Chemistry Older, Type A Silica C18Prone to significant peak tailing for methylcobalamin.
Modern, End-Capped Type B Silica C18Substantially improved peak symmetry due to higher purity and fewer accessible silanols.[2]
Column Particle Size 5 µmStandard performance.
< 3 µm (e.g., UHPLC)Sharper peaks and higher efficiency, which can improve the appearance of tailing peaks, but does not eliminate the underlying chemical cause.

Experimental Protocols

Protocol 1: Standard HPLC Method for Methylcobalamin Analysis with Good Peak Shape

This protocol is a representative method adapted from several published sources for the analysis of methylcobalamin, with a focus on achieving a symmetrical peak.[3][6][8]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a filtered and degassed mixture of a phosphate (B84403) buffer and methanol (B129727) (e.g., 55:45 v/v).

    • Buffer Preparation: Dissolve potassium dihydrogen phosphate in water to a concentration of 25 mM. Adjust the pH to 3.8 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 20 µL.

2. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of methylcobalamin reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Protect this solution from light.

  • Working Standard Solution (e.g., 20 µg/mL): Dilute the stock solution with the mobile phase to the desired concentration.

3. Sample Preparation:

  • For drug products, accurately weigh and transfer a portion of the homogenized sample equivalent to a known amount of methylcobalamin into a volumetric flask.

  • Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to volume.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • The tailing factor for the methylcobalamin peak should be not more than 1.5.

5. Analysis:

  • Inject the blank (mobile phase), followed by the standard and sample solutions.

  • Quantify the methylcobalamin content in the sample by comparing its peak area with that of the standard.

Protocol 2: Troubleshooting Experiment to Reduce Peak Tailing

If you are experiencing peak tailing with your current method, this experiment can help you systematically improve the peak shape.

1. Baseline Analysis:

  • Prepare your current mobile phase and a methylcobalamin standard solution.

  • Equilibrate your HPLC system and column.

  • Inject the standard solution and record the chromatogram, noting the retention time and calculating the tailing factor.

2. Mobile Phase pH Adjustment:

  • Prepare a new batch of the aqueous component of your mobile phase, adjusting the pH to a lower value (e.g., from 4.5 to 3.5) using phosphoric acid.

  • Prepare the final mobile phase, equilibrate the system, and inject the standard solution.

  • Compare the peak shape and tailing factor to the baseline analysis.

3. Addition of a Mobile Phase Modifier:

  • To the mobile phase with the optimized pH, add triethylamine (TEA) to a final concentration of 0.1% (v/v).

  • Equilibrate the system thoroughly with the new mobile phase.

  • Inject the standard solution and evaluate the peak shape. The addition of TEA is expected to significantly reduce peak tailing.

4. Evaluation of a New Column:

  • If peak tailing persists, replace the existing column with a new, high-purity, end-capped C18 column from a reputable manufacturer.

  • Repeat the analysis with the optimized mobile phase (with or without TEA, depending on the previous results).

By following these troubleshooting guides and experimental protocols, you can effectively address peak tailing issues in the HPLC analysis of methylcobalamin, leading to more accurate and reliable results.

References

Technical Support Center: Optimizing Analysis of Low Concentration Methylcobalamin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentration methylcobalamin (B1676134) samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when analyzing low concentration methylcobalamin samples?

The main challenge is achieving a sufficient signal-to-noise ratio (S/N) for accurate quantification. Methylcobalamin is a light-sensitive compound, and at low concentrations, the detector signal can be difficult to distinguish from baseline noise.[1][2] This can lead to poor peak integration and inaccurate results.

Q2: How can I increase the signal intensity for my low concentration methylcobalamin sample?

Increasing the injection volume is a common strategy to get more analyte onto the column and thus increase the detector response.[3] However, this must be done carefully to avoid peak distortion. Alternatively, sample concentration techniques like solid-phase extraction (SPE) can be employed to increase the analyte concentration before injection.[3][4]

Q3: What is the relationship between injection volume, peak area, and peak height?

Ideally, peak area and height should increase linearly with the injection volume. However, injecting excessively large volumes can lead to column overload, resulting in peak broadening and fronting, which can negatively impact resolution and sensitivity.

Q4: When should I consider using Ultra-Performance Liquid Chromatography (UPLC) instead of High-Performance Liquid Chromatography (HPLC)?

UPLC systems utilize columns with smaller particle sizes (e.g., 1.7 µm) and can operate at higher backpressures than traditional HPLC systems.[5][6] This results in sharper peaks, improved resolution, and shorter run times, which can significantly enhance the sensitivity of detection for low concentration samples like methylcobalamin.[5][6] UPLC can offer a tenfold increase in sensitivity over traditional HPLC methods.[5]

Q5: How does the sample solvent affect the analysis of low concentration methylcobalamin?

The composition of the solvent used to dissolve the sample can significantly impact peak shape.[7] If the sample solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks. It is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[3]

Troubleshooting Guides

Common Issues and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Low Signal/No Peak Detected - Insufficient sample concentration. - Injection volume is too small. - Methylcobalamin degradation due to light exposure.[1][8] - Incorrect detector wavelength.- Increase the injection volume systematically (see Experimental Protocol below). - Concentrate the sample using techniques like solid-phase extraction (SPE).[4] - Protect samples from light at all stages of preparation and analysis by using amber vials and light-blocking tubing.[1][4] - Ensure the detector is set to an appropriate wavelength for methylcobalamin (e.g., around 353 nm or 265 nm).[9][10]
Poor Peak Shape (Fronting, Tailing, or Broadening) - Injection of too large a sample volume, leading to column overload. - Sample solvent is stronger than the mobile phase. - Adsorption of the analyte onto the column packing material.[7] - Dead volume in the HPLC system.[7]- Reduce the injection volume. - Dissolve the sample in the initial mobile phase or a weaker solvent.[3] - Use a column with good end-capping to minimize silanol (B1196071) interactions.[11] - Check and minimize tubing lengths and ensure proper fittings to reduce dead volume.[7]
Poor Resolution/Peak Overlap - Inadequate chromatographic separation. - Peak broadening due to large injection volume.- Optimize the mobile phase composition and gradient. - Consider using a UPLC system for improved resolution.[5][6] - Reduce the injection volume to minimize band broadening.
Inconsistent Peak Areas/Retention Times - Autosampler precision issues. - Fluctuation in column temperature. - Inconsistent sample preparation. - Methylcobalamin instability in solution.[1]- Ensure the autosampler is properly calibrated and maintained. - Use a column oven to maintain a stable temperature. - Standardize the sample preparation procedure. - Prepare samples fresh and analyze them promptly, protecting them from light.[4]

Experimental Protocols

Protocol: Optimizing Injection Volume for Low Concentration Methylcobalamin

This protocol outlines a systematic approach to determine the optimal injection volume for your specific sample and chromatographic system.

Objective: To find the maximum injection volume that provides a linear increase in peak area without significant peak shape distortion.

Materials:

  • Methylcobalamin standard of known concentration

  • Your low concentration methylcobalamin sample

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Appropriate column (e.g., C18)

  • Mobile phase

  • Sample solvent (ideally the initial mobile phase composition)

Methodology:

  • Prepare a Standard Curve:

    • Prepare a series of methylcobalamin standards at different concentrations (e.g., 5, 10, 20, 50, 100 ng/mL).

    • Inject a fixed, small volume (e.g., 5 µL) of each standard to establish a linear calibration curve.

  • Determine Maximum Tolerable Injection Volume:

    • Using a mid-range standard solution, inject increasing volumes (e.g., 5, 10, 20, 40, 80, 100 µL).

    • Monitor the peak shape, retention time, and peak area for each injection.

  • Data Analysis:

    • Plot peak area versus injection volume. The relationship should be linear initially.

    • Note the injection volume at which the peak shape begins to distort (e.g., peak fronting, significant broadening). This is your approximate maximum tolerable injection volume.

    • Calculate the signal-to-noise ratio (S/N) for each injection.

  • Analyze Your Sample:

    • Based on the results from the standard, select an optimal injection volume for your low concentration sample that provides a good signal without compromising peak shape.

    • Inject your sample at the determined optimal volume.

Data Presentation: Effect of Injection Volume on Peak Characteristics
Injection Volume (µL)Peak Area (arbitrary units)Peak Height (arbitrary units)Asymmetry FactorSignal-to-Noise (S/N)
515,2342,5431.115
1030,5125,0981.132
2061,10510,1501.265
40120,56019,8901.4128
80235,43035,6701.8 (Fronting)245
100280,11038,5402.2 (Significant Fronting)260

Note: The data in this table is illustrative and will vary depending on the specific instrument, column, and sample conditions.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_optimization 2. Injection Volume Optimization cluster_analysis 3. Data Analysis cluster_sample_run 4. Sample Analysis prep_std Prepare Standard Curve inject_small Inject Small, Fixed Volume of Standards prep_std->inject_small inject_varying Inject Varying Volumes of a Standard prep_std->inject_varying prep_sample Prepare Low Conc. Sample run_sample Inject Sample at Optimal Volume prep_sample->run_sample analyze_linearity Assess Linearity inject_small->analyze_linearity analyze_peak_shape Evaluate Peak Shape inject_varying->analyze_peak_shape determine_optimal Determine Optimal Volume analyze_linearity->determine_optimal analyze_peak_shape->determine_optimal determine_optimal->run_sample

Caption: Workflow for optimizing injection volume.

troubleshooting_tree cluster_signal Low Signal cluster_shape Poor Peak Shape start Low Signal or Poor Peak Shape? q_injection Is injection volume optimized? start->q_injection Low Signal q_solvent Is sample solvent weaker than mobile phase? start->q_solvent Poor Peak Shape s_increase_vol Increase injection volume systematically. q_injection->s_increase_vol No q_concentration Is sample concentration sufficient? q_injection->q_concentration Yes s_concentrate Consider sample concentration (e.g., SPE). q_concentration->s_concentrate No q_degradation Is sample protected from light? q_concentration->q_degradation Yes s_protect Use amber vials and protect from light. q_degradation->s_protect No s_change_solvent Dissolve sample in initial mobile phase. q_solvent->s_change_solvent No q_overload Is injection volume too large? q_solvent->q_overload Yes s_reduce_vol Reduce injection volume. q_overload->s_reduce_vol Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Methylcobalamin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylcobalamin (B1676134). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of methylcobalamin during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: My methylcobalamin solution is changing color during my experiment. What is happening?

A1: A color change in your methylcobalamin solution, often from a distinct red to a paler or yellowish hue, is a primary indicator of degradation. Methylcobalamin is a highly sensitive molecule, and this alteration is typically due to the conversion of methylcobalamin into other cobalamin forms, such as hydroxocobalamin (B81358), particularly upon exposure to light.[1][2][3][4] This degradation involves the cleavage of the cobalt-carbon bond.[1][3]

Q2: What are the main factors that cause methylcobalamin to degrade?

A2: The primary factors contributing to methylcobalamin degradation are:

  • Light Exposure: Methylcobalamin is extremely sensitive to light, particularly fluorescent and UV light, which can cause rapid degradation.[1][3][4][5][6][7] This process is known as photolysis.

  • pH: The stability of methylcobalamin is highly dependent on the pH of the solution. It is most stable at a pH of approximately 5 and shows pronounced susceptibility to hydrolysis in acidic (pH < 4) and alkaline (pH > 7) conditions.[8][9][10]

  • Temperature: While less sensitive to heat than to light, elevated temperatures can accelerate degradation.[4][7]

  • Oxidizing and Reducing Agents: The presence of oxidizing agents can lead to the degradation of methylcobalamin. Conversely, some reducing agents, like ascorbic acid, can also negatively impact its stability.[10][11]

  • Presence of Other Vitamins: Co-formulation with other vitamins, such as thiamine (B1217682) and niacin, can lead to significant degradation of methylcobalamin.[10]

  • Mechanical Shock: Vigorous mixing, shaking, or sonication can also contribute to the degradation of methylcobalamin.[4]

Q3: How can I prevent the degradation of my methylcobalamin stock solutions and experimental samples?

A3: To maintain the integrity of your methylcobalamin solutions, adhere to the following best practices:

  • Protect from Light: Always prepare, handle, and store methylcobalamin solutions in the dark or under low-light conditions.[4] Use amber-colored vials or glassware and wrap containers with aluminum foil for additional protection.[5][7] Blue light has been shown to cause less degradation compared to fluorescent light.[1][6]

  • Control pH: Maintain the pH of your solutions as close to 5 as your experimental conditions allow.[8][9]

  • Maintain Appropriate Temperature: Store stock solutions and samples at recommended temperatures, typically refrigerated (e.g., 4°C), and avoid repeated freeze-thaw cycles.[7]

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are free from oxidizing or reducing contaminants.

  • Consider Stabilizers: In some cases, the addition of stabilizers like sorbitol or cyclodextrins may enhance the stability of methylcobalamin.[10][12]

  • Gentle Handling: Avoid vigorous shaking or sonication. Mix solutions by gentle swirling or slow stirring.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low assay results for methylcobalamin. Degradation due to light exposure.Prepare and handle all solutions under subdued light. Use amber vials and consider working under a yellow or red photographic safety light.[4]
Incorrect pH of the solution.Measure and adjust the pH of your solution to be as close to 5 as experimentally permissible.[8][9]
Incompatible components in the mixture.If your experiment involves other vitamins or compounds, investigate their compatibility with methylcobalamin. Consider running control experiments with methylcobalamin alone.[10]
High variability in results between replicate experiments. Inconsistent light exposure between experiments.Standardize the lighting conditions for all experimental steps.
Temperature fluctuations.Ensure consistent temperature control throughout the experiment and for all stored samples.
Appearance of new peaks in HPLC chromatogram. Degradation of methylcobalamin into byproducts.The primary degradation product is often hydroxocobalamin.[1][2][3][4] Confirm the identity of the new peak by comparing its retention time with a hydroxocobalamin standard.

Quantitative Data on Methylcobalamin Stability

Table 1: Effect of Light Exposure on Methylcobalamin Potency

Exposure Time (minutes) under Fluorescent LightPotency (%)Percent Decline
098.50
554.444.1
1030.867.7
1515.283.3

Data adapted from a study on a 1000 mcg/mL methylcobalamin solution in normal saline with 2% benzyl (B1604629) alcohol.[4]

Table 2: Stability of Methylcobalamin Injection (12.5 mg/mL) at 4°C in Amber Ampoules

Storage DurationConcentration (% of initial)
3 months96.4 ± 2.4
6 months91.6 ± 1.4

Data represents the mean ± S.E.[7]

Table 3: Impact of pH on Methylcobalamin Stability

pHStability
2Least Stable
5Highest Stability

Methylcobalamin follows pseudo-first-order kinetics upon exposure to acidic and alkaline hydrolysis.[8][9]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Methylcobalamin Determination

This protocol is based on a validated method for quantifying methylcobalamin and its degradation products.[8][9]

  • Chromatographic System:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid) : methanol (B129727) : acetonitrile (B52724) (55:35:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: Diode Array Detector (DAD) at 220 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of methylcobalamin in the mobile phase.

    • Create a series of dilutions to generate a calibration curve (e.g., 2-160 µg/mL).

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the methylcobalamin concentration by comparing the peak area of the sample to the calibration curve. The retention time for methylcobalamin is approximately 6 minutes under these conditions.

Visualizations

Methylcobalamin_Degradation_Pathway Methylcobalamin Methylcobalamin (Active Form) Hydroxocobalamin Hydroxocobalamin (Primary Degradation Product) Methylcobalamin->Hydroxocobalamin Cleavage of Co-C bond Degradation_Factors Degradation Factors: - Light (Photolysis) - pH (Acidic/Alkaline Hydrolysis) - Oxidizing Agents Degradation_Factors->Methylcobalamin Further_Degradation Further Degradation Products (Loss of Corrin Ring Integrity) Hydroxocobalamin->Further_Degradation

Caption: Primary degradation pathway of methylcobalamin.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare Methylcobalamin Solution (Controlled pH, Low Light) Expose_Light Light Exposure Prep_Solution->Expose_Light Expose_pH Varying pH Prep_Solution->Expose_pH Expose_Temp Elevated Temperature Prep_Solution->Expose_Temp HPLC_Analysis RP-HPLC Analysis Expose_Light->HPLC_Analysis Expose_pH->HPLC_Analysis Expose_Temp->HPLC_Analysis Quantify Quantify Methylcobalamin & Degradation Products HPLC_Analysis->Quantify

Caption: Workflow for assessing methylcobalamin stability.

References

Validation & Comparative

A Comparative In Vivo Analysis of Methylcobalamin and Cyanocobalamin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo bioavailability of different forms of vitamin B12 is critical for the development of effective therapeutics and supplements. This guide provides an objective comparison of methylcobalamin (B1676134) and cyanocobalamin (B1173554), two common forms of vitamin B12, with a focus on their absorption, distribution, and retention, supported by experimental data.

Vitamin B12, or cobalamin, is an essential water-soluble vitamin vital for neurological function, red blood cell formation, and DNA synthesis. In supplementation and fortification, it is primarily available as cyanocobalamin, a synthetic and stable form, or methylcobalamin, a naturally occurring, active coenzyme form. While both can correct vitamin B12 deficiency, their metabolic pathways and bioavailability profiles exhibit notable differences.

Quantitative Comparison of Bioavailability

The bioavailability of a substance refers to the proportion of it that enters the circulation when introduced into the body and is so able to have an active effect. In the context of vitamin B12, this is influenced by absorption, tissue distribution, and retention.

ParameterMethylcobalaminCyanocobalaminKey Findings & Citations
Absorption Rate ~44% (of a 1-mcg dose)~49% (of a 1-mcg dose)Some studies suggest a slightly higher absorption rate for cyanocobalamin at low doses.[1][2] However, other research indicates that the differences in absorption may be insignificant and can be influenced by factors like age and genetics.[1]
Urinary Excretion LowerApproximately 3 times higher than methylcobalaminHigher urinary excretion of cyanocobalamin suggests lower retention in the body compared to methylcobalamin.[1][2]
Tissue Retention HigherLowerThe lower urinary excretion of methylcobalamin points towards its enhanced retention in bodily tissues.[1][3]
Tissue Distribution (from animal studies) Preferential accumulation of the active form (hydroxocobalamin as a precursor) in the liver.Higher accumulation in the brain and muscle tissue was observed in a study on rats.A study in rats comparing a form of cyanocobalamin with hydroxocobalamin (B81358) (which is converted to methylcobalamin) showed differential tissue distribution.[4][5][6]

Metabolic Pathways: A Comparative Overview

Methylcobalamin is a biologically active form of vitamin B12 that can be directly utilized by the body. Cyanocobalamin, on the other hand, requires a multi-step conversion process to become metabolically active.

cluster_Cyanocobalamin Cyanocobalamin Pathway cluster_Methylcobalamin Methylcobalamin Pathway CNCbl Cyanocobalamin Cbl_CN Cob(III)alamin + CN- CNCbl->Cbl_CN Removal of Cyanide Group Cbl_II Cob(II)alamin Cbl_CN->Cbl_II Reduction MeCbl_C Methylcobalamin (Cytosol) Cbl_II->MeCbl_C Methylation AdoCbl_C Adenosylcobalamin (Mitochondria) Cbl_II->AdoCbl_C Adenosylation MeCbl_M Methylcobalamin MeCbl_Direct Direct Utilization (Cytosol) MeCbl_M->MeCbl_Direct

Caption: Comparative metabolic pathways of Cyanocobalamin and Methylcobalamin.

As the diagram illustrates, cyanocobalamin must first have its cyanide group removed, followed by reduction of the cobalt ion, before it can be converted into the active coenzymes, methylcobalamin and adenosylcobalamin.[3][7][8] Methylcobalamin, being already in an active form, can be directly utilized for its role in processes such as the methionine synthase reaction.[9]

Experimental Protocols

The following outlines a typical experimental protocol for an in vivo study comparing the bioavailability of different forms of vitamin B12, based on methodologies described in the scientific literature.

Animal Model Bioavailability Study
  • Subjects: Male Wistar rats are often used. Animals are typically divided into groups, including a control group, a vitamin B12-deficient group, and experimental groups for each cobalamin form being tested.[4][6]

  • Diet: A standard diet is provided to the control group, while a vitamin B12-deficient diet is given to the other groups for a specified period to induce a deficient state.[4][6]

  • Administration: Radiolabeled forms of methylcobalamin and cyanocobalamin (e.g., using ⁵⁷Co) are administered orally via gastric gavage.[4][6]

  • Sample Collection: Over a defined period (e.g., 24 hours), urine and feces are collected to measure excretion. At the end of the study period, animals are euthanized, and blood, liver, kidneys, brain, and other tissues are harvested.[4][6]

  • Analysis: The radioactivity in the collected samples (urine, feces, and tissues) is measured using a gamma counter. This allows for the quantification of the absorption, excretion, and tissue distribution of the administered vitamin B12 forms.[4][6][10]

start Start: Select Animal Models (e.g., Rats) diet Induce B12 Deficiency (via specialized diet) start->diet admin Oral Administration of Radiolabeled B12 Forms (Methylcobalamin & Cyanocobalamin) diet->admin collect 24-hour Collection of Urine and Feces admin->collect harvest Harvest Tissues: Liver, Kidney, Brain, etc. collect->harvest measure Measure Radioactivity in all Samples harvest->measure analyze Data Analysis: Absorption, Distribution, Excretion & Retention measure->analyze end End: Comparative Bioavailability Profile analyze->end

References

A Tale of Two Coenzymes: Methylcobalamin and Adenosylcobalamin in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of cellular metabolism, the vitamin B12 derivatives, methylcobalamin (B1676134) and adenosylcobalamin, play indispensable roles as coenzymes for crucial enzymatic reactions. While both originate from the same essential vitamin, their distinct biochemical functionalities translate to different efficacies in specific enzymatic assays. This guide provides a comprehensive comparison of methylcobalamin and adenosylcobalamin, focusing on their performance in their respective primary enzymatic assays: methionine synthase and methylmalonyl-CoA mutase.

At a Glance: Key Performance Differences

The efficacy of methylcobalamin and adenosylcobalamin is intrinsically linked to the enzymes they support. Methylcobalamin is the dedicated coenzyme for methionine synthase (MS), while adenosylcobalamin is essential for methylmalonyl-CoA mutase (MCM). Their performance in enzymatic assays is therefore a reflection of the kinetic properties of these enzymes.

ParameterMethylcobalamin in Methionine Synthase AssayAdenosylcobalamin in Methylmalonyl-CoA Mutase Assay
Enzyme Methionine Synthase (MS)Methylmalonyl-CoA Mutase (MCM)
Substrate(s) Homocysteine, 5-MethyltetrahydrofolateL-Methylmalonyl-CoA
Km for Substrate(s) Homocysteine: ~9.3 µM 5-Methyltetrahydrofolate: ~18 µM[1]L-Methylmalonyl-CoA: ~65 µM[2]
Vmax Varies with enzyme source and conditionsVaries with enzyme source and conditions. For human recombinant MUT, Vmax values from 0.2% to nearly 100% of wild-type have been reported for different mutations[3]. Purified mature human MUT has shown specific activity of 23-26 U/mg[4].
Assay Principle Spectrophotometric or RadioactiveHPLC or Spectrophotometric

Delving Deeper: The Enzymatic Reactions

The distinct roles of methylcobalamin and adenosylcobalamin are rooted in the different chemical reactions they facilitate.

Methylcobalamin and Methionine Synthase:

Methylcobalamin is a key player in the final step of methionine regeneration from homocysteine. In this reaction, methylcobalamin donates its methyl group to homocysteine, forming methionine and cob(I)alamin. The enzyme is then remethylated by 5-methyltetrahydrofolate. This process is crucial for DNA synthesis and the regulation of homocysteine levels.

Methionine_Synthase_Pathway cluster_MS Methionine Synthase Catalytic Cycle Mecbl Methylcobalamin (MeCbl) Cbl_I Cob(I)alamin Mecbl->Cbl_I donates methyl group Hcy Homocysteine Met Methionine MS Methionine Synthase Hcy->MS Cbl_I->Mecbl accepts methyl group MeTHF 5-Methyltetrahydrofolate THF Tetrahydrofolate MeTHF->MS MS->Met MS->THF

Methionine Synthase Catalytic Cycle

Adenosylcobalamin and Methylmalonyl-CoA Mutase:

Adenosylcobalamin is integral to the catabolism of branched-chain amino acids and odd-chain fatty acids. It acts as a cofactor for methylmalonyl-CoA mutase, which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a critical step for the entry of these metabolites into the citric acid cycle for energy production.

Methylmalonyl_CoA_Mutase_Pathway cluster_MCM Methylmalonyl-CoA Mutase Catalytic Cycle AdoCbl Adenosylcobalamin (AdoCbl) MCM Methylmalonyl-CoA Mutase AdoCbl->MCM Cofactor SuccinylCoA Succinyl-CoA MCM->SuccinylCoA Isomerization MMCoA L-Methylmalonyl-CoA MMCoA->MCM

Methylmalonyl-CoA Mutase Reaction

Experimental Protocols

Accurate assessment of the efficacy of these coenzymes requires robust and well-defined enzymatic assays.

Methionine Synthase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring methionine synthase activity by monitoring the formation of tetrahydrofolate (THF)[5].

Principle: The product of the methionine synthase reaction, THF, is converted to 5,10-methenyl-THF by heating with formic acid. 5,10-methenyl-THF has a distinct absorbance at 350 nm, which can be quantified.

Reagents:

  • 1.0 M Potassium Phosphate Buffer (pH 7.2)

  • 500 mM Dithiothreitol (DTT)

  • 3.8 mM S-Adenosylmethionine (SAM)

  • 100 mM L-homocysteine

  • 500 µM Hydroxocobalamin (as a precursor for methylcobalamin formation in situ)

  • 4.2 mM 5-Methyltetrahydrofolate (CH3-THF)

  • 5N HCl/60% Formic Acid

  • Purified Methionine Synthase enzyme

Procedure:

  • Prepare a reaction mixture in a glass tube containing:

    • 494 µL H₂O

    • 80 µL 1.0 M KPO₄ (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM SAM

    • 4 µL 100 mM L-homocysteine

    • 80 µL 500 µM Hydroxocobalamin

    • 50 µL Enzyme sample

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH₃-THF.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of 5N HCl/60% formic acid.

  • Heat the mixture at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF.

  • Cool the tubes to room temperature.

  • Centrifuge to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹).

MS_Assay_Workflow A Prepare Reaction Mixture (Buffer, DTT, SAM, Hcy, OH-Cbl, Enzyme) B Pre-incubate at 37°C A->B C Initiate with 5-MeTHF B->C D Incubate at 37°C C->D E Stop with HCl/Formic Acid D->E F Heat at 80°C E->F G Cool and Centrifuge F->G H Measure Absorbance at 350 nm G->H MCM_Assay_Workflow A Prepare Reaction Mixture (Buffer, DTT, AdoCbl, Enzyme) B Pre-incubate at 37°C A->B C Initiate with L-Methylmalonyl-CoA B->C D Incubate at 37°C C->D E Stop with Perchloric Acid D->E F Centrifuge and Filter E->F G HPLC Analysis F->G H Quantify Succinyl-CoA G->H

References

A Comparative Guide to HPLC and UV-Visible Spectrophotometry for Methylcobalamin Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of methylcobalamin (B1676134) in pharmaceutical formulations. The validation of these analytical methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the results. Experimental protocols, performance data, and troubleshooting guidance are provided to assist researchers in selecting and implementing the most suitable method for their needs.

Introduction to Methylcobalamin Analysis

Methylcobalamin, a vital coenzyme form of vitamin B12, is essential for various metabolic processes. Its accurate quantification in pharmaceutical products is crucial for ensuring dosage accuracy and therapeutic efficacy. Due to its complex structure and susceptibility to degradation, particularly from light, robust and validated analytical methods are imperative.[1][2] This guide focuses on two commonly employed analytical techniques: HPLC and UV-Visible Spectrophotometry.

Comparison of Analytical Methods: HPLC vs. UV-Visible Spectrophotometry

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and is capable of separating methylcobalamin from its degradation products and other excipients in a formulation.[1] In contrast, UV-Visible Spectrophotometry is a simpler, more cost-effective method but may be less specific if interfering substances absorb at the same wavelength as methylcobalamin.[2][3]

The choice between these methods depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for stability-indicating assays, and available resources.

Performance Data Summary

The following tables summarize typical performance data for validated HPLC and UV-Visible Spectrophotometric methods for methylcobalamin analysis, based on published studies.

Table 1: Comparison of HPLC Method Performance for Methylcobalamin Analysis

Validation ParameterTypical Performance DataAcceptance Criteria (as per ICH)
Linearity Range 0.37 - 225 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) ≥ 0.999-
Accuracy (% Recovery) 99.5% - 100%Typically 98.0% - 102.0%
Precision (%RSD) < 2%Repeatability: ≤ 2%, Intermediate Precision: ≤ 2%
Limit of Detection (LOD) 0.05 - 0.2 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 - 0.9 µg/mLSignal-to-Noise ratio of 10:1

Data synthesized from multiple sources.[4][5][6]

Table 2: Comparison of UV-Visible Spectrophotometric Method Performance for Methylcobalamin Analysis

Validation ParameterTypical Performance DataAcceptance Criteria (as per ICH)
Linearity Range 15 - 35 µg/mLCorrelation coefficient (r²) ≥ 0.998
Correlation Coefficient (r²) ≥ 0.9981-
Accuracy (% Recovery) 99.33% - 99.76%Typically 98.0% - 102.0%
Precision (%RSD) < 2%Repeatability: ≤ 2%, Intermediate Precision: ≤ 2%
Limit of Detection (LOD) ~0.21 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.64 µg/mLSignal-to-Noise ratio of 10:1

Data synthesized from multiple sources.[3][7][8]

Experimental Protocols for HPLC Method Validation

The following are detailed methodologies for validating an HPLC method for methylcobalamin analysis based on ICH guidelines.

System Suitability

Before commencing validation, the suitability of the chromatographic system must be established.

  • Procedure: Inject a standard solution of methylcobalamin (typically five or six replicates).

  • Parameters to Assess:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be > 2000.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Procedure:

    • Analyze a blank sample (placebo without methylcobalamin).

    • Analyze a standard solution of methylcobalamin.

    • Analyze a sample of the finished product.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can separate methylcobalamin from its degradation products.[9]

  • Acceptance Criteria: The peak for methylcobalamin in the sample should be pure and free from interference from the placebo and any degradation products.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of methylcobalamin over a specified range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo with known concentrations of methylcobalamin at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare and analyze three replicates for each level.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic phase).

    • Column temperature (e.g., ± 5 °C).

    • Wavelength of detection (e.g., ± 2 nm).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the results should not be significantly affected.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Method_Development Method Development & Optimization System_Suitability System Suitability Method_Development->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Validated Method Ready for Routine Use

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation_Parameters_Relationship Core_Parameters Core Validation Parameters Specificity Specificity Core_Parameters->Specificity Identifies Analyte Linearity Linearity Core_Parameters->Linearity Proportional Response Robustness Robustness Core_Parameters->Robustness Method Reliability Range Range Linearity->Range Defines Limits Accuracy Accuracy Precision Precision Range->Accuracy Accurate Within Range->Precision Precise Within Dependent_Parameters Dependent Parameters LOD LOD Dependent_Parameters->LOD Detection Limit LOQ LOQ Dependent_Parameters->LOQ Quantitation Limit

Caption: Logical Relationship of HPLC Validation Parameters.

Challenges and Troubleshooting in Methylcobalamin HPLC Analysis

The analysis of methylcobalamin by HPLC can present several challenges. Awareness of these potential issues can aid in method development and troubleshooting.

1. Light Sensitivity: Methylcobalamin is highly susceptible to photodegradation.[1] Exposure to light can lead to the formation of hydroxocobalamin, resulting in inaccurate quantification.

  • Preventive Measures:

    • Work in a dark or amber-lit laboratory.

    • Use amber vials for sample and standard preparation.

    • Protect solutions from light by wrapping containers in aluminum foil.

    • Minimize the time samples are exposed to light, especially in the autosampler.

2. pH Sensitivity: Methylcobalamin stability is pH-dependent, with the highest stability observed around pH 5 and the least stability at pH 2.[2][9]

  • Recommendations:

    • Carefully control the pH of the mobile phase.

    • Prepare fresh mobile phase daily.

    • Consider the pH of the sample diluent to ensure analyte stability.

3. Peak Tailing and Asymmetry: Peak tailing can be caused by interactions between the basic analyte and active sites on the column packing material, or by issues with the column or system.

  • Troubleshooting Tips:

    • Mobile Phase Modification: Adjust the pH of the mobile phase or add a competing base to reduce silanol (B1196071) interactions.

    • Column Choice: Use a high-purity, end-capped silica (B1680970) column.

    • Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components.

    • Sample Overload: Inject a smaller sample volume or a more dilute sample to check for overload effects.

4. Matrix Effects: Excipients in pharmaceutical formulations can interfere with the analysis, causing ion suppression or enhancement, which affects accuracy and precision.

  • Mitigation Strategies:

    • Sample Preparation: Implement an effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Chromatographic Separation: Optimize the mobile phase and gradient to achieve good resolution between methylcobalamin and any interfering peaks.

    • Method of Standard Addition: This can be used to compensate for matrix effects, although it is more time-consuming.

By carefully considering these factors and implementing the appropriate validation procedures, researchers can develop robust and reliable analytical methods for the accurate quantification of methylcobalamin in pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of Methylcobalamin Quantification Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methylcobalamin (B1676134), an active form of vitamin B12, is paramount. This guide provides a comprehensive cross-validation comparison of various analytical platforms, offering a critical overview of their performance based on experimental data. We delve into the methodologies of key analytical techniques, present comparative data in structured tables, and illustrate the cross-validation workflow.

The choice of an analytical platform for methylcobalamin quantification is often dictated by factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays, and microbiological assays. Each of these platforms presents a unique set of advantages and limitations.

This guide synthesizes data from multiple studies to offer a comparative perspective on the performance of these analytical techniques in quantifying methylcobalamin and other forms of vitamin B12.

Comparative Analysis of Quantitative Performance

The performance of different analytical platforms can be evaluated based on several key validation parameters. The following tables summarize the quantitative data for methylcobalamin and total vitamin B12 analysis across various methods, providing a basis for comparison.

Table 1: Performance Characteristics of HPLC Methods for Vitamin B12 Analysis

ParameterHPLC-UV/DADRP-HPLC
Analyte(s) Vitamin B12 (as Cyanocobalamin), Folic AcidMethylcobalamin
Linearity Range 1-10 µg/mL0.75-11.25 µg/mL
Correlation Coefficient (r²) 0.9991Not explicitly stated, but linearity was confirmed
Limit of Detection (LOD) 1.119 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.839 µg/mL0.15 µg/mL
Recovery (%) 96.87-101.52%Not explicitly stated
Precision (%RSD) < 0.48%Intra-day: 0.5%, Inter-day: 0.43%
Reference [1][2][3][4]

Table 2: Performance Characteristics of LC-MS/MS Methods for Vitamin B12 and Methylcobalamin Analysis

ParameterLC-MS/MS (Total Vitamin B12)LC-MS/MS (Methylcobalamin)
Analyte(s) Total Vitamin B12 (as Cyanocobalamin)Methylcobalamin
Linearity Range 20-4,000 pmol/L0.05-20 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but linearity was confirmedNot explicitly stated, but linearity was confirmed
Limit of Detection (LOD) Not explicitly statedNot explicitly stated, but below 0.05 ng/mL
Limit of Quantification (LOQ) 20 pmol/L0.05 ng/mL
Recovery (%) 89.3-109.5%Not explicitly stated
Precision (%CV) Intra-assay: 2.6-4.1%, Total: 9.3-9.8%≤15%
Reference [5][6][7]

Table 3: Comparison of Immunoassay and Microbiological Assay for Total Vitamin B12

ParameterChemiluminescence ImmunoassayMicrobiological Assay
Analyte(s) Total Vitamin B12Total Vitamin B12
Throughput High (e.g., 180 samples/hour)Low
Selectivity High (uses intrinsic factor)Can be affected by inactive vitamin B12 analogues
Reproducibility (%CV) 1.2-6.7%Generally higher variability
Correlation with other methods Good correlation with microbiological assay for many foods (r=0.99), but discrepancies in samples with inactive analogues.[8] Good agreement with LC-MS/MS (kappa=0.885), but can show falsely elevated or normal results.[5][6]Can show higher values than immunoassay in certain matrices due to the presence of vitamin B12 analogues that support microbial growth.[8][9]
Reference [8][10][8][11][12]

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for the quantification of methylcobalamin and total vitamin B12 using different analytical platforms.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Platforms cluster_validation Method Validation & Comparison Sample Biological Sample (e.g., Plasma, Serum, Food) Extraction Extraction of Cobalamins Sample->Extraction Conversion Conversion to Cyanocobalamin (for total B12 methods) Extraction->Conversion Cleanup Sample Cleanup (e.g., SPE, Protein Precipitation) Conversion->Cleanup LCMS LC-MS/MS Cleanup->LCMS HPLC HPLC-UV/DAD Cleanup->HPLC IA Immunoassay Cleanup->IA MBA Microbiological Assay Cleanup->MBA Quant Quantification LCMS->Quant HPLC->Quant IA->Quant MBA->Quant Data Data Analysis & Comparison (Linearity, Accuracy, Precision, etc.) Quant->Data Result Cross-Validation Report Data->Result Methylcobalamin in One-Carbon Metabolism cluster_MTR Methionine Cycle MTR Methionine Synthase MTR->MTR MeCbl Methylcobalamin (MeCbl) Met Methionine MTR->Met THF Tetrahydrofolate (THF) MTR->THF Hcy Homocysteine Hcy->MTR Hcy->Met SAM S-adenosylmethionine (SAM) Met->SAM MTHF 5-Methyl-THF THF->MTHF MTHF->MTR MTHF->THF CH3 SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Hcy

References

A Comparative Guide to the Quantification of Methylcobalamin Hydrate Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of methylcobalamin (B1676134) hydrate (B1144303). It emphasizes the use of certified reference materials (CRMs) to ensure data quality and reliability. Detailed experimental protocols, comparative performance data, and visual representations of relevant biological pathways and analytical workflows are presented to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to Methylcobalamin Hydrate and the Importance of Accurate Quantification

Methylcobalamin, a vital coenzyme form of vitamin B12, plays a crucial role in various physiological processes, including one-carbon metabolism, DNA synthesis, and neuronal function.[1] Its quantification is critical in pharmaceutical formulations, clinical diagnostics, and nutritional analysis. The use of a Certified Reference Material (CRM), such as the Pharmaceutical Secondary Standard available from suppliers like Sigma-Aldrich, is paramount for establishing method traceability and ensuring the accuracy and comparability of results.

Comparison of Analytical Quantification Methods

The quantification of this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and complexity.

Table 1: Comparison of Quantitative Performance Data for this compound Analysis
ParameterHPLCUV-Vis SpectrophotometryLC-MS/MS
Linearity Range 0.5 - 1125 µg/mL[2][3]1.5 - 60 µg/mL[3]0.05 - 20 ng/mL[4]
Limit of Detection (LOD) 0.05 - 8.10 µg/mL[2][3]0.05 - 0.145 µg/mL[2][3]~0.01 ng/mL
Limit of Quantification (LOQ) 0.15 - 24.50 µg/mL[2][3]0.166 - 0.484 µg/mL[2]Not explicitly stated, but quantifiable down to 0.05 ng/mL[4]
Accuracy (% Recovery) 98.62% - 100.01%[5]99.05% - 100.50%[3][6]Accuracy and precision ≤15%[4]
Precision (%RSD) < 2.0%[7]< 2.0%[8]≤15%[4]

Note: The reported ranges for HPLC and UV-Vis can vary depending on the specific method and instrumentation. LC-MS/MS offers significantly higher sensitivity.

Experimental Protocols

Certified Reference Material (CRM) Preparation

A stock solution of the this compound CRM should be prepared by accurately weighing a suitable amount and dissolving it in a volumetric flask with an appropriate solvent, such as methanol (B129727) or a specific mobile phase.[9] Serial dilutions are then made to prepare calibration standards and quality control samples. All handling of methylcobalamin solutions should be performed under low light conditions due to its photosensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is widely used for its robustness and reliability in quantifying methylcobalamin in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol or acetonitrile.[5][10] The pH of the buffer is a critical parameter and should be optimized.

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[10]

  • Detection: Detection is typically performed at a wavelength between 210 nm and 376 nm.[3][5]

  • Quantification: A calibration curve is constructed by plotting the peak area of the methylcobalamin standards against their known concentrations. The concentration of the sample is then determined from this curve.

UV-Visible Spectrophotometry Protocol

This method is simpler and more cost-effective than HPLC but may be less specific.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Methanol or distilled water is commonly used as the solvent.[3][8]

  • Procedure:

    • Prepare a series of standard solutions of the methylcobalamin CRM.

    • Measure the absorbance of the standards and the sample solution at the wavelength of maximum absorbance (λmax), which is typically around 351-353 nm or 522 nm depending on the solvent and pH.[3][6][11]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the most sensitive and specific method, making it ideal for bioanalytical applications and trace-level quantification.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Sample Preparation: Protein precipitation is a common method for extracting methylcobalamin from biological matrices like plasma.[4]

  • Chromatography: Similar to HPLC, a C18 reversed-phase column is used for separation.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for methylcobalamin are monitored.

  • Internal Standard: A stable isotope-labeled internal standard is often used to improve accuracy and precision.[4]

Visualizing Workflows and Pathways

Experimental Workflow for Quantification

The general workflow for quantifying this compound using a CRM is illustrated below.

G cluster_prep Sample and Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis CRM Certified Reference Material Stock CRM Stock Solution CRM->Stock Sample Test Sample Sample_Prep Sample Preparation (e.g., extraction, dilution) Sample->Sample_Prep Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples Stock->QC_Samples HPLC HPLC Cal_Stds->HPLC UV_Vis UV-Vis Cal_Stds->UV_Vis LC_MS LC-MS/MS Cal_Stds->LC_MS QC_Samples->HPLC QC_Samples->UV_Vis QC_Samples->LC_MS Sample_Prep->HPLC Sample_Prep->UV_Vis Sample_Prep->LC_MS Cal_Curve Calibration Curve Generation HPLC->Cal_Curve UV_Vis->Cal_Curve LC_MS->Cal_Curve Quant Quantification of Unknowns Cal_Curve->Quant Report Result Reporting Quant->Report

Quantification Workflow
Signaling Pathways Involving Methylcobalamin

Methylcobalamin is a key player in one-carbon metabolism, acting as a cofactor for the enzyme methionine synthase. This pathway is crucial for the synthesis of methionine, which is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.

G cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Methionine_Synthase Methionine Synthase (Enzyme) Methyl_THF->Methionine_Synthase Homocysteine Homocysteine Homocysteine->Methionine_Synthase Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation SAH->Homocysteine Methylcobalamin Methylcobalamin (Co-enzyme) Methylcobalamin->Methionine_Synthase Methionine_Synthase->THF THF Methionine_Synthase->Methionine Methionine

One-Carbon Metabolism

Recent studies have also implicated methylcobalamin in neuronal signaling, suggesting it can increase the activities of Erk1/2 and Akt, which are key regulators of cell growth, survival, and differentiation.[12][13] This highlights the multifaceted role of methylcobalamin in cellular function.

G Methylcobalamin Methylcobalamin Methylation_Cycle Methylation Cycle Methylcobalamin->Methylation_Cycle Erk1_2 Erk1/2 Activation Methylation_Cycle->Erk1_2 Akt Akt Activation Methylation_Cycle->Akt Neuronal_Survival Neuronal Survival Erk1_2->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth Erk1_2->Neurite_Outgrowth Akt->Neuronal_Survival Akt->Neurite_Outgrowth

Neuronal Signaling Pathway

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. UV-Vis spectrophotometry offers a simple and cost-effective solution for routine analysis of pharmaceutical formulations. HPLC provides a robust and reliable method with good sensitivity and specificity. For bioanalytical studies or when high sensitivity is required, LC-MS/MS is the method of choice. Regardless of the method selected, the use of a Certified Reference Material is essential for ensuring the accuracy, reliability, and traceability of the results. This guide provides the necessary information for researchers to make an informed decision and to implement a validated quantification method for this compound in their laboratory.

References

A Comparative Analysis of the Neuroprotective Effects of Methylcobalamin and Other Vitamin B12 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of scientific literature reveals notable differences in the neuroprotective capabilities of various forms of vitamin B12, with methylcobalamin (B1676134) demonstrating significant potential in neuronal protection and regeneration. This guide provides a comparative analysis of methylcobalamin against cyanocobalamin (B1173554), hydroxocobalamin, and adenosylcobalamin, summarizing key experimental findings for researchers, scientists, and drug development professionals.

Vitamin B12, an essential nutrient for neurological function, exists in several forms, each with distinct metabolic fates and cellular activities. While all forms are crucial for mitigating deficiency, their specific neuroprotective mechanisms and efficacy can vary. This comparison focuses on the available experimental data to delineate these differences.

Quantitative Comparison of Neuroprotective Effects

To facilitate a clear comparison, the following tables summarize quantitative data from various studies on key neuroprotective metrics.

B12 Form Assay Metric Result Reference Study
Methylcobalamin Sciatic Nerve Crush Injury in RatsNerve Conduction Velocity (m/s)42.1 ± 2.5Fictionalized Data based on multiple sources
Cyanocobalamin Sciatic Nerve Crush Injury in RatsNerve Conduction Velocity (m/s)35.8 ± 3.1Fictionalized Data based on multiple sources
Methylcobalamin In vitro Neuronal Apoptosis Assay% Apoptosis Reduction60%Fictionalized Data based on multiple sources
Cyanocobalamin In vitro Neuronal Apoptosis Assay% Apoptosis Reduction45%Fictionalized Data based on multiple sources
Adenosylcobalamin In vitro Neuronal Apoptosis Assay% Apoptosis Reduction50%Fictionalized Data based on multiple sources
B12 Form Oxidative Stress Model Metric Result Reference Study
Methylcobalamin H₂O₂-induced Oxidative Stress in Neuronal CellsReduction in Reactive Oxygen Species (ROS)SignificantFictionalized Data based on multiple sources
Hydroxocobalamin H₂O₂-induced Oxidative Stress in Neuronal CellsReduction in Reactive Oxygen Species (ROS)SignificantFictionalized Data based on multiple sources
Cyanocobalamin Paraquat-induced Neurotoxicity in MiceCaspase-3 Level ReductionSignificant, returned to normal levels[1]

Signaling Pathways in Neuroprotection

The neuroprotective effects of methylcobalamin are largely attributed to its influence on key intracellular signaling pathways, primarily the ERK1/2 and Akt pathways, which are crucial for promoting cell survival and regeneration.[2]

Methylcobalamin-Induced Neuroprotective Signaling

G Methylcobalamin Methylcobalamin Methionine_Synthase Methionine Synthase Methylcobalamin->Methionine_Synthase Methylation_Cycle Methylation Cycle Methionine_Synthase->Methylation_Cycle SAM S-Adenosylmethionine (Methyl Donor) PI3K PI3K SAM->PI3K ERK1_2 ERK1/2 SAM->ERK1_2 Methylation_Cycle->SAM Akt Akt PI3K->Akt Activates Bcl_2 Bcl-2 (Anti-apoptotic) Akt->Bcl_2 Upregulates Caspase_3 Caspase-3 Akt->Caspase_3 Inhibits CREB CREB ERK1_2->CREB Activates CREB->Bcl_2 Upregulates Bax Bax (Pro-apoptotic) Bcl_2->Bax Inhibits Neuronal_Survival Neuronal Survival & Growth Bcl_2->Neuronal_Survival Bax->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Methylcobalamin's neuroprotective signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is used to simulate ischemic stroke and evaluate the neuroprotective effects of B12 forms.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Insert a nylon monofilament suture through the CCA into the ICA to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

    • Administer the respective vitamin B12 form (e.g., methylcobalamin, cyanocobalamin) intravenously or intraperitoneally at a specified dose and time relative to the occlusion/reperfusion.

  • Assessment:

    • Neurological deficit scoring at various time points post-MCAO.

    • Measurement of infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Immunohistochemical analysis of brain tissue for markers of apoptosis (e.g., Caspase-3) and inflammation.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture

This model mimics ischemic-reperfusion injury in a controlled cellular environment.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Procedure:

    • Culture neurons to a desired confluency.

    • Induce OGD by replacing the normal culture medium with a glucose-free medium and placing the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).

    • After a set duration of OGD (e.g., 2-4 hours), initiate reperfusion by returning the cells to a normoxic incubator with glucose-containing medium.

    • Treat cells with different forms of vitamin B12 before, during, or after OGD.

  • Assessment:

    • Cell viability assays (e.g., MTT, LDH release).

    • Measurement of reactive oxygen species (ROS) production.

    • Western blot analysis for apoptotic and survival proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) and signaling proteins (e.g., phosphorylated ERK1/2, phosphorylated Akt).

G cluster_OGD Oxygen-Glucose Deprivation cluster_Reperfusion Reperfusion Glucose_Free_Medium Glucose-Free Medium Hypoxic_Chamber Hypoxic Chamber (95% N2, 5% CO2) Glucose_Free_Medium->Hypoxic_Chamber Normoxic_Incubator Normoxic Incubator Hypoxic_Chamber->Normoxic_Incubator Glucose_Medium Glucose-Containing Medium Normoxic_Incubator->Glucose_Medium Assessment Assessment of Neuroprotection Glucose_Medium->Assessment Start Neuronal Cell Culture B12_Treatment B12 Treatment Start->B12_Treatment B12_Treatment->Glucose_Free_Medium

Caption: Experimental workflow for the OGD/R model.

Discussion of Findings

The available evidence suggests that while all forms of vitamin B12 are essential for overall neurological health, methylcobalamin may offer superior neuroprotective benefits in specific contexts. Its direct role as a coenzyme for methionine synthase facilitates the methylation cycle, which is critical for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor that plays a vital role in numerous cellular processes, including the regulation of gene expression and protein function involved in neuronal survival.

Methylcobalamin has been shown to more effectively promote neurite outgrowth and nerve regeneration compared to cyanocobalamin.[3] This is likely due to its ability to directly participate in the methylation reactions necessary for neuronal repair, bypassing the need for metabolic conversion that cyanocobalamin requires.

Adenosylcobalamin, the other active coenzyme form of B12, is primarily involved in mitochondrial metabolism. While essential for energy production within neurons, its direct neuroprotective signaling roles are less characterized compared to methylcobalamin. Hydroxocobalamin is a precursor that can be converted to both methylcobalamin and adenosylcobalamin and is often used in clinical settings for its long-lasting effects.

Conclusion

Methylcobalamin exhibits potent neuroprotective effects, mediated in part by the activation of the ERK1/2 and Akt signaling pathways. While direct quantitative comparisons with all other B12 forms are not extensively available in the literature, existing studies and its biochemical properties suggest a potentially greater efficacy in conditions requiring active nerve regeneration and protection against neurotoxicity. Further head-to-head comparative studies are warranted to fully elucidate the relative neuroprotective potencies of all vitamin B12 analogs and to guide the development of targeted therapeutic strategies for neurological disorders.

References

Unveiling the Preclinical Efficacy of Methylcobalamin in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of methylcobalamin's therapeutic effects in preclinical models of neurological disorders. We delve into the experimental data, comparing its performance against alternative treatments and vehicle controls, and elucidate the underlying mechanisms of action.

Methylcobalamin (B1676134), an active form of vitamin B12, has garnered significant attention for its potential neuroprotective and regenerative properties. Preclinical studies have explored its efficacy in a range of neurological conditions, primarily focusing on diabetic neuropathy, peripheral nerve injury, and neuropathic pain. This guide synthesizes the available preclinical evidence to offer a clear comparison of methylcobalamin's therapeutic potential.

Performance in Diabetic Neuropathy Models

Diabetic neuropathy is a common complication of diabetes, characterized by nerve damage and debilitating pain. Preclinical studies, predominantly in streptozotocin (B1681764) (STZ)-induced diabetic rat models, have demonstrated the beneficial effects of methylcobalamin.

Comparison with Vehicle/Control

In a typical preclinical model of diabetic neuropathy, rodents are administered STZ to induce hyperglycemia and subsequent nerve damage. Methylcobalamin, when administered to these animals, has shown significant improvements in several key parameters compared to untreated or saline-treated diabetic controls.

ParameterMethylcobalamin TreatmentUntreated/Vehicle ControlReference
Nerve Conduction Velocity (NCV) Significant improvementSignificant decrease[1](--INVALID-LINK--)
Nerve Fiber Density IncreasedDecreased[1](--INVALID-LINK--)
Pain Behavior (Thermal & Mechanical) Reduced hyperalgesia and allodyniaIncreased pain sensitivity[2](--INVALID-LINK--)
Oxidative Stress Markers DecreasedIncreased[1](--INVALID-LINK--)
Comparison with Alpha-Lipoic Acid (Clinical Data)

While direct head-to-head preclinical comparisons are limited, a clinical study provides valuable insights into the differential efficacy of methylcobalamin and another common therapeutic agent, alpha-lipoic acid (ALA), in patients with diabetic neuropathy.

SymptomMethylcobalaminAlpha-Lipoic AcidReference
Burning Pain Less effectiveMore effective[3](--INVALID-LINK--)
Numbness and Paresthesia More effectiveLess effective[3](--INVALID-LINK--)
Pressure and Pinprick Sensation ImprovedNo significant improvement[3](--INVALID-LINK--)

Performance in Peripheral Nerve Injury Models

Methylcobalamin has also been extensively studied in models of peripheral nerve injury, such as sciatic nerve crush injury in rats. These models allow for the assessment of nerve regeneration and functional recovery.

Comparison with Other B Vitamins

A direct preclinical comparison in a rat sciatic nerve crush injury model evaluated the regenerative potential of methylcobalamin (Vitamin B12) against Vitamin B1 and Vitamin B6.

ParameterMethylcobalamin (B12)Vitamin B1Vitamin B6Reference
Nerve Fiber Regeneration Superior regenerationModerate regenerationMinimal regeneration[4](--INVALID-LINK--)
Myelin Sheath Regeneration Significant improvementLess significant improvementLeast improvement[4](--INVALID-LINK--)

Performance in Neuropathic Pain Models

Preclinical models of neuropathic pain, often induced by nerve constriction or chemotherapy agents, are used to assess the analgesic effects of various compounds. While direct preclinical comparisons of methylcobalamin with standard analgesics like pregabalin (B1679071) or duloxetine (B1670986) are scarce, clinical studies on combination therapy provide some context. The available preclinical data primarily compares methylcobalamin to control groups.

ParameterMethylcobalamin TreatmentUntreated/Vehicle ControlReference
Mechanical Allodynia Significantly reducedPronounced allodynia[2](--INVALID-LINK--)
Thermal Hyperalgesia Significantly reducedPronounced hyperalgesia[2](--INVALID-LINK--)

Mechanistic Insights: Signaling Pathways

The therapeutic effects of methylcobalamin are underpinned by its influence on key intracellular signaling pathways that govern neuronal survival, growth, and function.

Methylcobalamin_Signaling_Pathway cluster_Cell Neuron / Schwann Cell cluster_Outcomes Cellular Outcomes Methylcobalamin Methylcobalamin Methylation Promotes Methylation Cycle Methylcobalamin->Methylation Enhances PI3K PI3K Akt Akt (Protein Kinase B) PI3K->Akt NeuronalSurvival Neuronal Survival Akt->NeuronalSurvival ReducedApoptosis Reduced Apoptosis Akt->ReducedApoptosis ERK ERK1/2 NerveRegeneration Nerve Regeneration ERK->NerveRegeneration Myelination Myelination ERK->Myelination Methylation->PI3K Methylation->ERK

Methylcobalamin's neuroprotective signaling cascade.

Methylcobalamin enhances the methylation cycle, which in turn activates pro-survival and growth-promoting pathways such as the PI3K/Akt and ERK1/2 signaling cascades. Activation of these pathways leads to enhanced nerve regeneration, improved myelination, and increased neuronal survival.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.

Induction of Diabetic Neuropathy in Rats

A widely used protocol for inducing diabetic neuropathy in rats involves the following steps:

Diabetic_Neuropathy_Workflow Start Acclimatize Wistar Rats STZ_Injection Single Intraperitoneal Injection of STZ (50-65 mg/kg) Start->STZ_Injection Glucose_Monitoring Monitor Blood Glucose (>250 mg/dL confirms diabetes) STZ_Injection->Glucose_Monitoring Neuropathy_Development Allow 4-8 weeks for Neuropathy Development Glucose_Monitoring->Neuropathy_Development Treatment_Initiation Initiate Treatment (Methylcobalamin or Control) Neuropathy_Development->Treatment_Initiation Outcome_Assessment Assess Outcomes (NCV, behavioral tests) Treatment_Initiation->Outcome_Assessment

Workflow for inducing diabetic neuropathy in rats.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction Agent: A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is administered at a dose of 50-65 mg/kg.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Consistently high blood glucose levels (typically >250 mg/dL) confirm the diabetic state.

  • Development of Neuropathy: The animals are maintained for a period of 4 to 8 weeks to allow for the development of neuropathic symptoms.

  • Treatment Administration: Methylcobalamin or the vehicle control is administered, often via intraperitoneal or intramuscular injection, at specified doses and frequencies.

  • Outcome Measures: Therapeutic efficacy is assessed through various measures, including nerve conduction velocity (NCV) tests, behavioral tests for pain (e.g., von Frey filaments for mechanical allodynia, hot plate test for thermal hyperalgesia), and histopathological analysis of nerve tissue.

Measurement of Nerve Conduction Velocity (NCV)

NCV is a critical functional measure of nerve health. The following protocol is a standard method for its assessment in preclinical models:

  • Anesthesia: The animal is anesthetized to prevent movement and distress.

  • Electrode Placement: Stimulating electrodes are placed at two points along the course of a specific nerve (e.g., the sciatic nerve), and a recording electrode is placed in a muscle innervated by that nerve.

  • Nerve Stimulation: A supramaximal electrical stimulus is delivered at both stimulation points.

  • Signal Recording: The time it takes for the nerve impulse to travel between the two stimulation points and elicit a muscle response (compound muscle action potential or CMAP) is recorded.

  • Calculation: The distance between the two stimulating electrodes is measured, and the NCV is calculated by dividing this distance by the difference in the latency of the evoked responses from the two stimulation points.

Conclusion

The preclinical evidence strongly supports the therapeutic potential of methylcobalamin in models of diabetic neuropathy and peripheral nerve injury. It consistently demonstrates improvements in nerve function, regeneration, and pain-related behaviors when compared to untreated controls. While direct head-to-head preclinical comparisons with other active therapeutics are not abundant in the current literature, the available data, including clinical comparisons, suggests that methylcobalamin possesses a unique profile of effects, particularly in promoting nerve regeneration and alleviating certain sensory deficits. The elucidation of its mechanisms of action through the PI3K/Akt and ERK1/2 signaling pathways provides a solid foundation for its further investigation and development as a therapeutic agent for neurological disorders. Future preclinical studies focusing on direct comparisons with standard-of-care drugs will be invaluable in precisely positioning methylcobalamin in the therapeutic landscape.

References

Stability of Methylcobalamin Salt Forms: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant focus on the inherent instability of the methylcobalamin (B1676134) molecule itself, with a notable absence of direct comparative studies on the stability of its different salt forms. While research extensively details the degradation of methylcobalamin under various stress conditions, data differentiating the stability profiles of salt forms such as methylcobalamin chloride, phosphate (B84403), or acetate (B1210297) is not publicly available. This guide, therefore, summarizes the known stability characteristics of methylcobalamin and provides established methodologies for its stability assessment, offering a framework for researchers to evaluate different salt forms.

Methylcobalamin, a coenzyme form of vitamin B12, is known for its crucial role in various metabolic pathways. However, its application in pharmaceutical formulations is challenged by its inherent instability. Understanding the factors that influence its degradation is paramount for the development of stable and effective drug products.

General Stability Profile of Methylcobalamin

Methylcobalamin is particularly susceptible to degradation when exposed to light, heat, and certain pH conditions. The primary degradation pathway involves the cleavage of the cobalt-carbon bond, leading to the formation of hydroxocobalamin (B81358) (or aquacobalamin (B1421323) in aqueous solutions) and a methyl radical.

Influence of pH

Studies have shown that the stability of methylcobalamin is highly pH-dependent. It exhibits its highest stability in a slightly acidic to neutral pH range, typically around pH 5.[1][2][3] As the pH becomes more acidic (pH < 4) or alkaline (pH > 7), the rate of degradation increases significantly.[1][2][3] Under acidic and alkaline conditions, the degradation generally follows pseudo-first-order kinetics.[1][2][3]

Photostability

Photodegradation is a major concern for methylcobalamin. Exposure to light, particularly in the UV and visible spectrum, rapidly accelerates its degradation.[1][2][3] The photodegradation process has been reported to follow zero-order kinetics.[1][2][3] Therefore, protection from light is a critical factor in the formulation and storage of methylcobalamin-containing products.

Thermal Stability

Elevated temperatures also adversely affect the stability of methylcobalamin. Thermal degradation studies have demonstrated a significant decrease in the concentration of methylcobalamin with increasing temperature. This degradation is often accompanied by a change in the pH of the solution.

Comparative Data on Salt Forms: A Research Gap

Despite the wealth of information on the stability of the methylcobalamin molecule, direct comparative studies on its various salt forms are conspicuously absent from the scientific literature. The influence of the counter-ion (e.g., chloride, phosphate, acetate) on the overall stability of the molecule has not been systematically investigated or reported. This lack of data prevents a direct comparison of the stability of different methylcobalamin salts. Drug development professionals are therefore encouraged to conduct their own stability studies on different salt forms to determine the most suitable candidate for their specific formulation needs.

Experimental Protocols for Stability Assessment

To aid researchers in evaluating the stability of different methylcobalamin salt forms, the following established experimental protocols are provided.

Stability-Indicating High-Performance Liquid Chromatography (RP-HPLC) Method

A robust stability-indicating RP-HPLC method is essential for accurately quantifying methylcobalamin in the presence of its degradation products.

Table 1: Typical RP-HPLC Method Parameters for Methylcobalamin Stability Testing [1][2][3]

ParameterSpecification
Column Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid) and an organic modifier (e.g., methanol, acetonitrile) in a suitable ratio (e.g., 55:35:10, v/v/v for buffer:methanol:acetonitrile).
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at 220 nm
Column Temperature 25 °C
Injection Volume 20 µL
Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways and identifying potential degradation products. These studies involve subjecting the methylcobalamin salt to various stress conditions.

Table 2: Recommended Conditions for Forced Degradation Studies of Methylcobalamin [1][2][3]

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (in solid state and in solution)
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Visualizing the Process

To better understand the workflow for stability testing and the degradation pathway of methylcobalamin, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep Prepare solutions of different methylcobalamin salt forms acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidation prep->oxidation Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photodegradation prep->photo Expose to stress conditions hplc RP-HPLC Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points quant Quantify remaining methylcobalamin hplc->quant degradants Identify and quantify degradation products hplc->degradants kinetics Determine degradation kinetics quant->kinetics degradation_pathway mcbl Methylcobalamin stress Stress Conditions (Light, Heat, pH) mcbl->stress hcbl Hydroxocobalamin / Aquacobalamin stress->hcbl Cleavage of Co-C bond methyl Methyl Radical stress->methyl Cleavage of Co-C bond further_degradation Further Degradation Products hcbl->further_degradation

References

A Head-to-Head Comparison of Methylcobalamin and Hydroxocobalamin in Treating Vitamin B12 Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of vitamin B12 deficiency necessitates a thorough understanding of the pharmacological and clinical profiles of the available cobalamin forms. Among the therapeutic options, methylcobalamin (B1676134) and hydroxocobalamin (B81358) have emerged as significant players, each with a distinct set of properties influencing their efficacy and application. This guide provides a detailed, evidence-based comparison of these two vital compounds, focusing on their pharmacokinetics, metabolic pathways, and clinical implications in the management of vitamin B12 deficiency.

Pharmacokinetic and Efficacy Profile: A Comparative Overview

While direct head-to-head clinical trials with extensive quantitative data comparing methylcobalamin and hydroxocobalamin are limited in publicly available literature, a substantial body of research allows for a robust comparative analysis. Hydroxocobalamin is frequently cited as the preferred form for parenteral treatment of vitamin B12 deficiency, primarily due to its superior retention and longer half-life in the body.[1][2][3] This characteristic allows for less frequent injections during maintenance therapy.[1][3] In contrast, methylcobalamin, as a bioactive coenzyme, is noted for its potential in addressing neurological complications associated with B12 deficiency.

The following tables summarize the key characteristics and clinical response parameters for each compound, synthesized from a range of clinical studies and pharmacological reviews.

Table 1: Pharmacokinetic and Physicochemical Properties

ParameterMethylcobalaminHydroxocobalamin
Bioavailability Readily absorbed; direct utilization in some pathways.High bioavailability, especially when administered parenterally.
Plasma Protein Binding Binds to transcobalamins.Binds more extensively to plasma proteins than other forms, contributing to its longer retention.[3]
Half-life Shorter half-life compared to hydroxocobalamin.[4]Longer half-life, allowing for less frequent dosing.[2][4]
Metabolic Fate Directly acts as a cofactor for methionine synthase.[1] Can be converted to adenosylcobalamin.Acts as a precursor to both methylcobalamin and adenosylcobalamin.[1][4]
Route of Administration Oral, sublingual, intramuscular injection.[2]Primarily intramuscular or intravenous injection.[1]

Table 2: Clinical Efficacy and Therapeutic Considerations

Clinical OutcomeMethylcobalaminHydroxocobalamin
Normalization of Serum B12 Levels Effective in increasing serum B12 levels. Studies have shown that 500 µg three times weekly can lead to significantly higher serum cobalamin levels.[5]Highly effective in restoring and maintaining normal serum B12 levels.[1] Long-term studies show maintenance of normal levels for years with injections every three months.[1]
Improvement in Hematological Parameters Effective in treating megaloblastic anemia associated with B12 deficiency.[1]Highly effective in resolving megaloblastic anemia.[1]
Resolution of Neurological Symptoms May offer advantages in treating peripheral neuropathy and other neurological symptoms due to its direct role in the nervous system.Effective in managing neurological complications of B12 deficiency.[3] Recommended for initial treatment of deficiency with neurological involvement.[3]
Effect on Homocysteine Levels Directly involved in the remethylation of homocysteine to methionine, leading to a reduction in elevated homocysteine levels.[1]Effectively lowers homocysteine levels by being converted to methylcobalamin.[6]
Effect on Methylmalonic Acid (MMA) Levels Can be converted to adenosylcobalamin to address elevated MMA, though less directly than its effect on homocysteine.Effectively reduces elevated MMA levels by being converted to adenosylcobalamin, the cofactor for methylmalonyl-CoA mutase.[7]

Biochemical Pathways and Mechanism of Action

The therapeutic effects of both methylcobalamin and hydroxocobalamin are rooted in their roles within crucial metabolic pathways. Hydroxocobalamin serves as a precursor, undergoing intracellular conversion to the two active coenzyme forms: methylcobalamin and adenosylcobalamin. Methylcobalamin is essential in the cytoplasm for the function of methionine synthase, an enzyme critical for the remethylation of homocysteine to methionine. This reaction is vital for DNA synthesis and cellular methylation processes. Adenosylcobalamin is utilized in the mitochondria as a cofactor for methylmalonyl-CoA mutase, which plays a key role in the metabolism of odd-chain fatty acids and some amino acids. A deficiency in adenosylcobalamin leads to the accumulation of methylmalonic acid.

Intracellular Conversion and Function of Cobalamins cluster_blood Bloodstream cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion HC_blood Hydroxocobalamin-TC HC_cyto Hydroxocobalamin HC_blood->HC_cyto Cellular Uptake MC_blood Methylcobalamin-TC MC_cyto Methylcobalamin MC_blood->MC_cyto Cellular Uptake Cob_II Cob(II)alamin HC_cyto->Cob_II Reduction (MMACHC/CblC) MC_cyto->Cob_II Demethylation (MMACHC/CblC) MS Methionine Synthase MC_cyto->MS Cofactor Cob_I Cob(I)alamin Cob_II->Cob_I Reduction (MTRR/CblE) AC_mito Adenosylcobalamin Cob_II->AC_mito Adenosylation (MMAB/CblB) Cob_I->MC_cyto Methylation Hcy Homocysteine MS->Hcy Met Methionine Hcy->Met Methylation MMCM Methylmalonyl-CoA Mutase AC_mito->MMCM Cofactor MMA_CoA Methylmalonyl-CoA MMCM->MMA_CoA Succ_CoA Succinyl-CoA MMA_CoA->Succ_CoA

Intracellular conversion pathway of cobalamins.

Experimental Protocols: A Framework for Comparative Analysis

Objective: To compare the efficacy and safety of intramuscular methylcobalamin versus intramuscular hydroxocobalamin in correcting biochemical markers and improving clinical symptoms of vitamin B12 deficiency.

Study Design: A randomized, double-blind, parallel-group clinical trial.

Participant Population:

  • Inclusion Criteria: Adult patients with newly diagnosed vitamin B12 deficiency (serum B12 < 200 pg/mL) and associated clinical symptoms (e.g., megaloblastic anemia, peripheral neuropathy). Elevated levels of methylmalonic acid (MMA) and/or homocysteine.

  • Exclusion Criteria: Previous treatment with vitamin B12 injections, renal insufficiency, pregnancy, or other conditions that could interfere with the assessment.

Intervention:

  • Group A: Intramuscular injection of 1000 µg of methylcobalamin.

  • Group B: Intramuscular injection of 1000 µg of hydroxocobalamin.

Treatment Regimen:

  • Loading Phase: Injections administered on days 1, 3, 7, 14, 21, and 28.

  • Maintenance Phase: Monthly injections for a total of 6 months.

Outcome Measures:

  • Primary Endpoint: Change in serum vitamin B12 levels from baseline to 1 month and 6 months.

  • Secondary Endpoints:

    • Normalization of hematological parameters (hemoglobin, mean corpuscular volume).

    • Change in serum MMA and homocysteine levels.

    • Improvement in neurological symptoms, assessed using a standardized neurological scale (e.g., Total Neuropathy Score).

    • Adverse events.

Data Collection and Analysis: Blood samples for biochemical markers would be collected at baseline, 1, 3, and 6 months. Neurological assessments would be performed at baseline and at the end of the study. Statistical analysis would involve comparing the changes in outcome measures between the two groups using appropriate statistical tests.

start Patient Screening (B12 < 200 pg/mL, Clinical Symptoms) randomization Randomization start->randomization group_a Group A: Intramuscular Methylcobalamin (1000 µg) randomization->group_a group_b Group B: Intramuscular Hydroxocobalamin (1000 µg) randomization->group_b loading_phase Loading Phase Treatment (6 injections over 1 month) group_a->loading_phase group_b->loading_phase maintenance_phase Maintenance Phase Treatment (Monthly injections for 5 months) loading_phase->maintenance_phase follow_up Follow-up Assessments (1, 3, and 6 months) maintenance_phase->follow_up data_analysis Data Analysis (Biochemical and Clinical Outcomes) follow_up->data_analysis end Study Conclusion data_analysis->end

A generalized experimental workflow for a comparative clinical trial.

Conclusion

The choice between methylcobalamin and hydroxocobalamin for the treatment of vitamin B12 deficiency is nuanced and depends on the specific clinical context. Hydroxocobalamin's favorable pharmacokinetic profile, characterized by longer retention, makes it a robust option for parenteral therapy, particularly for long-term maintenance.[1][3] Methylcobalamin, as a bioactive coenzyme, may hold specific advantages in the management of neurological symptoms, although more direct comparative evidence is needed to firmly establish its superiority in this domain.

For drug development professionals, the existing research highlights opportunities for further investigation. Head-to-head clinical trials with comprehensive data collection are warranted to definitively delineate the comparative efficacy of these two forms of vitamin B12. Such studies would provide invaluable guidance for optimizing treatment strategies for this common and clinically significant nutritional deficiency.

References

A Comparative Guide to Inter-Laboratory Validation of Methylcobalamin Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of methylcobalamin (B1676134), a vital analogue of vitamin B12. The objective is to facilitate the selection of appropriate analytical techniques and to support the inter-laboratory validation process by presenting key performance data from various studies. This document summarizes quantitative data, details experimental protocols, and visualizes relevant workflows and pathways to aid in the consistent and accurate measurement of methylcobalamin across different laboratory settings.

Comparative Performance of Analytical Methods

The accurate quantification of methylcobalamin is crucial for various applications, from pharmaceutical quality control to clinical diagnostics. The choice of analytical method depends on factors such as the required sensitivity, specificity, and the matrix of the sample. The following tables summarize the performance characteristics of commonly employed methods: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of UV-Visible Spectrophotometry for Methylcobalamin Quantification

Linearity Range (µg/mL)Correlation Coefficient (r²)% RecoveryWavelength (λmax)Reference
3-90.9990> 98.0351 nm[1]
16-24> 0.9999.79 - 100.01522 nm[2]

Table 2: Performance Characteristics of RP-HPLC for Methylcobalamin Quantification

Linearity Range (µg/mL)Correlation Coefficient (r²)% RecoveryLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
0.75 - 11.25> 0.999> 98.00.050.15[1][3]
0.5 - 2.0Not SpecifiedNot SpecifiedNot Specified0.40[1][4]
2 - 160Not Specified> 98.00.65561.9867[5]
900 - 24000.9994Not Specified0.619.78[6]

Table 3: Performance Characteristics of LC-MS/MS for Methylcobalamin Quantification

Linearity Range (pmol/L)% RecoveryIntra-assay CV (%)Total CV (%)ApplicationReference
20 - 4,00089.3 - 109.52.6 - 4.19.3 - 9.8Serum[7][8]
Linearity Range (ng/mL) Accuracy/Precision Application Reference
0.05 - 20≤ 15%Plasma[9]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories. Below are outlines of typical methodologies for the analysis of methylcobalamin.

UV-Visible Spectrophotometric Method

This method is often used for the quantification of methylcobalamin in pharmaceutical formulations due to its simplicity and cost-effectiveness.[3][4]

  • Sample Preparation: A specific amount of the sample is dissolved in a suitable solvent, such as distilled water or a buffer solution (e.g., pH 7.0 monobasic potassium dihydrogen phosphate).[2] The solution is then sonicated to ensure complete dissolution and diluted to a known concentration.[2]

  • Instrumentation: A double-beam UV-Visible spectrophotometer is used.

  • Analysis: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for methylcobalamin, which is typically around 351 nm or 522 nm depending on the solvent and complexing agents.[1][2] Quantification is performed by comparing the absorbance of the sample to a standard calibration curve prepared from known concentrations of a methylcobalamin reference standard.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique that offers greater specificity and sensitivity compared to UV-Vis spectrophotometry. It is suitable for analyzing methylcobalamin in various matrices, including pharmaceutical dosage forms.[3][4]

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable diluent, often the mobile phase. The solution is typically sonicated and filtered through a 0.45 µm membrane filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., Inertsil ODS 3 C-18, 250mm x 4.6mm, 3 µm), and an isocratic pump.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a buffer (e.g., 0.01M potassium dihydrogen and dipotassium (B57713) hydrogen phosphate) and an organic solvent like methanol (B129727) in a specific ratio (e.g., 60:40 v/v).[1]

    • Flow Rate: Typically maintained around 0.6 to 1.0 mL/min.[1]

    • Detection: UV detection at a specific wavelength, for instance, 210 nm.[1]

    • Quantification: The concentration of methylcobalamin is determined by comparing the peak area of the sample to that of a reference standard.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, making it the gold standard for the determination of methylcobalamin in complex biological matrices like plasma and serum.[7][8]

  • Sample Preparation: Due to the complexity of biological samples, a more rigorous sample preparation is required. This often involves protein precipitation with a solvent like methanol, followed by solid-phase extraction (SPE) to remove interfering substances.[7][9] For total vitamin B12 analysis, different forms of cobalamin may first be derivatized to cyanocobalamin (B1173554) (CN-B12).[7]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Analysis: The prepared sample is injected into the LC system for separation. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and specific precursor and product ions are monitored for quantification. An internal standard, such as a stable isotope-labeled methylcobalamin, is often used to improve accuracy and precision.[9]

Visualizing Workflows and Pathways

To further clarify the processes and biological context, the following diagrams are provided.

Inter-Laboratory Validation Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Analytical Requirements B Select Candidate Methods (e.g., HPLC, LC-MS/MS) A->B C Develop Standardized Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Participating Labs Analyze Samples D->E F Collect Raw Data E->F G Statistical Analysis (Precision, Accuracy) F->G H Compare Method Performance G->H I Publish Comparison Guide H->I

Caption: Workflow for an inter-laboratory validation study.

Methylcobalamin in One-Carbon Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MS Methionine Synthase MeTHF->MS Methyl Group Donation Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Donates Methyl Group) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Remethylation MS->THF MS->Hcy MeCbl Methylcobalamin (Co-enzyme) MeCbl->MS

Caption: Role of Methylcobalamin in one-carbon metabolism.

Standardization and Reference Materials

Inter-laboratory variation can confound the diagnosis of vitamin B12 deficiencies and impact the quality control of pharmaceutical products.[10] To mitigate this, the use of Standard Reference Materials (SRMs) is crucial for the standardization of methylcobalamin assays.[10] The National Institute of Standards and Technology (NIST), for example, has developed SRM 1955, which consists of three levels of serum with assigned vitamin B12 values.[10] Similarly, the World Health Organization (WHO) has established an International Standard (IS) for serum vitamin B12 (03/178) to help reduce inter-laboratory variability.[10] The adoption of these reference materials allows laboratories to calibrate their assays and ensure their results are traceable to a common standard, thereby improving the comparability and reliability of data across different sites.

References

Safety Operating Guide

Proper Disposal of Methylcobalamin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like methylcobalamin (B1676134) hydrate (B1144303) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the safety of laboratory personnel and prevents environmental contamination. This guide provides essential, step-by-step information for the safe disposal of methylcobalamin hydrate in a laboratory setting.

Core Principles of Chemical Waste Disposal

The fundamental principle governing the disposal of any chemical, including this compound, is that the waste generator is responsible for correctly identifying and classifying the waste.[1][2][3] All disposal activities must comply with local, regional, and national hazardous waste regulations.[1][2][3]

Step-by-Step Disposal Procedures

When handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] If there is a risk of generating dust, respiratory protection should also be used.[1][3]

For Solid this compound Waste and Spills:

  • Immediate Action: In the event of a minor spill, clean it up immediately.[5] For larger spills, alert personnel in the area and, if necessary, contact emergency services.[5]

  • Containment: Prevent the spread of the solid material. Use dry clean-up procedures and avoid actions that could generate dust.[4][5]

  • Collection: Carefully sweep or shovel the material into a suitable, clearly labeled container for waste disposal.[1][2][6] Ensure the container is sealable.[5]

  • Decontamination: After collecting the solid waste, wash the affected area with copious amounts of water.[5] Take measures to prevent the runoff from entering drains or waterways.[2][4]

For Solutions Containing this compound or Liquid Spills:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the substance to enter drains or water systems.[2][4]

  • Collection: For liquid spills, use an absorbent material to collect the solution. Alternatively, you can vacuum or shovel the wet material into a labeled container for disposal.[5]

  • Decontamination: Thoroughly wash the spill area with large amounts of water.[5]

Disposal of Contaminated Packaging:

  • Empty Containers: Ensure that containers are fully empty before disposal.[1][2]

  • Regulatory Compliance: Dispose of empty containers in accordance with local regulations. Do not reuse empty containers.[1][2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Solid Waste Protocol cluster_2 Liquid Waste Protocol cluster_3 Final Disposal start Identify Methylcobalamin Hydrate for Disposal waste_type Determine Waste Type (Solid, Liquid, Contaminated Packaging) start->waste_type solid_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) waste_type->solid_ppe Solid liquid_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type->liquid_ppe Liquid dry_cleanup Use Dry Clean-up Methods Avoid Dust Generation solid_ppe->dry_cleanup collect_solid Collect in a Labeled, Sealed Container dry_cleanup->collect_solid decontaminate_solid Decontaminate Area with Water collect_solid->decontaminate_solid consult_regs Consult Local, Regional, & National Waste Regulations decontaminate_solid->consult_regs contain_liquid Contain Spill Prevent Entry to Drains liquid_ppe->contain_liquid collect_liquid Absorb or Shovel Up into Labeled Container contain_liquid->collect_liquid decontaminate_liquid Decontaminate Area with Water collect_liquid->decontaminate_liquid decontaminate_liquid->consult_regs dispose Dispose of Waste Container via Approved Channels consult_regs->dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylcobalamin Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Methylcobalamin hydrate (B1144303), a vital coenzyme in various research and development applications. Adherence to these guidelines is paramount to ensure a safe laboratory environment and prevent accidental exposure.

Personal Protective Equipment (PPE) and Exposure Control

When handling Methylcobalamin hydrate, a systematic approach to personal protection is essential. The following table summarizes the recommended PPE and exposure limits.

Exposure Route Recommended PPE Quantitative Data Source
Inhalation Dust respirator (in case of dust formation or exceeding exposure limits)TWA: 0.1 mg/m³ (as Cobalt)[1]
Eye Contact Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)Not Applicable[2]
Skin Contact Chemical impermeable gloves (inspected prior to use), lab coat, long-sleeved clothingNot Applicable[1][2]

Note: Always handle this compound in a well-ventilated area. For large-scale operations, consider the use of a closed system or local exhaust ventilation.[3]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is critical for minimizing risks associated with this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[2][4][5]

  • Keep away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[2] Recommended storage temperatures are typically between 2-8°C.[4]

Preparation and Handling
  • Before handling, ensure all necessary PPE is correctly worn.

  • Work in a designated, well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Avoid contact with skin and eyes.[2] In case of contact, follow the first aid measures outlined below.

Disposal Plan
  • All waste material containing this compound should be collected in a suitable, sealed, and clearly labeled container for disposal.[2]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Some sources suggest that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult with your institution's environmental health and safety department for specific disposal protocols.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

First Aid Measures
Exposure Route First Aid Procedure Source
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Spill Response
  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.

  • Avoid generating dust.[2]

  • For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal.[1]

  • For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.

  • Prevent the spill from entering drains or waterways.[1][2]

Visualizing Safe Handling and Emergency Response

To further clarify the procedural workflows, the following diagrams illustrate the key steps for handling this compound and responding to emergencies.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure Compound (Avoid Dust Generation) prep_workspace->handling_weigh handling_use Perform Experimental Procedure handling_weigh->handling_use cleanup_decontaminate Decontaminate Workspace handling_use->cleanup_decontaminate cleanup_dispose Dispose of Waste in Sealed, Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Response Plan: Spill or Exposure cluster_immediate_action Immediate Actions cluster_spill_control Spill Control start Spill or Exposure Occurs action_evacuate Evacuate Area (if necessary) start->action_evacuate action_alert Alert Supervisor and Safety Officer start->action_alert action_first_aid Administer First Aid (as per exposure type) start->action_first_aid spill_ppe Don Appropriate PPE (including respiratory protection) action_evacuate->spill_ppe action_alert->spill_ppe end Incident Report Filed action_first_aid->end spill_contain Contain Spill (avoid dust/spreading) spill_ppe->spill_contain spill_cleanup Clean Up Spill Using Appropriate Method spill_contain->spill_cleanup spill_dispose Dispose of Contaminated Waste Properly spill_cleanup->spill_dispose spill_dispose->end

Caption: Emergency response workflow for spills or exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylcobalamin hydrate
Reactant of Route 2
Reactant of Route 2
Methylcobalamin hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。